Etodolac
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |
| Record name | Etodolac [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
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DSSTOX Substance ID |
DTXSID9020615 | |
| Record name | Etodolac | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID9020615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.92e-02 g/L | |
| Record name | Etodolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00749 | |
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| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41340-25-4 | |
| Record name | Etodolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Etodolac [USAN:USP:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etodolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00749 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | etodolac | |
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| Record name | Etodolic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Etodolac | |
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| Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETODOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M36281008 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 - 148 °C | |
| Record name | Etodolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Etodolac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Determining the COX-2 Selectivity of Etodolac: An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the essential in-vitro assays used to determine the cyclooxygenase-2 (COX-2) selectivity of the nonsteroidal anti-inflammatory drug (NSAID), Etodolac. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, detailed methodologies, and critical interpretation of results for the most relevant assays in the field.
Introduction: The Significance of COX-2 Selectivity
The therapeutic efficacy of NSAIDs like this compound lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1] The two primary isoforms, COX-1 and COX-2, present a crucial dichotomy for drug developers. COX-1 is constitutively expressed and plays a role in maintaining physiological functions, such as protecting the stomach lining.[2] Conversely, COX-2 is typically induced during an inflammatory response.[2]
This compound is recognized for its preferential inhibition of COX-2 over COX-1.[1][3] This selectivity is advantageous as it mitigates inflammation and pain with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both isoforms.[1][3] The precise quantification of this selectivity is paramount in drug development and is achieved through a variety of in-vitro assays.
The Arachidonic Acid Cascade and COX Inhibition
To understand the assays, it is essential to first visualize the biochemical pathway. Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This compound and other NSAIDs act by blocking the active site of the COX enzymes, thus preventing this conversion.
Caption: The COX enzyme pathway and the inhibitory action of this compound.
Key In-Vitro Assays for Determining COX-2 Selectivity
Several in-vitro methods are employed to characterize the inhibitory profile of compounds like this compound. Each has its own set of advantages and limitations. The most widely accepted and informative are the human whole blood assay, purified enzyme assays, and cell-based assays.
The Human Whole Blood Assay: A Physiologically Relevant System
The human whole blood assay is considered a gold standard for assessing COX selectivity as it closely mimics the in-vivo environment.[4] This assay has the distinct advantage of accounting for drug binding to plasma proteins and cell penetration, factors that can significantly influence a drug's potency.[5][6]
Principle: The assay separately measures COX-1 activity in platelets and COX-2 activity in monocytes within the same whole blood sample.
-
COX-1 Activity: Measured by the production of thromboxane B2 (TXB2) during blood clotting, which is a reflection of platelet COX-1 activity.[7]
-
COX-2 Activity: Determined by measuring prostaglandin E2 (PGE2) production after stimulating monocytes with lipopolysaccharide (LPS), which induces COX-2 expression.[7]
Experimental Workflow:
Caption: Workflow for the human whole blood assay for COX-1 and COX-2.
Detailed Protocol - Human Whole Blood Assay:
COX-1 Activity (TXB2 Production):
-
Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into vacutainers without any anticoagulant.
-
Incubation with Inhibitor: Immediately aliquot 1 mL of whole blood into tubes pre-loaded with varying concentrations of this compound or vehicle control.
-
Clotting: Allow the blood to clot by incubating at 37°C for 1 hour.[6]
-
Serum Separation: Centrifuge the tubes to separate the serum.
-
TXB2 Measurement: Aspirate the serum and measure the concentration of TXB2 using a validated immunoassay (e.g., ELISA).
COX-2 Activity (PGE2 Production):
-
Blood Collection: Collect fresh venous blood into vacutainers containing an anticoagulant (e.g., heparin).
-
COX-1 Inactivation: Pre-incubate the heparinized blood with a low concentration of aspirin to irreversibly inactivate platelet COX-1.[6]
-
Incubation with Inhibitor and Stimulant: Aliquot 1 mL of the aspirin-treated blood into tubes containing various concentrations of this compound or vehicle control. Add lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.[6]
-
Incubation: Incubate the samples at 37°C for 24 hours.[6]
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
PGE2 Measurement: Aspirate the plasma and measure the PGE2 concentration using a validated immunoassay.
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity ratio is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
Purified Enzyme Assays: A High-Throughput Approach
Assays using purified or recombinant COX-1 and COX-2 enzymes are valuable for high-throughput screening of potential inhibitors.[8] These assays offer the advantage of directly measuring the interaction between the drug and the enzyme without the complexities of a cellular environment.
Principle: The activity of purified COX-1 or COX-2 is measured in the presence of arachidonic acid and a detection reagent. The inhibitory effect of this compound is quantified by the reduction in enzyme activity. Various detection methods can be employed, including colorimetric, fluorometric, or radio-chemical approaches.[9][10]
Detailed Protocol - Fluorometric Purified Enzyme Assay:
-
Reagent Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2, a fluorogenic substrate, arachidonic acid, and various concentrations of this compound.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, enzyme (either COX-1 or COX-2), and the test compound (this compound) or vehicle control.
-
Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a plate reader at appropriate excitation and emission wavelengths over a set period.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percent inhibition relative to the control and calculate the IC50 value for each enzyme.
Cell-Based Assays: Bridging the Gap
Cell-based assays offer a middle ground between the simplicity of purified enzyme assays and the physiological relevance of the whole blood assay. These assays utilize specific cell lines that predominantly express either COX-1 or can be induced to express COX-2.
Principle: Cells are treated with this compound and then stimulated to produce prostaglandins. The amount of prostaglandin produced is measured and compared to untreated cells to determine the inhibitory effect of the drug.
Detailed Protocol - Monocyte-Based Assay: A study by Kato et al. (2001) utilized human peripheral monocytes for determining COX selectivity.[11]
-
Monocyte Isolation: Isolate monocytes from the peripheral blood of healthy volunteers.
-
COX-1 Assay:
-
Incubate unstimulated monocytes (which exclusively express COX-1) with various concentrations of this compound.
-
Add arachidonic acid to initiate prostaglandin synthesis.
-
Measure the amount of a specific prostaglandin (e.g., PGE2) produced.
-
-
COX-2 Assay:
-
Incubate monocytes with LPS to induce the expression of COX-2.
-
Add various concentrations of this compound to the LPS-stimulated cells.
-
Add arachidonic acid.
-
Measure the amount of prostaglandin produced.
-
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 and determine the selectivity ratio.
Data Presentation and Interpretation
The primary output of these assays is the IC50 value for each COX isoform. These values are then used to calculate the COX-1/COX-2 selectivity ratio. It is important to note that IC50 values can vary depending on the specific assay conditions.[12] Therefore, it is crucial to compare data generated using the same methodology.
Table 1: Representative IC50 Values and Selectivity Ratios for this compound
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Human Peripheral Monocytes | >100 | 53 | >1.9 | [11] |
| Human Whole Blood Assay | - | - | 2.4 | [13] |
| Various In-Vitro Assays | - | - | ~10 | [14] |
Note: The variability in reported values highlights the importance of standardized protocols and consistent experimental conditions.
Conclusion: A Multi-Faceted Approach to a Critical Parameter
The determination of this compound's COX-2 selectivity is not a one-size-fits-all process. A comprehensive understanding requires the application of multiple in-vitro assays. The human whole blood assay provides the most physiologically relevant data, while purified enzyme and cell-based assays offer valuable tools for high-throughput screening and mechanistic studies. By carefully selecting the appropriate assay and rigorously controlling experimental variables, researchers can accurately characterize the COX-2 selectivity of this compound, providing a solid foundation for its continued development and clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] this compound: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 5. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pedworld.ch [pedworld.ch]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Degradation Pathways of Etodolac Under Stress Conditions
Abstract
This technical guide provides a comprehensive examination of the degradation pathways of etodolac, a widely used nonsteroidal anti-inflammatory drug (NSAID), under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the chemical mechanisms of this compound degradation under hydrolytic, oxidative, photolytic, and thermal stress. By synthesizing data from liquid chromatography-mass spectrometry (LC-MS/MS) and other analytical techniques, we elucidate the structures of key degradation products and propose their formation pathways. This guide also presents detailed, field-proven experimental protocols for conducting forced degradation studies and a robust, self-validating stability-indicating HPLC-UV method for the accurate quantification of this compound in the presence of its degradants. The insights provided herein are critical for the development of stable pharmaceutical formulations, the establishment of meaningful shelf-life specifications, and the fulfillment of regulatory requirements.
Introduction: The Imperative of Stress Testing in Pharmaceutical Development
This compound, chemically known as (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a potent NSAID belonging to the pyranocarboxylic acid class.[1] It is primarily utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The stability of a drug substance like this compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. Forced degradation, or stress testing, is a systematic process of subjecting a drug substance to conditions more severe than accelerated stability testing to trigger and identify potential degradation products.[1][2] This process is fundamental to:
-
Elucidating Degradation Pathways: Understanding the chemical transformations the drug molecule undergoes under stress helps in predicting potential degradation products that may form during storage.
-
Developing Stability-Indicating Methods: The generated degradation products are used to develop and validate analytical methods that can accurately measure the drug substance in the presence of its impurities.
-
Informing Formulation Development: Knowledge of a drug's liabilities to specific stresses (e.g., light, oxidation) guides the selection of appropriate excipients and packaging to ensure product stability.
-
Ensuring Safety and Efficacy: The identification and characterization of degradation products are crucial for assessing their potential toxicity.
This guide will systematically explore the degradation of this compound under the following stress conditions: hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal.
Hydrolytic Degradation: Unraveling the Impact of pH
Hydrolytic degradation involves the reaction of a drug substance with water, which can be catalyzed by the presence of acids or bases. This compound exhibits significant susceptibility to degradation in aqueous solutions, particularly under acidic conditions.
Acidic Hydrolysis
Under strong acidic conditions (e.g., 5 M HCl at 60°C for 8 hours), this compound undergoes complete degradation.[1] The primary degradation pathway involves the acid-catalyzed opening of the pyran ring, leading to the formation of several key degradation products.
Key Degradation Products:
-
Degradation Product I (DP-I): m/z 244
-
Degradation Product II (DP-II): m/z 190
Proposed Degradation Pathway:
The acidic environment facilitates the protonation of the ether oxygen in the pyran ring of this compound, initiating a cascade of reactions that lead to ring-opening and subsequent rearrangements. The formation of DP-I and DP-II can be rationalized through this mechanism. A common fragment ion observed at m/z 172 in the MS/MS spectra of both DP-I and DP-II suggests a shared core structure resulting from the initial degradation steps.[1]
Figure 1: Proposed pathway for the acidic degradation of this compound.
Alkaline Hydrolysis
In contrast to its lability in acidic conditions, this compound shows relatively greater stability under alkaline conditions. Treatment with 5 M NaOH at 80°C for 8 hours results in approximately 5% degradation.[1] The degradation products formed under basic conditions are generally different from those observed in acidic media, although detailed structural elucidation of these minor degradants is less commonly reported in the literature. The primary mechanism likely involves base-catalyzed hydrolysis of the carboxylic acid group, although other pathways may also contribute to a lesser extent.
Oxidative Degradation: The Role of Reactive Oxygen Species
Oxidative degradation is a common pathway for drug substances, often initiated by exposure to atmospheric oxygen or oxidizing agents. This compound is highly susceptible to oxidative stress.
Key Degradation Product:
-
Degradation Product III (DP-III): m/z 304
Forced degradation studies using 30% hydrogen peroxide (H₂O₂) at 80°C for 8 hours show significant degradation of this compound (approximately 68%).[1] The major degradation product formed has a mass-to-charge ratio (m/z) of 304. This corresponds to the introduction of an oxygen atom into the this compound molecule. Further fragmentation of this product in MS/MS analysis reveals characteristic product ions at m/z 188 and 130.[1] The most plausible structure for this degradation product is a hydroxylated derivative of this compound, likely 5-hydroxy this compound. The indole nucleus of this compound is susceptible to electrophilic attack by reactive oxygen species generated from H₂O₂, leading to hydroxylation at the 5-position of the indole ring.
Figure 2: Proposed pathway for the oxidative degradation of this compound.
Photolytic Degradation: The Impact of Light Exposure
Photostability is a critical attribute for drug substances, as exposure to light can induce degradation, leading to loss of potency and the formation of potentially harmful photoproducts. This compound exhibits sensitivity to UV radiation.
Exposure of a 500 ppm solution of this compound to UV radiation (1.2 million lux hours) results in approximately 6% degradation.[1] Interestingly, the major degradation product observed under photolytic stress also has an m/z of 304, the same as the oxidative degradation product.[1] This suggests that exposure to UV radiation can catalyze the oxidation of the this compound molecule. The energy from the UV light can generate reactive oxygen species from dissolved oxygen or water, which then attack the this compound molecule in a manner similar to that observed with hydrogen peroxide.
More detailed studies on the photochemical fate of this compound have suggested the formation of more complex structures, including a spiro compound and a macrolactam, arising from photooxidative processes involving the five-membered ring of the indole nucleus.
Thermal Degradation: Assessing Stability at Elevated Temperatures
Thermal degradation studies are performed to evaluate the stability of a drug substance at elevated temperatures. This compound demonstrates high thermal stability. When the solid drug substance is exposed to a temperature of 80°C for 48 hours, only about 1% degradation is observed.[1] This indicates that this compound is relatively robust to thermal stress in its solid form, which is a favorable characteristic for formulation and storage. The minor degradation products formed under thermal stress are not typically well-characterized due to their low abundance.
Summary of this compound Degradation under Stress Conditions
| Stress Condition | Reagents and Conditions | Extent of Degradation | Major Degradation Products (m/z) |
| Acidic Hydrolysis | 5 M HCl, 60°C, 8 hours | Complete (100%) | 244, 190 |
| Alkaline Hydrolysis | 5 M NaOH, 80°C, 8 hours | ~5% | Not specified |
| Oxidative | 30% H₂O₂, 80°C, 8 hours | ~68% | 304 |
| Photolytic | 1.2 million lux hours | ~6% | 304 |
| Thermal (Solid) | 80°C, 48 hours | ~1% | Not specified |
Data synthesized from multiple sources.[1][2][3]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the steps for conducting a comprehensive forced degradation study of this compound.
Materials:
-
This compound pure drug substance
-
Hydrochloric acid (HCl), 5 M
-
Sodium hydroxide (NaOH), 5 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Water bath
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent mixture, such as water:acetonitrile (50:50 v/v).
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 5 M HCl.
-
Heat the mixture in a water bath at 60°C for 8 hours.
-
After cooling, neutralize the solution with 5 M NaOH.
-
Dilute to a final concentration of approximately 500 ppm with the diluent.
-
-
Alkaline Degradation:
-
To a known volume of the stock solution, add an equal volume of 5 M NaOH.
-
Heat the mixture in a water bath at 80°C for 8 hours.
-
After cooling, neutralize the solution with 5 M HCl.
-
Dilute to a final concentration of approximately 500 ppm with the diluent.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Heat the mixture in a water bath at 80°C for 8 hours.
-
Dilute to a final concentration of approximately 500 ppm with the diluent.
-
-
Thermal Degradation (Solid State):
-
Accurately weigh about 100 mg of this compound drug substance into a petri dish.
-
Place the petri dish in a temperature-controlled oven at 80°C for 48 hours.
-
After cooling, dissolve the sample in the diluent to prepare a 500 ppm solution.
-
-
Photolytic Degradation:
-
Prepare a 500 ppm solution of this compound in the diluent.
-
Expose the solution to UV radiation equivalent to 1.2 million lux hours in a photostability chamber.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample using the stability-indicating HPLC method described below.
Stability-Indicating HPLC-UV Method
This method is designed to separate this compound from its potential degradation products, ensuring accurate quantification.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Methanol (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Method Validation:
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution of the this compound peak from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a suitable concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The forced degradation studies of this compound reveal its susceptibility to hydrolytic (particularly acidic), oxidative, and photolytic stress, while demonstrating good stability under alkaline and thermal conditions. The primary degradation pathways involve the opening of the pyran ring under acidic conditions and oxidation of the indole nucleus under oxidative and photolytic stress. The identification of key degradation products with m/z values of 190, 244, and 304 provides a basis for understanding the chemical liabilities of the molecule.
The information presented in this guide serves as a critical resource for pharmaceutical scientists and researchers. A thorough understanding of this compound's degradation pathways is essential for the development of stable and effective drug products. The detailed experimental protocols and the validated stability-indicating HPLC method provide a practical framework for conducting these crucial studies in a scientifically sound and regulatory-compliant manner. By applying the principles and methodologies outlined herein, drug development professionals can proactively address stability challenges, ensuring the quality, safety, and efficacy of this compound-containing medicines.
References
Elucidating the In Vitro Profile of Etodolac: A Mechanistic and Methodological Exploration of Prostaglandin Synthesis Inhibition
An In-Depth Technical Guide:
Executive Summary
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) distinguished by its preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme over its isoform, COX-1.[1][2] This selectivity is central to its therapeutic efficacy in managing pain and inflammation while offering a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][4] This guide provides a detailed examination of the biochemical mechanisms underpinning this compound's action and presents a comprehensive overview of the authoritative in vitro methodologies used to characterize its effects on prostaglandin synthesis. We will dissect enzyme-based, cell-based, and whole blood assays, offering field-proven insights into experimental design, execution, and data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a granular understanding of how to assess the COX-inhibitory profile of this compound and related compounds.
Introduction: The Central Role of Prostaglandins and Cyclooxygenase
Prostaglandins are lipid autacoids derived from arachidonic acid that mediate a vast array of physiological and pathological processes.[5] They are pivotal in inflammation, pain sensitization, fever, and maintaining homeostasis in tissues such as the gastric mucosa and kidneys.[1][3] The synthesis of prostaglandins is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted into the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[5][6]
Two primary isoforms of this enzyme are central to the mechanism of NSAIDs:
-
COX-1 (Prostaglandin G/H Synthase 1): A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate baseline physiological functions, including gastric cytoprotection and platelet aggregation.[1][3][7]
-
COX-2 (Prostaglandin G/H Synthase 2): An inducible enzyme, its expression is typically low in most tissues but is significantly upregulated by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[3][7] This isoform is the primary source of prostaglandins at sites of inflammation.[8]
The therapeutic action of NSAIDs stems from inhibiting COX-2, while the common adverse effects, particularly gastrointestinal toxicity, are largely attributed to the concurrent inhibition of COX-1.[3] This dichotomy drove the development of drugs like this compound, which preferentially target COX-2.[1][3]
The conversion of arachidonic acid to bioactive prostaglandins is a critical pathway in inflammatory signaling. NSAIDs, including this compound, intervene by blocking the active site of the COX enzymes, thereby preventing the synthesis of PGH2 and all subsequent downstream prostaglandins.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue selective inhibition of prostaglandin biosynthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The COX-2 Selective Blocker this compound Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Novel Etodolac Derivatives: A Technical Guide for Preclinical Drug Development
Introduction: The Rationale for Developing Novel Etodolac Derivatives and the Imperative of Early Toxicity Screening
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that effectively manages pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Its mechanism of action, like other NSAIDs, is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1][3][4][5] this compound exhibits some selectivity for COX-2 over COX-1.[5] This selectivity is a desirable trait, as the therapeutic anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, while many of the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of the COX-1 isoform.[6][7][8][9]
Despite its utility, this compound is associated with a range of potential toxicities common to the NSAID class, including gastrointestinal bleeding and ulceration, renal impairment, and, more rarely, hepatotoxicity.[10][11][12][13][14][15] The development of novel this compound derivatives is often aimed at improving its efficacy, duration of action, or, critically, its safety profile. This may involve enhancing its COX-2 selectivity or altering its physicochemical properties to reduce off-target effects.[16]
This technical guide provides a comprehensive, tiered approach to the initial toxicity screening of novel this compound derivatives. The described workflow is designed to efficiently identify potential liabilities early in the drug discovery process, thereby conserving resources and reducing the likelihood of late-stage failures.[17] We will proceed from high-throughput in vitro assays to more complex cellular and, finally, preliminary in vivo assessments, with a focus on the key toxicities associated with this compound and the broader NSAID class.
Part 1: Foundational In Vitro Toxicity Assessment
The initial phase of screening focuses on broad cytotoxicity and genotoxicity, providing a fundamental understanding of a derivative's potential to harm cells at a basic level.
General Cytotoxicity Screening
The first step is to assess the general cytotoxicity of the novel derivatives. This helps to establish a baseline of cellular tolerance and guides concentration selection for subsequent, more specific assays.[17][18][19]
Recommended Assays:
-
MTT or Resazurin Assay (Metabolic Activity): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect.[20]
-
LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[20][21]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver cells, Caco-2 for intestinal cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the parent compound. Treat the cells with a range of concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
| Assay | Endpoint Measured | Typical Concentration Range for Screening | Interpretation |
| MTT/Resazurin | Metabolic Activity | 0.1 µM to 100 µM | A lower IC50 value indicates higher cytotoxicity. |
| LDH Release | Membrane Integrity | 0.1 µM to 100 µM | An increase in LDH release corresponds to greater cytotoxicity. |
| Ames Test | Gene Mutation | 5 concentrations, non-toxic range | A significant increase in revertant colonies suggests mutagenic potential. |
| In Vitro Micronucleus | Chromosomal Damage | 3-4 concentrations up to 100 µM | An increase in micronuclei indicates clastogenic or aneugenic effects.[22] |
Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, a key indicator of carcinogenic potential.[23] Regulatory agencies typically require a battery of in vitro tests to assess different genotoxic endpoints.[24][25]
Recommended Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for mutagens that cause gene mutations.[22][23][26]
-
In Vitro Micronucleus Assay: This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain) in mammalian cells.[22][24]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line, such as CHO or TK6 cells, or human peripheral blood lymphocytes.
-
Compound Exposure: Treat the cells with at least three concentrations of the test compound, with and without a metabolic activation system (S9 mix), for a defined period.
-
Cytochalasin B Treatment: Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[22]
Caption: Initial genotoxicity screening workflow.
Part 2: Mechanistic and Organ-Specific Toxicity Profiling
Derivatives that pass the initial cytotoxicity and genotoxicity screens should be further evaluated for toxicities specifically associated with NSAIDs.
Cyclooxygenase (COX) Selectivity Assay
Understanding the COX-1/COX-2 selectivity profile of a novel derivative is fundamental to predicting its gastrointestinal and cardiovascular risk profile.[8]
Recommended Assay:
-
Whole Blood Assay: This ex vivo assay is considered highly relevant as it measures COX inhibition in a physiological environment, accounting for plasma protein binding.[7][27]
Experimental Protocol: Human Whole Blood COX Assay
-
Blood Collection: Obtain fresh human blood from healthy volunteers.
-
COX-1 Activity (Thromboxane B2 production): Aliquot whole blood and allow it to clot for 60 minutes at 37°C in the presence of the test compound or vehicle. This process stimulates platelet COX-1 to produce thromboxane A2, which is rapidly hydrolyzed to the stable thromboxane B2 (TxB2).
-
COX-2 Activity (Prostaglandin E2 production): Aliquot whole blood and incubate with lipopolysaccharide (LPS) for 24 hours at 37°C in the presence of the test compound or vehicle. LPS induces COX-2 expression in monocytes, leading to the production of prostaglandin E2 (PGE2).
-
Measurement: Centrifuge the samples to obtain serum (for TxB2) or plasma (for PGE2). Quantify TxB2 and PGE2 levels using specific ELISAs.
-
Analysis: Calculate the IC50 values for both COX-1 and COX-2 inhibition. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index. A higher ratio indicates greater COX-2 selectivity.
| Derivative Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Predicted GI Risk |
| This compound | 15 | 1.5 | 10 | Moderate |
| Derivative A | 25 | 5 | 5 | Higher |
| Derivative B | 50 | 0.5 | 100 | Lower |
| Derivative C | 2 | 1 | 2 | Highest |
Cardiotoxicity Screening (hERG Assay)
Drug-induced inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[28][29][30] This is a critical safety screen for all new chemical entities.
Recommended Assay:
-
Automated Patch Clamp Assay: This method provides a direct measure of hERG channel function and is a standard in early safety pharmacology.[28][31]
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[28][31]
-
Compound Application: Apply a range of concentrations of the test derivative to the cells.
-
Electrophysiology: Measure the hERG channel current in response to a specific voltage protocol.
-
Analysis: Determine the IC50 for hERG channel inhibition. Compounds with low IC50 values are flagged for potential cardiotoxicity.[32]
In Vitro Hepatotoxicity and Nephrotoxicity
Given the known risks of liver and kidney damage with NSAIDs, early in vitro assessment is prudent.[4][13][14][33]
-
Hepatotoxicity: Utilize primary human hepatocytes or advanced 3D liver models (e.g., spheroids) for cytotoxicity testing.[17][18] These models offer greater metabolic competence compared to standard cell lines, providing more relevant data on potential drug-induced liver injury (DILI).[4]
-
Nephrotoxicity: Employ human renal proximal tubule epithelial cells (RPTECs) to assess direct cytotoxicity. These cells are a primary site of drug-induced kidney injury.
Part 3: Preliminary In Vivo Toxicity Assessment
Derivatives with a promising in vitro safety profile should proceed to a limited in vivo study to assess acute toxicity and provide data for dose selection in future studies.
Acute Oral Toxicity Study (OECD 420, 423, or 425)
The goal of this study is to determine the short-term adverse effects of a single oral dose of the derivative and to establish a preliminary lethal dose (LD50) or classify its toxicity.[34][35]
Recommended Guideline:
-
OECD Test Guideline 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of several toxicity classes, reducing the total number of animals used compared to traditional LD50 tests.[36]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Dosing: Administer the compound orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg).[34][37][38]
-
Observation: Observe the animals closely for the first several hours after dosing and then daily for a total of 14 days.[39] Record all signs of toxicity, including changes in behavior, appearance, and body weight.
-
Endpoint: The outcome at each step (i.e., the number of animal deaths) determines the next step: either dosing at a lower or higher level or terminating the study.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study to identify any target organ toxicities.
Caption: Tiered approach for initial toxicity screening.
Conclusion
This structured, multi-tiered approach to the initial toxicity screening of novel this compound derivatives provides a robust framework for early-stage drug development. By integrating high-throughput in vitro assays with more targeted mechanistic and safety pharmacology studies, researchers can efficiently identify compounds with the most promising safety profiles. This strategy not only de-risks the development pipeline but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing the use of animals. The ultimate goal is to develop safer, more effective anti-inflammatory therapies that improve upon the established profile of this compound.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. drugs.com [drugs.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: the effect of nimesulide compared with naproxen on the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrointestinal toxicity of newer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renal toxicity of the nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nsaid-induced gastrointestinal toxicity: Topics by Science.gov [science.gov]
- 13. This compound Disease Interactions - Drugs.com [drugs.com]
- 14. Pathophysiological aspects of nephropathy caused by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DailyMed - this compound tablet, film coated [dailymed.nlm.nih.gov]
- 16. Novel this compound derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 18. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 19. kosheeka.com [kosheeka.com]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. daneshyari.com [daneshyari.com]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. appggreatlakes.org [appggreatlakes.org]
- 30. Microfluidic Cell Culture and Its Application in High Throughput Drug Screening: Cardiotoxicity Assay for hERG Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 31. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 32. bamsjournal.com [bamsjournal.com]
- 33. Nonsteroidal Antiinflammatory Drugs (NSAIDs) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 36. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 37. oecd.org [oecd.org]
- 38. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 39. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sustained-Release Etodolac Formulation in In Vivo Studies
Abstract
This comprehensive guide provides a detailed framework for the development and in vivo evaluation of sustained-release (SR) formulations of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[1][2] Standard formulations of this compound require frequent dosing (every 6 to 8 hours) to maintain therapeutic plasma concentrations, which can lead to issues with patient compliance and potential gastrointestinal side effects.[2] Sustained-release formulations offer a significant advantage by maintaining therapeutic drug levels for an extended period, improving patient outcomes and reducing dosing frequency.[3] This document outlines the critical physicochemical properties of this compound, formulation strategies for achieving sustained release, and detailed protocols for in vivo pharmacokinetic and pharmacodynamic studies in appropriate animal models.
Introduction to this compound and the Rationale for Sustained Release
This compound is a member of the pyranocarboxylic acid group of NSAIDs and functions as a preferential inhibitor of cyclooxygenase-2 (COX-2).[2][4] This selectivity contributes to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. This compound is administered as a racemic mixture, with the (+)-(S)-enantiomer being responsible for its pharmacological activity.[5] The drug is practically insoluble in water, a key consideration for formulation development.[5][6][7]
The development of a sustained-release formulation is driven by the need to improve the therapeutic profile of this compound. By extending the drug's release, it is possible to:
-
Reduce dosing frequency, thereby enhancing patient adherence.[8]
-
Minimize fluctuations in plasma drug concentration, potentially leading to a more consistent therapeutic effect and reduced side effects.
-
Lower the risk of gastrointestinal complications associated with high local drug concentrations upon administration.[8]
Physicochemical and Pharmacokinetic Properties of this compound
A thorough understanding of this compound's properties is fundamental to designing an effective sustained-release system.
| Property | Value/Description | Implication for Formulation |
| Molecular Weight | 287.35 g/mol [4][9] | Standard for a small molecule drug. |
| pKa | 4.65[7] | As a weak acid, its solubility is pH-dependent, with low solubility below pH 3.[10] |
| Log P | 2.8[9] | Indicates good lipophilicity, which is favorable for membrane permeation. |
| Aqueous Solubility | Practically insoluble in water (16 mg/L).[9] | This is a major challenge. Solubility enhancement techniques or matrix systems that do not rely on dissolution for release are necessary. |
| Melting Point | 145-148 °C[6] | Stable at typical processing temperatures for tablet manufacturing. |
| Elimination Half-life | ~7 hours in humans.[2] Varies in animal models (e.g., ~3 hours in horses, ~39 hours in dogs).[1][11][12] | A relatively short half-life in humans necessitates a sustained-release strategy to prolong the therapeutic effect. |
| Bioavailability | >80% (oral)[4][5] | Good oral absorption, suggesting formulation challenges are primarily related to release rate control rather than absorption enhancement. |
Formulation Strategies for Sustained-Release this compound
Several approaches can be employed to achieve sustained release of this compound. The choice of strategy will depend on the desired release profile, manufacturing capabilities, and intellectual property considerations.
Hydrophilic Matrix Systems
This is a common and cost-effective approach where the drug is dispersed within a swellable polymer matrix. Upon contact with gastrointestinal fluids, the polymer swells to form a gel layer that controls drug release primarily through diffusion and/or erosion of the matrix.
-
Key Excipients:
-
Rate-Controlling Polymers: Hydroxypropyl methylcellulose (HPMC) of various viscosity grades, hydroxypropyl cellulose (HPC), xanthan gum, gellan gum, sodium carboxymethylcellulose (NaCMC).[3][5][7][8][10]
-
Fillers/Diluents: Microcrystalline cellulose (MCC), lactose.[5][7][8]
-
Buffer agents: To modulate the micro-environmental pH and improve the dissolution of the weakly acidic drug.[8][10]
-
-
Mechanism of Action: The viscosity of the gel layer formed by the hydrophilic polymer is a critical factor in controlling the drug release rate. Higher viscosity grades of polymers generally lead to slower release.
Controlled Porosity Osmotic Pump (CPOP) Tablets
CPOP systems offer a more controlled, zero-order release profile, which is independent of the gastrointestinal environment.
-
Core Tablet Components:
-
This compound
-
Osmotic agent (e.g., sodium chloride, potassium chloride)
-
Suspending agent
-
Lubricant
-
-
Coating Solution:
-
Mechanism of Action: Water from the gastrointestinal tract is drawn into the tablet through the semi-permeable membrane due to the osmotic gradient. This influx of water dissolves or suspends the drug, which is then released at a controlled rate through the pores created in the coating.
Preclinical In Vivo Evaluation
The in vivo performance of a developed sustained-release this compound formulation must be assessed through pharmacokinetic and pharmacodynamic studies in a suitable animal model.
Animal Model Selection
The choice of animal model is critical and should be based on similarities in drug metabolism and gastrointestinal physiology to humans. Commonly used models for NSAID studies include:
-
Rats (Sprague-Dawley or Wistar): Widely used due to their availability, cost-effectiveness, and well-characterized physiology.[13] They are suitable for initial screening and pharmacokinetic profiling.
-
Dogs (Beagle): Their gastrointestinal tract is physiologically more similar to humans than that of rodents, making them a good model for evaluating oral dosage forms.[1][11]
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and should be approved by an Institutional Animal Care and Use Committee (IACUC).[14]
Pharmacokinetic (PK) Study Protocol
Objective: To determine and compare the pharmacokinetic profiles of the sustained-release this compound formulation and an immediate-release (IR) reference product.
Materials:
-
Sustained-release this compound tablets
-
Immediate-release this compound tablets/capsules (reference)
-
Appropriate animal model (e.g., male Sprague-Dawley rats, 250-300g)
-
Oral gavage needles
-
Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (HPLC or LC-MS/MS)
Experimental Design:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Grouping: Divide the animals into two groups (n=6 per group):
-
Group A: Receives the sustained-release formulation.
-
Group B: Receives the immediate-release formulation.
-
-
Dosing: Administer a single oral dose of the respective formulation (e.g., 20 mg/kg in rats) via oral gavage.[13]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[13]
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.[15][16]
-
Data Analysis: Calculate the following pharmacokinetic parameters for each group: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), AUC0-∞ (area under the curve extrapolated to infinity), and t1/2 (elimination half-life).
Visualization of the Pharmacokinetic Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
Pharmacodynamic (PD) Study Protocol: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory efficacy of the sustained-release this compound formulation.
Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with an anti-inflammatory agent is a measure of its efficacy.[14][17][18]
Materials:
-
Sustained-release this compound tablets
-
Immediate-release this compound tablets (positive control)
-
Vehicle (negative control)
-
1% w/v carrageenan solution in sterile saline
-
Plethysmometer
-
Appropriate animal model (e.g., male Wistar rats, 180-220g)
Experimental Design:
-
Grouping: Divide animals into three groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% NaCMC solution).
-
Group 2: Immediate-release this compound.
-
Group 3: Sustained-release this compound.
-
-
Dosing: Administer the respective treatments orally.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, 6, and 12 hours post-injection.[14]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group at each time point relative to the control group using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualization of the Pharmacodynamic Workflow
Caption: Workflow for the pharmacodynamic (anti-inflammatory) study.
Bioanalytical Method: HPLC for this compound in Rat Plasma
A validated, sensitive, and specific analytical method is crucial for accurate pharmacokinetic analysis.
Chromatographic Conditions (Example): [2][16]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: Acetonitrile: 0.02M Potassium Dihydrogen Orthophosphate (65:35 v/v).[16]
-
Flow Rate: 1.0 - 1.5 mL/min.[2]
-
Detection: UV at 274 nm.[2]
-
Internal Standard: Pioglitazone hydrochloride or another suitable compound.[2]
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile (containing the internal standard).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a portion of the clear supernatant into the HPLC system.
Conclusion
The development of a sustained-release this compound formulation presents a valuable opportunity to enhance its therapeutic utility. By carefully selecting formulation excipients and employing a robust in vivo evaluation strategy, researchers can create a dosage form that offers prolonged therapeutic coverage, improved patient compliance, and a potentially better safety profile. The protocols outlined in this guide provide a comprehensive framework for the successful preclinical development and assessment of such a formulation.
References
- 1. Pharmacokinetic modeling and simulation of this compound following single oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and In Vitro/In Vivo Evaluation of this compound Controlled Porosity Osmotic Pump Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Sustained Release Tablet of this compound | Scholars Middle East Publishers [saudijournals.com]
- 4. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Extended-Release Tablets, 400 mg, 500 mg and 600 mg [dailymed.nlm.nih.gov]
- 6. This compound CAS#: 41340-25-4 [m.chemicalbook.com]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Preparation and Evaluation of this compound Nanoemulsion [jmchemsci.com]
- 10. WO2011087464A1 - Sustained release tablet formulation containing this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of this compound in the horse following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Enantioselective analysis of this compound in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Pharmacokinetic and pharmacodynamic studies of this compound loaded vesicular gels on rats by transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
Protocol for Etodolac Encapsulation in Polymeric Nanoparticles: A Detailed Guide to Formulation and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used in the management of pain and inflammation associated with arthritis.[1][2] However, its clinical application is hampered by poor aqueous solubility (BCS Class II) and gastrointestinal side effects associated with long-term oral administration.[1][3][4] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating this compound within a polymeric matrix, it is possible to enhance its solubility, provide sustained drug release, reduce dosing frequency, and minimize systemic side effects.[3][4] This guide provides a comprehensive overview and detailed protocols for the formulation of this compound-loaded nanoparticles using two common methods: nanoprecipitation for synthetic polymers like Poly(lactic-co-glycolide) (PLGA) and ionic gelation for natural polymers such as chitosan and alginate. We further detail the essential characterization techniques required to validate the formulation's physical and chemical properties.
Section 1: Foundational Concepts and Strategic Choices
The success of a nanoparticle formulation hinges on the rational selection of materials and methods. This compound's physicochemical properties—being practically insoluble in water but soluble in organic solvents like acetone, methanol, and acetonitrile—are the primary determinants of the chosen encapsulation strategy.[3][4]
The Causality Behind Polymer Selection
The choice of polymer dictates the nanoparticle's biocompatibility, biodegradability, drug release profile, and stability.
-
Synthetic Biodegradable Polymers (PLGA): Poly(lactic-co-glycolide) is one of the most widely used polymers in drug delivery, having been approved by the US Food and Drug Administration (FDA) for clinical use.[1] Its primary advantages are its excellent biocompatibility and tunable degradation rate, which can be controlled by altering the ratio of lactic acid to glycolic acid monomers.[3] This allows for precise control over the drug release kinetics, making it ideal for sustained-release formulations.[1]
-
Natural Polymers (Chitosan & Alginate): Chitosan, a cationic polysaccharide derived from chitin, and alginate, an anionic polysaccharide from brown algae, are attractive due to their biocompatibility, biodegradability, low toxicity, and mucoadhesive properties.[5][6][7] Chitosan's positive charge allows it to form nanoparticles through ionic interactions with anionic cross-linkers, making the ionic gelation method simple and mild, avoiding the use of harsh organic solvents.[5]
Overview of Encapsulation and Characterization Workflow
The overall process involves formulating the nanoparticles, purifying them, and then subjecting them to a suite of analytical techniques to ensure they meet the desired specifications.
Caption: General workflow for nanoparticle synthesis and analysis.
Section 2: Core Protocols for this compound Nanoparticle Formulation
The following protocols are based on established methodologies from peer-reviewed literature and provide step-by-step guidance.
Method 1: Nanoprecipitation for this compound-PLGA Nanoparticles
This technique, also known as solvent displacement, is ideal for encapsulating hydrophobic drugs like this compound.[3] It involves precipitating the polymer and drug from an organic solution into an aqueous "anti-solvent" phase, where they are insoluble, leading to spontaneous nanoparticle formation.[3][8]
Principle: A water-miscible organic solvent containing the dissolved drug and polymer is rapidly injected into an aqueous phase containing a stabilizer. The rapid solvent diffusion leads to supersaturation and subsequent precipitation of the polymer and co-precipitation of the drug into nanoparticles. The stabilizer adsorbs onto the nanoparticle surface, preventing aggregation.
Caption: Workflow for the Nanoprecipitation Method.
Detailed Protocol:
-
Organic Phase Preparation:
-
Accurately weigh 75 mg of PLGA (50:50, Mw: 40,000-70,000 Da) and 10 mg of this compound.[3]
-
Dissolve both components in 5 mL of acetone or acetonitrile.[3][8]
-
Causality: Acetone is a good solvent for both the hydrophobic drug and the polymer and is miscible with water, which is essential for the rapid diffusion that drives nanoparticle formation.[3]
-
-
Aqueous Phase Preparation:
-
Prepare 15 mL of a 1% w/v Poly(vinyl alcohol) (PVA) or Pluronic F-68 solution in deionized water.[3][8]
-
Causality: PVA acts as a steric stabilizer. It adsorbs to the newly formed nanoparticle surface, creating a hydrophilic barrier that prevents the particles from aggregating and ensures a stable colloidal suspension.[8]
-
-
Nanoparticle Formation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at approximately 600 rpm.[8]
-
Using a syringe, inject the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky-white suspension should form instantly.
-
Causality: The controlled injection rate and stirring speed are critical. Fast injection into a turbulent environment ensures rapid mixing and diffusion, leading to smaller and more uniform nanoparticles.
-
-
Solvent Removal and Purification:
-
Leave the suspension stirring at room temperature for at least 4-6 hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent.[8]
-
Transfer the nanoparticle suspension to centrifuge tubes. Pellet the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Discard the supernatant, which contains the unencapsulated drug and excess stabilizer. Resuspend the pellet in deionized water to wash away impurities. Repeat this washing step twice.
-
-
Recovery:
-
After the final wash, resuspend the pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze-dry (lyophilize) the suspension to obtain a fine, dry powder of this compound-loaded nanoparticles that can be stored for long-term use.
-
Table 1: Formulation Parameters and Expected Outcomes for PLGA Nanoparticles
| Parameter | Typical Value | Expected Outcome | Reference |
| Particle Size (PS) | 180 - 300 nm | Indicates suitability for parenteral or targeted delivery. | [3][8] |
| Polydispersity Index (PDI) | < 0.4 | A narrow, monodisperse size distribution. | [8][9] |
| Zeta Potential (ZP) | -5 to -25 mV | Negative charge due to terminal carboxyl groups of PLGA; indicates colloidal stability. | [1][8] |
| Encapsulation Efficiency (EE%) | 15% - 96% | Highly dependent on formulation parameters; optimization is key. | [1][3][8] |
Method 2: Ionic Gelation for this compound-Chitosan Nanoparticles
This method leverages the electrostatic interaction between the positively charged chitosan and a polyanionic cross-linker. It is performed entirely in an aqueous environment, making it suitable for sensitive therapeutics, though it requires careful preparation for hydrophobic drugs like this compound.
Principle: Chitosan, being a polycation, undergoes inter- and intra-molecular cross-linking when mixed with an anionic molecule like sodium tripolyphosphate (TPP), leading to the formation of a nanoparticle matrix.[5]
Detailed Protocol:
-
Chitosan Solution Preparation:
-
Prepare a 0.2% (w/v) chitosan solution by dissolving 200 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Adjust the pH to 4.5 - 5.0 using 1M NaOH. Filter the solution to remove any undissolved particles.
-
Causality: Chitosan is only soluble in acidic conditions where its amino groups are protonated (-NH3+), conferring a positive charge necessary for both dissolution and interaction with the TPP cross-linker.[6]
-
-
This compound Loading:
-
Since this compound is insoluble in water, it must first be dissolved in a minimal amount of a water-miscible solvent. Dissolve 20 mg of this compound in 2 mL of ethanol.
-
Add this ethanolic this compound solution dropwise to 20 mL of the stirring chitosan solution. The drug will be finely dispersed within the polymer solution.
-
-
Nanoparticle Formation:
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
While stirring the chitosan-etodolac solution at 700 rpm, add the TPP solution dropwise. An opalescent suspension will form, indicating nanoparticle formation.
-
Continue stirring for 30 minutes to allow for complete particle formation and stabilization.
-
-
Purification and Recovery:
-
Collect the nanoparticles by ultracentrifugation (e.g., 16,000 rpm for 45 minutes).
-
Wash the pellet twice with deionized water to remove unreacted reagents.
-
Lyophilize the final pellet with a cryoprotectant as described in Method 1.
-
Section 3: Essential Characterization of this compound Nanoparticles
Thorough characterization is a self-validating step to ensure the formulation meets the required quality attributes.
Particle Size, Polydispersity, and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS).
-
Protocol:
-
Re-disperse a small amount of the lyophilized nanoparticles (or use the fresh suspension) in deionized water to an appropriate concentration.
-
Vortex briefly to ensure a homogenous suspension.
-
Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).
-
-
Interpretation:
-
Particle Size: Confirms the formulation is within the nano-range (typically 10-1000 nm).[3][9]
-
PDI: Measures the breadth of the size distribution. A PDI value < 0.2 indicates a highly uniform and monodisperse population, which is ideal.[1][2] Values up to 0.4 can be acceptable.[8]
-
Zeta Potential: Measures the surface charge. A value greater than |±20| mV generally indicates good colloidal stability due to electrostatic repulsion between particles.[8][10]
-
Encapsulation Efficiency (EE%) and Drug Loading (DL%)
This quantifies how much drug was successfully encapsulated.
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
-
Protocol (Indirect Method):
-
After the first centrifugation step during purification, carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a validated HPLC method or a UV-Vis spectrophotometer at its λmax (approx. 280 nm).[3][11]
-
Calculate the amount of free, unencapsulated drug.
-
Determine the encapsulated drug by subtracting the free drug from the total initial drug amount.
-
-
Calculations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Surface Morphology
-
Technique: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Protocol:
-
Prepare a dilute aqueous suspension of the nanoparticles.
-
Place a drop onto a sample stub (for SEM) or a carbon-coated copper grid (for TEM) and allow it to air-dry.
-
For SEM, sputter-coat the sample with a conductive material (e.g., gold).
-
Image the sample under the microscope.
-
-
Interpretation: Provides direct visualization of the nanoparticle size, shape (typically spherical), and surface texture, and can reveal the presence of aggregation.[1][3]
In Vitro Drug Release
-
Technique: Dialysis Bag Method.
-
Protocol:
-
Accurately weigh a known amount of this compound-loaded nanoparticles and suspend them in a small volume of release medium (e.g., Phosphate Buffered Saline (PBS), pH 7.4).[3]
-
Place the suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).
-
Submerge the sealed bag in a larger volume of release medium, maintained at 37°C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the this compound concentration in the withdrawn samples using HPLC/UV-Vis.
-
-
Interpretation: Plotting the cumulative percentage of drug released versus time reveals the release profile. Polymeric nanoparticles typically exhibit a biphasic release pattern: an initial "burst release" of surface-adsorbed drug followed by a sustained release phase as the drug diffuses through the polymer matrix and the matrix itself degrades.[3]
Caption: Workflow for In Vitro Drug Release Study.
References
- 1. researchgate.net [researchgate.net]
- 2. Hacettepe University Journal of the Faculty of Pharmacy » Submission » this compound Loaded Poly Lactide-Co-Glycolide Nanoparticles: Formulation and In Vitro Characterization [dergipark.org.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. journals.uokerbala.edu.iq [journals.uokerbala.edu.iq]
- 5. Nanosystems for the Encapsulation of Natural Products: The Case of Chitosan Biopolymer as a Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. annalsofrscb.ro [annalsofrscb.ro]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Nanoemulsions as a Promising Carrier for Topical Delivery of this compound: Formulation Development and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assay for measuring Etodolac anti-inflammatory effects
Application Note & Protocols
Topic: Cell-Based Assay for Measuring Etodolac Anti-inflammatory Effects Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing the Anti-inflammatory Activity of this compound In Vitro
This compound is a well-established non-steroidal anti-inflammatory drug (NSAID) prescribed to manage pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[3][4] Prostaglandins are lipid compounds that are key mediators of inflammation, pain, and fever.[2][5] this compound exhibits a preferential selectivity for inhibiting COX-2, the isoform induced during inflammation, over COX-1, which is involved in maintaining normal physiological functions such as protecting the stomach lining.[1][2][3] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby alleviating symptoms.[1]
To investigate the efficacy and mechanism of anti-inflammatory compounds like this compound in a controlled laboratory setting, robust cell-based assays are indispensable. These in vitro models allow for the precise quantification of a drug's ability to suppress inflammatory mediators in a dose-dependent manner. This application note provides a comprehensive guide to structuring and executing a cell-based assay using the murine macrophage cell line RAW 264.7 to measure the anti-inflammatory effects of this compound. We will detail protocols for measuring key inflammatory markers: Prostaglandin E2 (PGE2), the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).
Scientific Principle: Modeling Inflammation in a Dish
The core of this application is the use of a cellular model to mimic an acute inflammatory response. Macrophages, such as the RAW 264.7 cell line, are central players in the immune response and are known to produce a cascade of inflammatory mediators when stimulated.[6][7] Lipopolysaccharide (LPS), an endotoxin from the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce a strong inflammatory response in vitro.[6][8]
Upon stimulation with LPS, RAW 264.7 cells upregulate the expression of inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS), and release significant quantities of PGE2 and pro-inflammatory cytokines, including TNF-α and IL-6.[7] This process is largely controlled by the activation of the NF-κB signaling pathway.[9][10] By pre-treating the cells with this compound before LPS stimulation, we can quantify its ability to inhibit the production of these key inflammatory biomarkers.
Visualization of Key Pathways and Workflow
COX-2 and Prostaglandin E2 Synthesis Pathway
The following diagram illustrates the enzymatic pathway that this compound targets. Cell membrane phospholipids are converted by phospholipase A2 into arachidonic acid, which is then metabolized by COX-2 to produce Prostaglandin H2 (PGH2). PGH2 is subsequently converted into the pro-inflammatory mediator Prostaglandin E2 (PGE2). This compound acts by directly inhibiting the COX-2 enzyme.
Caption: Targeted inhibition of the COX-2 pathway by this compound.
NF-κB Signaling Pathway Activation
LPS stimulation activates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (p65/p50 dimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.
Caption: Simplified NF-κB activation pathway upon LPS stimulation.
General Experimental Workflow
The overall process involves culturing macrophages, treating them with various concentrations of this compound, inducing inflammation with LPS, and then harvesting the cell supernatant or processing the cells to measure the different inflammatory endpoints.
Caption: Overview of the experimental workflow for assessing this compound.
Detailed Experimental Protocols
Part A: Cell Culture and Inflammatory Induction
Protocol 1: Culturing RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper, as they are strongly adherent. Do not use trypsin.
Protocol 2: Induction of Inflammation
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment: Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control. Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "unstimulated" control wells.[8]
-
Incubation: Incubate the plates for 18-24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Carefully collect the supernatant and store it at -80°C for subsequent PGE2 and cytokine analysis.
Part B: Measurement of Prostaglandin E2 (PGE2) by Competitive ELISA
Scientific Rationale: PGE2 is a direct product of the COX-2 enzyme, making its quantification a primary indicator of NSAID activity.[11] A competitive ELISA is used where PGE2 in the sample competes with a labeled PGE2 conjugate for binding to a limited number of anti-PGE2 antibody sites. The resulting signal is inversely proportional to the amount of PGE2 in the sample.
Protocol 3: PGE2 Quantification
This protocol is a general guideline. Always follow the specific instructions provided with your commercial ELISA kit.[12]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Create a standard curve by serially diluting the PGE2 standard.
-
Sample Addition: Add 50 µL of standards and collected cell supernatants to the appropriate wells of the antibody-coated microplate.
-
Conjugate Addition: Add 50 µL of the PGE2-enzyme conjugate (e.g., PGE2-HRP) to each well.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature on a shaker.
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with the provided wash buffer.
-
Substrate Addition: Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 30 minutes.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the OD versus the concentration of the standards. Calculate the PGE2 concentration in the samples by interpolating their OD values from the curve. Determine the percent inhibition for each this compound concentration relative to the LPS-stimulated vehicle control and calculate the IC₅₀ value.
Part C: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by Sandwich ELISA
Scientific Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines whose production is a hallmark of macrophage activation.[13][14] A sandwich ELISA provides a highly specific and sensitive method for their quantification. In this format, the cytokine is "sandwiched" between a capture antibody coated on the plate and a labeled detection antibody. The signal is directly proportional to the cytokine concentration.[15][16]
Protocol 4: TNF-α and IL-6 Quantification
This protocol is a general guideline for separate TNF-α and IL-6 kits. Always follow the specific instructions provided with your commercial ELISA kit.[17][18]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed. Create a standard curve by serially diluting the recombinant cytokine standard.
-
Sample Addition: Add 100 µL of standards and collected cell supernatants to the appropriate wells of the capture antibody-coated microplate.
-
Incubation: Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 4-5 times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes in the dark.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add 100 µL of TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add 100 µL of stop solution.
-
Read Plate: Measure the OD at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentrations in your samples. Determine the percent inhibition and IC₅₀ value for this compound.
Part D: Measurement of NF-κB Activation by Nuclear Translocation Assay
Scientific Rationale: NF-κB is a pivotal transcription factor that orchestrates the expression of numerous inflammatory genes, including COX-2, TNF-α, and IL-6.[10][19][20] A key step in its activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[21] This can be visualized and quantified using immunofluorescence microscopy, providing insight into the upstream inhibitory effects of a compound.
Protocol 5: NF-κB (p65) Nuclear Translocation Assay
-
Cell Seeding: Seed RAW 264.7 cells onto 96-well, black-walled, clear-bottom imaging plates. Allow them to adhere overnight.
-
Treatment and Stimulation: Perform pre-treatment with this compound and stimulation with LPS as described in Protocol 2, but for a shorter duration (e.g., 30-60 minutes), as translocation is a rapid event.
-
Fixation: Carefully remove the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate cells with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody: Wash cells, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Wash cells and counterstain nuclei with DAPI for 5 minutes.
-
Imaging: Wash cells a final time and acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Use image analysis software to define the nuclear and cytoplasmic compartments based on DAPI staining. Quantify the fluorescence intensity of the p65 antibody stain in both compartments. Calculate the ratio of nuclear to cytoplasmic fluorescence. A decrease in this ratio in this compound-treated cells indicates inhibition of NF-κB translocation.
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clarity. The primary endpoint for dose-response studies is the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the inflammatory response.
Table 1: Expected Inhibitory Effects of this compound on Inflammatory Mediators
| Mediator | Assay Type | Expected Outcome | Example IC₅₀ Value |
| PGE2 | Competitive ELISA | Strong, dose-dependent inhibition | 5.35 x 10⁻⁸ M[22] |
| TNF-α | Sandwich ELISA | Moderate, dose-dependent inhibition | 10-50 µM |
| IL-6 | Sandwich ELISA | Moderate, dose-dependent inhibition | 10-50 µM |
| NF-κB (p65) | Translocation Assay | Dose-dependent inhibition of translocation | > 50 µM |
Note: Example IC₅₀ values are illustrative and can vary based on experimental conditions and cell type.
Interpretation of Results:
-
Potent PGE2 Inhibition: A low IC₅₀ value for PGE2 production directly validates this compound's primary mechanism of action as a potent COX-2 inhibitor.[22]
-
Cytokine Inhibition: Suppression of TNF-α and IL-6 demonstrates a broader anti-inflammatory effect beyond direct prostaglandin synthesis, likely downstream of COX-2 or via other pathways.
-
NF-κB Inhibition: While some NSAIDs can inhibit NF-κB activation, this is often observed at higher concentrations.[19] Observing an effect on NF-κB translocation would suggest that this compound may have mechanisms of action upstream of inflammatory gene transcription.
Conclusion
The cell-based assays detailed in this application note provide a robust and multi-faceted platform for characterizing the anti-inflammatory properties of this compound. By quantifying its effects on PGE2, pro-inflammatory cytokines, and NF-κB activation, researchers can gain a comprehensive understanding of its efficacy and mechanism of action. This in vitro approach serves as a critical tool in preclinical drug development and mechanistic pharmacology, enabling the systematic evaluation and comparison of anti-inflammatory compounds in a controlled and reproducible manner.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Effect of this compound on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Robust In Vivo Efficacy Studies for Etodolac in Rat Models: An Application Note
Introduction: The Scientific Imperative for Rigorous Preclinical Evaluation
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group, widely utilized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its primary mechanism of action involves the inhibition of prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes.[3][4] Specifically, this compound exhibits a degree of selectivity for COX-2, the isoform predominantly involved in the inflammatory cascade, over COX-1, which plays a role in gastrointestinal cytoprotection and platelet function.[4] This selectivity profile theoretically offers a better safety margin concerning gastrointestinal side effects compared to non-selective NSAIDs.[4][5] The therapeutic efficacy of this compound is attributed to its active S-(+)-enantiomer.[1][3]
Before any therapeutic agent can advance to clinical trials, a comprehensive preclinical evaluation of its efficacy and safety is paramount. Rodent models, particularly rats, serve as a crucial step in this process due to their physiological and biochemical similarities to humans in the context of inflammation and pain pathways. This application note provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo experimental protocols to evaluate the efficacy of this compound in established rat models of inflammation and pain.
Pharmacokinetic Considerations in Rats: A Foundation for Dosing Strategy
A thorough understanding of a drug's pharmacokinetic profile in the chosen animal model is fundamental to designing a meaningful efficacy study. In rats, this compound is well-absorbed after oral administration and is highly bound to plasma proteins.[6] Notably, there are significant pharmacokinetic differences between the active S-(+)- and inactive R-(-)-enantiomers.[7] The inactive R-enantiomer exhibits a much higher plasma concentration and a longer half-life compared to the active S-enantiomer.[7][8] The elimination half-life of this compound in rats has been reported to be approximately 16.6 hours.[6] This pharmacokinetic data is critical for determining the appropriate dosing regimen, including the dose levels, frequency, and route of administration, to ensure that therapeutically relevant plasma concentrations are achieved and maintained throughout the study period.
Selecting the Appropriate In Vivo Model: Aligning the Model with the Research Question
The choice of the animal model is contingent upon the specific therapeutic indication being investigated. For assessing the anti-inflammatory and analgesic properties of this compound, two well-established and widely used rat models are the Carrageenan-Induced Paw Edema model for acute inflammation and the Adjuvant-Induced Arthritis model for chronic inflammation.
Carrageenan-Induced Paw Edema: A Model of Acute Inflammation
This model is a classic and highly reproducible assay for evaluating the efficacy of anti-inflammatory drugs against acute inflammation.[9][10][11] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's hind paw elicits a biphasic inflammatory response.[12] The initial phase (the first hour) is characterized by the release of histamine, serotonin, and kinins, while the later phase (after the first hour) involves the production of prostaglandins, proteases, and lysosomes.[12]
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Adjuvant-Induced Arthritis (AIA): A Model of Chronic Inflammation
The AIA model is a well-established and widely used animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating the efficacy of anti-arthritic drugs.[13][14] A single intradermal injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, at the base of the tail or in a hind paw induces a polyarthritis that develops over several weeks.[13][15][16] This model mimics several features of human rheumatoid arthritis, including joint swelling, cartilage and bone destruction, and the infiltration of inflammatory cells.[14]
Caption: Workflow for Adjuvant-Induced Arthritis Model.
Detailed Protocols and Methodologies
Animal Husbandry and Ethical Considerations
-
Species and Strain: Male Sprague-Dawley or Wistar rats, weighing 180-220g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). They should have free access to standard chow and water.
-
Ethical Approval: All experimental protocols must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the care and use of laboratory animals.
Protocol 1: Carrageenan-Induced Paw Edema
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least 7 days before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 5, 10, 20 mg/kg, p.o.)
-
Positive Control (e.g., Indomethacin, 5 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, this compound, or the positive control drug orally (p.o.) via gavage 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw.[9][10][17]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[9][18]
-
Calculation of Edema and Inhibition:
-
Percent Edema = [(Vt - V0) / V0] x 100
-
Percent Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100
-
Where Vt is the paw volume at time t, V0 is the initial paw volume, and ΔV is the change in paw volume.
-
-
-
Analgesia Assessment (Optional): At a specific time point (e.g., 3 hours post-carrageenan), assess the analgesic effect using methods like the hot plate test or Randall-Selitto test.[17][19]
-
Euthanasia and Tissue Collection: At the end of the experiment (e.g., 6 hours), euthanize the animals. Collect the inflamed paw tissue for histopathological and biochemical analysis.[20][21]
Protocol 2: Adjuvant-Induced Arthritis
-
Acclimatization and Baseline: Similar to the carrageenan model.
-
Induction of Arthritis: On day 0, under light anesthesia, inject 0.1 mL of Complete Freund's Adjuvant (containing 10 mg/mL of heat-killed M. tuberculosis) subcutaneously into the subplantar region of the right hind paw or at the base of the tail.[13][15][16]
-
Monitoring: Monitor the animals daily for the onset of arthritis, which typically appears around day 10-14.
-
Treatment Protocol:
-
Prophylactic: Start treatment on day 0 or 1.
-
Therapeutic: Start treatment after the onset of clinical signs of arthritis (e.g., day 14).
-
-
Grouping and Dosing:
-
Efficacy Parameters:
-
Paw Volume: Measure the volume of both hind paws twice a week.
-
Arthritis Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0-4 for each paw, with 0 = no erythema or swelling and 4 = severe erythema and swelling).
-
Body Weight: Record body weight twice a week.
-
Pain Assessment: Measure mechanical hyperalgesia (paw withdrawal threshold) using von Frey filaments or an analgesymeter.
-
-
Duration of Study: Continue the treatment and assessments for a predetermined period (e.g., 28 days).
-
Terminal Procedures: At the end of the study, euthanize the animals. Collect blood for serum analysis and hind paws for histopathological examination.
Endpoint Analysis: A Multi-faceted Approach to Efficacy Assessment
A comprehensive evaluation of this compound's efficacy requires a combination of macroscopic, microscopic, and biochemical endpoints.
| Parameter | Methodology | Rationale |
| Paw Edema/Volume | Plethysmometer | Quantifies the primary sign of inflammation (swelling). |
| Arthritis Score | Visual Scoring System | Semi-quantitative assessment of the severity of polyarthritis. |
| Pain/Analgesia | Hot Plate, Randall-Selitto, Von Frey Filaments | Measures the analgesic effect of the treatment on thermal or mechanical hyperalgesia. |
| Histopathology | Hematoxylin & Eosin (H&E) Staining | Visualizes inflammatory cell infiltration, synovial hyperplasia, and cartilage/bone erosion in joint tissues.[21][23] |
| Biochemical Markers | ELISA, Multiplex Assays | Quantifies levels of pro-inflammatory mediators such as Prostaglandin E2 (PGE2)[22], TNF-α, IL-1β, and IL-6 in serum or paw tissue homogenates.[24][25][26] |
Mechanism of Action: Visualizing the Anti-Inflammatory Cascade
This compound's primary mechanism of action is the inhibition of the COX-2 enzyme, which in turn reduces the synthesis of prostaglandins, key mediators of inflammation and pain.
Caption: this compound's Mechanism of Action.
Conclusion: Ensuring Data Integrity and Translational Relevance
The successful execution of in vivo efficacy studies for this compound in rat models hinges on a well-designed experimental plan, meticulous execution of protocols, and a multi-faceted approach to endpoint analysis. By carefully selecting the appropriate animal model, optimizing the dosing regimen based on pharmacokinetic data, and employing a battery of validated assessment methods, researchers can generate high-quality, reproducible data. This rigorous preclinical evaluation is essential for establishing the therapeutic potential of this compound and provides a solid foundation for its translation to clinical applications.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books-library.website [books-library.website]
- 7. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of this compound enantiomers in the rat. Lack of pharmacokinetic interaction between enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. ijisrt.com [ijisrt.com]
- 13. chondrex.com [chondrex.com]
- 14. journals.iium.edu.my [journals.iium.edu.my]
- 15. Adjuvant-Induced Arthritis Model [chondrex.com]
- 16. researchgate.net [researchgate.net]
- 17. njppp.com [njppp.com]
- 18. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Anti-inflammatory and Analgesic Activity of the Extract and Fractions of Astragalus hamosus in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Egg white-induced inflammation models: A study of edema profile and histological change of rat's paw - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Temporal relationships of the anti-inflammatory effect of this compound in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Review of Immunological Plasma Markers for Longitudinal Analysis of Inflammation and Infection in Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Assessment of proinflammatory cytokines and physiological parameters in male rats with L-arginine-induced enteritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Delivery Systems for Etodolac Research
Authored by a Senior Application Scientist
Introduction: Etodolac, a potent non-steroidal anti-inflammatory drug (NSAID), is widely prescribed for managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[1] Its therapeutic action is primarily attributed to the inhibition of prostaglandin synthesis.[1] However, oral administration of this compound is often associated with gastrointestinal disturbances, including mild to severe side effects like peptic ulcers and gastrointestinal bleeding.[2][3] Transdermal delivery offers a compelling alternative to circumvent these issues by avoiding first-pass metabolism, providing sustained drug release, reducing administration frequency, and improving patient compliance.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of transdermal delivery systems for this compound.
Section 1: Formulation Strategies for this compound Transdermal Systems
The successful transdermal delivery of this compound, a lipophilic drug, hinges on the selection of an appropriate formulation strategy to enhance its permeation through the skin barrier.[1][2][3] Various approaches have been explored, including hydrophilic gels, transdermal patches, nanoemulsions, and vesicular systems.
Hydrophilic Gels
Hydrophilic gels are simple to formulate and can provide a soothing effect upon application. The inclusion of permeation enhancers is often necessary to facilitate the transport of lipophilic drugs like this compound across the stratum corneum.
Key Formulation Components:
| Component | Example | Function | Rationale |
| Gelling Agent | Sodium Carboxymethylcellulose | Provides the desired viscosity and structure to the formulation. | Biocompatible and widely used in topical preparations. |
| Drug | This compound | Active Pharmaceutical Ingredient. | Anti-inflammatory and analgesic effects. |
| Solvent System | PEG 400, Ethanol (96%) | Solubilizes this compound and other excipients. | This compound has good solubility in this mixture. |
| Permeation Enhancer | Anethole, Menthol, Carvacrol | Disrupts the stratum corneum to increase drug penetration. | Terpenes are known to enhance the permeation of lipophilic drugs.[2][3] |
| Solubilizer | Sodium Lauryl Sulphate | Aids in the dispersion of ingredients. | Improves the homogeneity of the gel. |
Protocol for Hydrophilic Gel Preparation:
-
Dissolve Sodium Lauryl Sulphate in water.
-
Add Sodium Carboxymethylcellulose to the solution and allow it to swell to form the gel base.
-
Separately, dissolve this compound and the chosen terpene enhancer in a mixture of PEG 400 and ethanol.
-
Gradually incorporate the drug and enhancer solution into the gel base with continuous mixing until a homogenous gel is formed.[3][5]
Transdermal Patches
Transdermal patches offer controlled and sustained drug release over an extended period.[1][4] The choice of polymers is critical in determining the patch's adhesion, flexibility, and drug release characteristics.
Key Formulation Components:
| Component | Example | Function | Rationale |
| Polymers | Methyl Cellulose (MC), Ethyl Cellulose (EC), HPMC, PVA, Eudragit L-100 | Form the matrix of the patch and control drug release. | A combination of hydrophilic and lipophilic polymers can modulate the release profile.[1][6] |
| Drug | This compound | Active Pharmaceutical Ingredient. | Sustained delivery for chronic inflammatory conditions. |
| Plasticizer | Glycerin, Polyethylene glycol-400 (PEG 400) | Imparts flexibility and prevents the patch from becoming brittle.[6][7] | Enhances the physical properties of the patch for better skin contact. |
| Permeation Enhancer | Dimethyl Sulfoxide (DMSO) | Increases the permeability of the skin to the drug. | A potent and widely used permeation enhancer.[6] |
| Solvent System | Chloroform, Methanol | Dissolves the polymers and drug for casting. | A suitable solvent system ensures a uniform drug-polymer matrix.[7] |
Protocol for Transdermal Patch Preparation (Solvent Casting Technique):
-
Dissolve the chosen polymers (e.g., a combination of Methyl Cellulose and Ethyl Cellulose) in a suitable solvent system (e.g., a 5:5 ratio of chloroform and methanol) with continuous stirring.[6][7]
-
Incorporate this compound, a plasticizer like PEG 400, and a permeation enhancer into the polymer solution.[7]
-
Stir the mixture thoroughly to obtain a homogenous dispersion.
-
Pour the solution into a petri dish or onto a backing membrane and allow the solvent to evaporate at room temperature.
-
Once dried, the patch can be cut into the desired size and shape.
Nanoemulsions and Vesicular Systems
Nanoemulsions, transethosomes, and niosomes are advanced carrier systems that can enhance the skin permeation of drugs by encapsulating them in nano-sized vesicles.[8][9][10] These systems can fluidize the lipid bilayers of the stratum corneum, facilitating deeper drug penetration.[11]
Key Formulation Components for Transethosomes:
| Component | Example | Function | Rationale |
| Phospholipid | Soya Phosphatidylcholine | Forms the lipid bilayer of the vesicles. | Biocompatible and forms stable vesicles. |
| Edge Activator | Sodium Deoxycholate | Imparts elasticity to the vesicles, allowing them to squeeze through skin pores. | A key component for the deformability of transethosomes. |
| Ethanol | Ethanol | Acts as a co-solvent and permeation enhancer. | Fluidizes the lipid bilayers of the skin. |
| Drug | This compound | Active Pharmaceutical Ingredient. | Encapsulation can improve solubility and permeation. |
Protocol for Transethosome Preparation (Thin Film Hydration Method):
-
Dissolve this compound, phospholipid, and edge activator in an organic solvent like chloroform in a round-bottom flask.[10]
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a hydroethanolic solution by rotating the flask at a controlled temperature.
-
The resulting suspension of transethosomes can be further processed, such as by sonication, to reduce vesicle size and improve homogeneity.
Section 2: Characterization of this compound Transdermal Systems
Thorough characterization is essential to ensure the quality, safety, and efficacy of the developed transdermal systems.
Physicochemical Characterization of Transdermal Patches:
| Parameter | Method | Purpose |
| Thickness | Micrometer screw gauge | To ensure uniformity of the patch.[1] |
| Weight Variation | Weighing individual patches | To assess the uniformity of dosage units.[1] |
| Folding Endurance | Repeatedly folding the patch at the same place until it breaks | To determine the flexibility and integrity of the patch.[1][7] |
| Moisture Content & Absorption | Desiccator method | To evaluate the stability of the patch in humid conditions.[1] |
| Drug Content Uniformity | Extraction of the drug from the patch and analysis by a suitable analytical method | To ensure consistent drug loading.[1] |
| Surface pH | pH paper or pH meter | To ensure the patch is non-irritating to the skin.[7] |
Section 3: In Vitro and Ex Vivo Permeation Studies
In vitro and ex vivo permeation studies are crucial for evaluating the drug release and skin penetration profiles of the developed formulations.[4][12][13] These studies are typically conducted using Franz diffusion cells.[14][15]
Experimental Workflow for Permeation Studies
Caption: Workflow for in vitro and ex vivo permeation studies.
Protocol for Ex Vivo Skin Permeation Study
Materials:
-
Phosphate buffer saline (PBS, pH 7.4) as receptor medium[16][17]
-
This compound formulation
-
Magnetic stirrer with heating plate
-
Syringes and vials for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation:
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[15][19]
-
Fill the receptor compartment with PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin.[15][16]
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath to mimic physiological conditions.[16][19]
-
Continuously stir the receptor medium with a magnetic bead.[15]
-
-
Permeation Study:
-
Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.[16]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.[19]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[19]
-
-
Sample Analysis:
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area of the skin against time.
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Determine the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
The lag time (Tlag) can be determined by extrapolating the linear portion of the plot to the x-axis.[16]
Section 4: Analytical Method for this compound Quantification
A validated analytical method is essential for accurately determining the concentration of this compound in samples from permeation studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
HPLC Method Parameters:
| Parameter | Condition |
| Mobile Phase | Acetonitrile: Water: Glacial Acetic Acid (61:38:1, v/v/v)[5][16][17] |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm)[11] |
| Flow Rate | 1.2 mL/min[5][16][17] |
| Detection Wavelength | 280 nm[16][17] or 225 nm[20] |
| Injection Volume | 20-40 µL[16][17][20] |
| Column Temperature | 40°C[16][17] |
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure reliable results.[21]
Section 5: In Vivo Studies
In vivo studies in animal models are necessary to evaluate the pharmacokinetic and pharmacodynamic profiles of the developed transdermal systems.[22]
Animal Models
Various animal models can be used for transdermal research, with the choice depending on the specific research question and the anatomical and physiological similarities of the animal's skin to human skin.[4][23] Porcine skin is often considered a good model due to its structural resemblance to human skin.[13][22] Hairless mice are also a suitable option for permeability studies.[14]
Pharmacokinetic Studies
Pharmacokinetic studies involve the application of the transdermal system to the animal and the subsequent collection of blood samples at various time points to determine the plasma concentration of this compound. Key parameters to be determined include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[20]
Pharmacodynamic Studies
Pharmacodynamic studies assess the therapeutic efficacy of the transdermal formulation. For an anti-inflammatory drug like this compound, the carrageenan-induced rat paw edema model is a commonly used method to evaluate the anti-inflammatory activity.[19] The reduction in paw edema after the application of the transdermal system is measured and compared to a control group.
Conclusion
The development of transdermal delivery systems for this compound presents a promising approach to mitigate the gastrointestinal side effects associated with its oral administration. This guide provides a comprehensive overview of the formulation strategies, characterization techniques, and evaluation methods for researchers in this field. By following these protocols and understanding the underlying scientific principles, researchers can effectively develop and assess novel transdermal systems for this compound, ultimately contributing to improved therapeutic outcomes and patient care.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. In vitro and ex vivo permeation studies of this compound from hydrophilic gels and effect of terpenes as enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Preparation and Evaluation of Transdermal Patches of an Anti-inflammatory Drug | Semantic Scholar [semanticscholar.org]
- 7. ijcrt.org [ijcrt.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Preparation and Evaluation of this compound Nanoemulsion [jmchemsci.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Novel Murine Model for the In Vivo Study of Transdermal Drug Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Containing Topical Niosomal Gel: Formulation Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic studies of this compound loaded vesicular gels on rats by transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsr.info [ijpsr.info]
- 22. Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Animal models for transdermal drug delivery. | Semantic Scholar [semanticscholar.org]
Application and Protocol for the Spectrophotometric Determination of Etodolac in Pharmaceutical Formulations
Abstract
This comprehensive application note details a robust and validated UV-Visible spectrophotometric method for the quantitative determination of Etodolac in pharmaceutical formulations. This compound, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] Accurate quantification in dosage forms is crucial for ensuring therapeutic efficacy and patient safety. This document provides a step-by-step protocol, including method validation parameters as per the International Council for Harmonisation (ICH) guidelines, making it a valuable resource for researchers, scientists, and professionals in drug development and quality control.[2][3]
Introduction to this compound and its Quantification
This compound, chemically known as (±) 1,8-diethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid, is a member of the pyranocarboxylic acid class of NSAIDs.[4] It functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[5] As a BCS Class II drug, this compound has low solubility and high permeability, making its formulation and dissolution characteristics critical for bioavailability.[4][6]
The clinical effectiveness of this compound hinges on the precise amount of the active pharmaceutical ingredient (API) in its dosage form. Therefore, a simple, cost-effective, and reliable analytical method is paramount for routine quality control. UV-Visible spectrophotometry offers a straightforward and accessible technique for this purpose, leveraging the intrinsic chromophoric properties of the this compound molecule.
Principle of the Spectrophotometric Method
This method is based on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution containing an unknown concentration of this compound and comparing it to the absorbance of standard solutions with known concentrations, the amount of this compound in the sample can be accurately determined.
The choice of solvent is critical to ensure the complete dissolution of this compound and to achieve a stable and reproducible absorbance maximum (λmax). Methanol is a commonly used and effective solvent for this analysis.[6][7][8]
Experimental Protocol
Materials and Instrumentation
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less is required.
-
Reference Standard: this compound Reference Standard (USP or equivalent).
-
Reagents: Methanol (HPLC grade).
-
Pharmaceutical Formulations: Commercially available this compound tablets or capsules.
-
Glassware: Calibrated volumetric flasks and pipettes.
-
Other Equipment: Analytical balance, ultrasonic bath.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.[6]
-
Add about 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[6]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol. This yields a standard stock solution with a concentration of 100 µg/mL.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 1.0 mL of the standard stock solution (100 µg/mL) into a 10 mL volumetric flask and dilute to the mark with methanol to obtain a concentration of 10 µg/mL.
-
Scan this solution in the UV region from 200 nm to 400 nm against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax for this compound. The λmax for this compound in methanol is typically observed around 224 nm, 273-276 nm, or 281 nm.[5][6][7][9] For this protocol, we will proceed with the commonly cited λmax around 276 nm.
Preparation of Calibration Curve
-
From the standard stock solution (100 µg/mL), prepare a series of working standard solutions with concentrations ranging from 2 to 10 µg/mL by appropriate dilution with methanol.[6]
-
Measure the absorbance of each working standard solution at the determined λmax (e.g., 276 nm) using methanol as a blank.
-
Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder no fewer than 20 this compound tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.[10]
-
From the clear filtrate, pipette an appropriate volume and dilute with methanol to obtain a final theoretical concentration within the linearity range (e.g., 10 µg/mL).
Analysis of the Sample Solution
-
Measure the absorbance of the final sample solution at the λmax against the methanol blank.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
The amount of this compound per tablet can then be calculated.
Method Validation
The developed spectrophotometric method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3]
Linearity
Linearity is established by analyzing a series of standard solutions of different concentrations. The method demonstrates good linearity over a concentration range of 2–10 µg/mL.[6] The correlation coefficient (R²) should be greater than 0.998.[6]
| Parameter | Result |
| Linearity Range | 2 - 10 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | > 0.998 |
Accuracy
Accuracy is determined by performing recovery studies. This is done by spiking a known amount of pure drug into a pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated. The acceptance criteria for recovery are typically between 98% and 102%.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | - | - |
| 100% | 10 | - | - |
| 120% | 12 | - | - |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: The absorbance of six replicate samples of the same concentration is measured on the same day.
-
Intermediate Precision: The analysis is repeated on three different days.
The relative standard deviation (%RSD) for the absorbance measurements should be less than 2%.
| Precision | Concentration (µg/mL) | % RSD |
| Repeatability (Intra-day) | 10 | < 2% |
| Intermediate Precision (Inter-day) | 10 | < 2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Result |
| LOD | (Calculated Value) µg/mL |
| LOQ | (Calculated Value) µg/mL |
Workflow and Data Presentation
Conclusion
The described UV-Visible spectrophotometric method is simple, rapid, accurate, and precise for the determination of this compound in pharmaceutical formulations. The method has been validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control analysis. The cost-effectiveness and accessibility of the instrumentation make this method a practical choice for pharmaceutical laboratories.
References
- 1. This compound CAS#: 41340-25-4 [m.chemicalbook.com]
- 2. online.bamu.ac.in [online.bamu.ac.in]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. rjpbcs.com [rjpbcs.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijirt.org [ijirt.org]
- 7. longdom.org [longdom.org]
- 8. rjptonline.org [rjptonline.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. gyanvihar.org [gyanvihar.org]
Chiral Separation of Etodolac Enantiomers by Capillary Electrophoresis: An Application and Protocol Guide
Introduction: The Significance of Chirality in Etodolac's Therapeutic Action
This compound, a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule administered as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] The pharmacological activity of these enantiomers is distinctly different. The (S)-enantiomer is primarily responsible for the anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2][3][4] In contrast, the (R)-enantiomer is largely inactive against COX enzymes but has been shown to possess gastroprotective properties, which may contribute to the favorable gastrointestinal safety profile of racemic this compound.[3][4] Given these stereospecific pharmacological profiles, the ability to accurately separate and quantify the individual enantiomers is crucial for pharmaceutical development, quality control, and pharmacokinetic studies.
Capillary electrophoresis (CE) has emerged as a powerful and efficient technique for chiral separations, offering advantages such as high separation efficiency, rapid analysis times, and low consumption of samples and reagents.[5][6] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using capillary electrophoresis with cyclodextrins as chiral selectors.
Principle of Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis separates charged molecules in a narrow capillary under the influence of an electric field.[7] For the separation of enantiomers, which have identical physicochemical properties in an achiral environment, a chiral selector must be introduced into the system.[8] This is typically achieved by adding the chiral selector to the background electrolyte (BGE).
Cyclodextrins (CDs) are the most commonly used chiral selectors in CE due to their commercial availability, UV transparency, and versatile chiral recognition capabilities.[8][9][10] These cyclic oligosaccharides have a truncated cone structure with a hydrophobic inner cavity and a hydrophilic exterior.[8] Chiral recognition occurs through the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules. The differing stability of these complexes for each enantiomer leads to different effective electrophoretic mobilities, enabling their separation.[11]
The mechanism of chiral recognition by cyclodextrins is a complex interplay of interactions, including hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions, governed by the size and shape complementarity between the analyte and the cyclodextrin cavity.[12][13][14]
Method Development and Optimization
The successful chiral separation of this compound enantiomers by CE is dependent on the careful optimization of several key parameters.
Selection of the Chiral Selector
Various cyclodextrin derivatives, both neutral and charged, can be screened for their ability to resolve this compound enantiomers. Hydroxypropyl-β-cyclodextrin (HP-β-CD), a neutral cyclodextrin, has been shown to be particularly effective for this separation.[15][16][17] The degree of substitution of the cyclodextrin can also influence the enantioselectivity.[15]
Background Electrolyte (BGE) Composition
The pH and concentration of the BGE are critical parameters. For this compound, a weakly acidic drug with a pKa of 4.65, a phosphate buffer with a pH around 6.0-7.0 is often employed.[1][15][16] At this pH, this compound is anionic, facilitating its migration in the electric field. The buffer concentration, typically in the range of 25-100 mM, affects the ionic strength, which in turn influences the electroosmotic flow (EOF) and current generation.[15][18]
Instrumental Parameters
-
Voltage: The applied voltage dictates the speed of the separation. Higher voltages generally lead to shorter analysis times but can also generate Joule heating, which may negatively impact resolution. A voltage in the range of 15-25 kV is a common starting point.[15][18]
-
Temperature: The capillary temperature affects the viscosity of the BGE and the stability of the analyte-cyclodextrin complexes. A controlled temperature, often around 15-25°C, is essential for reproducible migration times and resolution.[16][18]
-
Detection: UV detection is typically used for this compound, with a wavelength of 225 nm providing good sensitivity.[15][16]
Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by capillary electrophoresis.
Figure 1. General workflow for the chiral CE separation of this compound.
Detailed Protocol
This protocol is based on established methods for the chiral separation of this compound enantiomers.[15][16]
Instrumentation and Materials
-
Capillary Electrophoresis System with UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., ~40-60 cm total length)
-
Data acquisition and analysis software
-
This compound racemic standard
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Sodium phosphate monobasic and dibasic
-
Sodium hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Deionized water
Reagent and Sample Preparation
-
Background Electrolyte (BGE):
-
Prepare a 100 mM phosphate buffer by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in deionized water to achieve a pH of 7.0.
-
Add 20 mM (2-Hydroxypropyl)-β-cyclodextrin to the phosphate buffer.
-
Filter the BGE through a 0.45 µm syringe filter before use.
-
-
Sample Solution:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with the BGE to a final concentration of 100 µg/mL.
-
Capillary Conditioning
Proper capillary conditioning is crucial for achieving reproducible migration times and peak shapes.[19][20]
-
New Capillary:
-
Rinse with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with BGE for 15 minutes.
-
-
Between Runs:
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with BGE for 3 minutes.
-
Separation Method
The following table summarizes the optimized instrumental parameters for the chiral separation of this compound enantiomers.
| Parameter | Value |
| Capillary | Fused-silica, 50 µm I.D., 48.5 cm total length (40 cm to detector) |
| Background Electrolyte | 100 mM Phosphate buffer (pH 7.0) containing 20 mM HP-β-CD |
| Applied Voltage | 20 kV |
| Capillary Temperature | 25°C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV at 225 nm |
Data Analysis
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their migration times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the resolution (Rs) between the enantiomeric peaks using the following formula:
-
Rs = 2(t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the migration times of the two enantiomers, and w₁ and w₂ are their respective peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.
-
-
For quantitative analysis, construct a calibration curve using standards of known concentrations.
Mechanism of Chiral Recognition
The chiral separation of this compound enantiomers is achieved through the formation of diastereomeric complexes with the HP-β-CD chiral selector. The diagram below illustrates this principle.
Figure 2. Mechanism of chiral recognition of this compound enantiomers.
The different stability constants (K_R and K_S) for the formation of the diastereomeric complexes result in different apparent mobilities for the R- and S-enantiomers, leading to their separation.
Method Validation
For use in a regulated environment, the developed capillary electrophoresis method must be validated according to ICH guidelines.[18][21][22] The validation parameters typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Incorrect BGE pH or concentration. Insufficient chiral selector concentration. Inappropriate voltage or temperature. | Optimize BGE pH and concentration. Increase the concentration of HP-β-CD. Optimize voltage and temperature. |
| Peak Tailing | Adsorption of the analyte to the capillary wall. | Ensure proper capillary conditioning. Consider using a coated capillary. |
| Irreproducible Migration Times | Inconsistent capillary conditioning. Temperature fluctuations. Buffer depletion. | Standardize the capillary conditioning procedure. Ensure precise temperature control. Replenish inlet and outlet vials with fresh BGE regularly. |
| No Peaks Detected | Incorrect injection parameters. Detector issue. Sample degradation. | Check injection settings (pressure/voltage and time). Verify detector lamp and settings. Prepare fresh sample solutions. |
Conclusion
Capillary electrophoresis with cyclodextrins as chiral selectors provides a highly efficient and reliable method for the enantiomeric separation of this compound. The protocol detailed in this application note, when combined with proper method development, optimization, and validation, can be effectively implemented in research, drug development, and quality control settings to ensure the stereospecific analysis of this important NSAID.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The enantiomers of this compound, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. hugendubel.info [hugendubel.info]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-rad.com [bio-rad.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Do we know the mechanism of chiral recognition between cyclodextrins and analytes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of this compound enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of enantiomeric impurity of this compound by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Separation of this compound enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations. (2005) | Raquel Rodríguez de Pablos | 34 Citations [scispace.com]
- 18. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary Conditioning — The Foundation of Precision in capillary electrophoresis (CE) | Separation Science [sepscience.com]
- 20. Capillary Conditioning in Capillary Electrophoresis CE - How To [mtc-usa.com]
- 21. Validation of chiral capillary electrophoresis-electrospray ionization-mass spectrometry methods for ecstasy and methadone in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Application Note: A Stability-Indicating LC-MS/MS Method for the Rapid Identification of Etodolac Degradation Products
Abstract
This application note presents a robust, stability-indicating analytical method for the identification and characterization of Etodolac degradation products (DPs) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail the forced degradation of this compound under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress.[1][2] The developed protocols provide a clear path for separating DPs from the parent drug and elucidating their structures through mass spectral data. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the stability testing and formulation development of pharmaceuticals.
Introduction: The Imperative of Degradation Profiling
This compound is a widely used non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group, which functions by inhibiting cyclooxygenase (COX) activity.[3] The chemical stability of any active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety, efficacy, and shelf-life. Regulatory bodies like the FDA and ICH mandate forced degradation studies to understand how a drug substance behaves under environmental stress.[4] These studies are not merely a regulatory checkbox; they provide invaluable insights into the intrinsic stability of the molecule, help in the development of stable formulations, and are essential for validating that analytical methods are "stability-indicating."[4][5]
A stability-indicating method is one that can accurately separate and quantify the active ingredient in the presence of its potential degradation products. LC-MS/MS is an ideal technology for this purpose due to its high sensitivity and specificity, allowing for the detection of trace-level impurities and providing rich structural information through fragmentation analysis.[3] This note explains the causality behind our methodological choices, from the stress conditions applied to the specific LC-MS/MS parameters, to build a self-validating system for impurity identification.
Experimental Workflow Overview
The overall strategy involves subjecting the this compound drug substance to a panel of stress conditions to generate a comprehensive profile of potential DPs. The resulting samples are then analyzed by a developed LC-MS/MS method to separate and identify these products.
Caption: Overall experimental workflow for this compound degradation studies.
Protocols: Forced Degradation of this compound
The objective of forced degradation is to achieve a target degradation of 5-20% of the active ingredient.[5][6] Degrading the API too little yields insufficient quantities of DPs for characterization, while excessive degradation may lead to secondary or tertiary DPs that are not relevant to normal storage conditions. The conditions below are based on established methods and can be adjusted based on preliminary results.[3][7]
Protocol 3.1: Preparation of Stock Solution
-
Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 v/v acetonitrile:water) to prepare a stock solution of approximately 1 mg/mL.
-
Use this stock for all degradation studies unless otherwise specified.
Protocol 3.2: Stress Conditions
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 5 mL of stock solution with 5 mL of 5 M HCl. Heat in a water bath at 60°C for 8 hours.[3][7] Cool, then carefully neutralize with 5 M NaOH. | Simulates acidic environments and assesses the stability of the ether and amide-like linkages in the heterocyclic structure. |
| Base Hydrolysis | Mix 5 mL of stock solution with 5 mL of 5 M NaOH. Heat in a water bath at 80°C for 8 hours.[3][7] Cool, then carefully neutralize with 5 M HCl. | Tests for susceptibility to alkaline conditions, which can hydrolyze ester or amide functionalities. This compound is relatively stable under basic conditions.[8] |
| Oxidative Degradation | Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Heat in a water bath at 80°C for 8 hours.[3][7] | Hydrogen peroxide is a common oxidizing agent used to determine the drug's susceptibility to oxidation.[4] |
| Thermal Degradation | Place approximately 100 mg of solid this compound API in a petri dish and keep it in a temperature-controlled oven at 80°C for 48 hours.[3] After exposure, prepare a 1 mg/mL solution. | Evaluates the stability of the drug substance in its solid form at elevated temperatures, as might be experienced during transport or storage. |
| Photolytic Degradation | Expose the 1 mg/mL stock solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m².[1][4] A control sample should be wrapped in aluminum foil to protect it from light. | As per ICH Q1B guidelines, this assesses the drug's sensitivity to light, which can catalyze oxidative or other degradation reactions.[1][2] |
Protocols: LC-MS/MS Analysis
The chromatographic method must be able to resolve the main this compound peak from all process-related impurities and degradation products. A reverse-phase C18 column is a robust choice for a molecule of this compound's polarity.
Protocol 4.1: Liquid Chromatography
| Parameter | Recommended Condition | Rationale |
| LC System | UHPLC/HPLC system coupled to a tandem mass spectrometer | Provides the necessary resolution and sensitivity. |
| Column | C18 Reverse-Phase (e.g., Shim-pack XR ODS, 100 x 2 mm, 3 µm)[7] | Offers excellent retention and separation for moderately nonpolar compounds like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate[7][9] | The acidic modifier aids in protonation for positive ion mode or provides protons for negative ion mode, improving peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol[9] | A strong organic solvent for eluting the analyte and its DPs. |
| Flow Rate | 0.4 mL/min[7][9] | A typical flow rate for analytical columns of this dimension. |
| Column Temperature | 40°C[7] | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
| Gradient Elution | Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate. | A gradient is essential to elute both early-eluting polar DPs and the more retained parent drug within a reasonable timeframe. |
Protocol 4.2: Mass Spectrometry
This compound, containing a carboxylic acid, is readily deprotonated. Therefore, electrospray ionization in negative ion mode (ESI-) is highly effective.[10]
| Parameter | Recommended Condition | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Robust and suitable for a wide range of compound polarities. |
| Polarity | Negative Ion Mode | The carboxylic acid group on this compound readily deprotonates to form the [M-H]⁻ ion. |
| Scan Mode 1: Full Scan | Scan a mass range of m/z 100-500 | To detect all potential parent ions of degradation products. |
| Scan Mode 2: MS/MS | Product Ion Scan on the [M-H]⁻ of this compound (m/z 286.2)[9][10] | To confirm the identity of the parent drug and optimize collision energy. |
| MRM Transitions | This compound: m/z 286.2 → 242.1 (Quantifier), m/z 286.2 → 212.1 (Qualifier)[9][10] | The transition m/z 286 > 242 corresponds to the loss of CO₂ from the carboxylic acid group.[10] The second transition provides confirmation. |
| Collision Energy (CE) | Optimize experimentally (e.g., -15 to -30 V) | CE must be tuned to achieve the optimal balance of precursor ion depletion and product ion formation. |
| Source Parameters | Nebulizing Gas: ~2 L/min; Drying Gas: ~15 L/min[7] | Optimize based on instrument manufacturer recommendations to ensure efficient desolvation and ion transfer. |
Results: Identification of Major Degradation Products
Analysis of the stressed samples revealed significant degradation under acidic and oxidative conditions, with minor degradation under basic, thermal, and photolytic stress.[3][8] The parent drug and its DPs were chromatographically resolved, and their mass-to-charge ratios were determined from the full scan data.
Table 5.1: Summary of this compound Degradation
| Stress Condition | Extent of Degradation (%) | Major Degradation Products (DPs) Identified (by m/z) |
| Acid Hydrolysis | ~100%[3][7] | DP-190, DP-244[3][7] |
| Base Hydrolysis | ~5-6%[3][8] | Minor peaks, structure not elucidated |
| Oxidative (H₂O₂) | ~68%[3][7][8] | DP-304[3][7] |
| Thermal | <1%[3][8] | Negligible degradation |
| Photolytic | ~6-25%[3][8] | DP-304[7][8] |
Structural Elucidation via MS/MS Fragmentation
Product ion scans were performed on the parent ions of the major DPs to gain structural insights.
Caption: Proposed MS/MS fragmentation pathways for this compound and its DPs.
-
This compound (m/z 286): The primary fragmentation pathway in negative mode involves the neutral loss of carbon dioxide (44 Da) from the carboxylic acid moiety, resulting in a stable fragment at m/z 242.[10]
-
Acid Degradation Products (DP-190, DP-244): Under acidic conditions, this compound degrades completely.[3] The DPs with m/z 190 and 244 were observed. MS/MS analysis showed that both of these DPs produce a common fragment ion at m/z 172, suggesting they share a core structural component.[3][7] The product at m/z 189 has been identified as 7-ethyltryptophol.[11]
-
Oxidative Degradation Product (DP-304): Oxidation with H₂O₂ leads to a major product with an m/z of 304, corresponding to the addition of one oxygen atom (M+16).[3][7] This is likely a hydroxylation product on the aromatic ring or ethyl side chain. MS/MS fragmentation of this ion yielded product ions at m/z 188 and 130.[7] The same DP was observed under photolytic stress, indicating a possible photo-oxidative pathway.[3]
Conclusion
The LC-MS/MS method detailed in this application note is a powerful tool for the comprehensive analysis of this compound stability. It successfully separates the parent drug from its major degradation products formed under ICH-prescribed stress conditions. The use of tandem mass spectrometry provides a high degree of confidence in the identification of these products by enabling detailed fragmentation analysis. This methodology is demonstrated to be a reliable, stability-indicating approach suitable for implementation in quality control, formulation development, and regulatory submission environments. The insights gained from this type of study are fundamental to ensuring the development of safe, effective, and stable pharmaceutical products.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective analysis of this compound in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Etodolac Solubility and Stock Solution Preparation for In Vitro Assays: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the solubilization of etodolac for in vitro assays. Due to its poor aqueous solubility, preparing stable and accurate this compound solutions is a critical step for obtaining reliable experimental results. This guide offers practical advice and explains the scientific principles behind the recommended procedures.
Frequently Asked Questions (FAQs)
Why is this compound difficult to dissolve in aqueous solutions?
This compound is a non-steroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[1][2] Its chemical structure, a pyranocarboxylic acid, makes it a white crystalline compound that is practically insoluble in water.[1][3][4][5] The reported aqueous solubility is very low, around 16-40 mg/L.[3][6] this compound is a weak acidic drug with a pKa of 4.65.[1][3][4][7] This means that at a physiological pH of 7.4, it exists in its ionized form, which is more soluble than the non-ionized form that predominates in acidic environments.
What are the recommended organic solvents for preparing a concentrated stock solution of this compound?
For initial stock solutions, it is highly recommended to use an organic solvent in which this compound is freely soluble. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Acetone [3]
These solvents can dissolve this compound to a much higher concentration than aqueous buffers, allowing for the preparation of concentrated stock solutions that can be further diluted into your assay medium.
| Solvent | Approximate Solubility | Source |
| DMSO | ~30 mg/mL | [8] |
| DMF | ~30 mg/mL | [8] |
| Ethanol | ~20 mg/mL | [6][8] |
| Acetone | Freely soluble | [3] |
How do I prepare a stock solution of this compound using an organic solvent?
Here is a step-by-step protocol for preparing a concentrated stock solution of this compound:
-
Weigh the desired amount of this compound powder in a suitable container (e.g., a sterile polypropylene or glass vial).
-
Add the appropriate volume of your chosen organic solvent (e.g., DMSO, ethanol) to the this compound powder.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but be cautious of solvent evaporation.
-
Sterile filter the stock solution using a 0.22 µm syringe filter compatible with your chosen solvent (e.g., a PTFE filter for organic solvents) if sterility is required for your assay.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound precipitated when I diluted the stock solution into my aqueous assay buffer.
This is a common issue due to the poor aqueous solubility of this compound. The organic solvent from the stock solution is diluted in the aqueous buffer, and if the final concentration of this compound exceeds its solubility limit in the final medium, it will precipitate.
Root Cause Analysis and Solutions:
-
Final Concentration is Too High: The most likely cause is that the final concentration of this compound in your assay is above its aqueous solubility limit.
-
Solution: Lower the final concentration of this compound in your assay if experimentally feasible.
-
-
Insufficient Organic Solvent in Final Solution: The percentage of the organic solvent from the stock solution in the final assay medium may be too low to keep the this compound dissolved.
-
Solution 1: Increase the percentage of the organic co-solvent in your final assay medium. However, be mindful that high concentrations of organic solvents like DMSO can be toxic to cells or interfere with enzyme activity. It is crucial to run a vehicle control to assess the effect of the solvent on your assay.
-
Solution 2: Use a co-solvent system. Studies have shown that blends of co-solvents such as polyethylene glycol 400 (PEG 400) and propylene glycol (PG) can enhance the solubility of this compound.[9][10]
-
-
pH of the Assay Buffer: this compound's solubility is pH-dependent. As a weak acid with a pKa of 4.65, it is more soluble in alkaline conditions.[1][3][4][7]
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: I need to prepare an organic solvent-free aqueous solution of this compound.
For certain applications, such as those highly sensitive to organic solvents, preparing an aqueous solution without them is necessary.
Strategies for Organic Solvent-Free Solubilization:
-
pH Adjustment: This is the most direct method.
-
Prepare a suspension of this compound in your desired aqueous buffer.
-
Slowly add a base (e.g., 1N NaOH) dropwise while stirring until the this compound dissolves.
-
Adjust the final pH to the desired level using an acid (e.g., 1N HCl). Be aware that lowering the pH may cause the this compound to precipitate again.
-
-
Use of Solubilizing Agents:
Workflow for Preparing an Organic Solvent-Free Solution:
Caption: Workflow for preparing an organic solvent-free this compound solution.
Issue 3: I am concerned about the stability of my this compound stock solution.
Proper storage is crucial to maintain the integrity of your this compound stock solution.
Best Practices for Storage and Stability:
-
Storage Temperature: Store stock solutions at -20°C or -80°C. At room temperature, this compound is stable for at least 4 years as a crystalline solid.[8]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation.
-
Light Protection: While not explicitly stated as light-sensitive in the provided context, it is good practice to protect drug solutions from light by using amber vials or wrapping containers in foil.
-
Inert Gas: For long-term storage of stock solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation.[8]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. This compound CAS#: 41340-25-4 [m.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. Preparation and Evaluation of this compound Nanoemulsion [jmchemsci.com]
- 7. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Etodolac Nanoparticle Formulation for Drug Delivery
Welcome to the technical support center for the optimization of etodolac nanoparticle formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of formulating this compound nanoparticles for effective drug delivery. This compound, a non-steroidal anti-inflammatory drug (NSAID), presents formulation challenges due to its poor aqueous solubility (BCS Class II), which can limit its bioavailability and lead to gastrointestinal side effects with conventional oral administration. Nanoparticle-based delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving bioavailability, and enabling controlled or targeted drug release.
This resource provides practical, in-depth guidance in a question-and-answer format, addressing specific issues you may encounter during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the formulation and characterization of this compound nanoparticles.
1. Why is this compound a good candidate for nanoparticle formulation?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability. Its poor water solubility is a rate-limiting step in its absorption, potentially leading to variable bioavailability. Furthermore, oral administration of this compound can cause gastrointestinal side effects. Encapsulating this compound into nanoparticles can enhance its solubility and dissolution rate, thereby improving its bioavailability. Additionally, nanoparticle formulations can be designed for controlled release, potentially reducing the dosing frequency and minimizing systemic side effects. Topical nanoformulations can also offer localized delivery with reduced systemic exposure.
2. What are the most common methods for preparing this compound nanoparticles?
Several methods are employed, with the choice depending on the desired nanoparticle characteristics and the type of polymer or lipid used. Commonly reported methods include:
-
Nanoprecipitation (Solvent Displacement): This is a simple and rapid method suitable for hydrophobic drugs and polymers like Poly(lactic-co-glycolic acid) (PLGA). It involves dissolving the drug and polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, leading to spontaneous nanoparticle formation.
-
Melt Emulsification and Ultrasonication: This technique is often used for preparing lipid-based nanoparticles like Nanostructured Lipid Carriers (NLCs). It involves melting the lipid phase containing the drug, dispersing it in a hot aqueous surfactant solution, and then applying high-energy homogenization or ultrasonication to form a nanoemulsion, which solidifies upon cooling.
-
Solvent-Antisolvent Precipitation: This method involves dissolving this compound in a solvent and then adding this solution to an antisolvent in which the drug is insoluble, causing it to precipitate as nanoparticles. Stabilizers are typically used to control particle size and prevent aggregation.
-
High-Shear Homogenization and Ultrasonication: This combination is effective for producing nanoemulsions. A coarse emulsion is first prepared using a high-shear homogenizer, followed by size reduction using probe ultrasonication to achieve nano-sized droplets.
3. What are the critical quality attributes (CQAs) to monitor during formulation development?
The following CQAs are crucial for ensuring the safety, efficacy, and stability of your this compound nanoparticle formulation:
-
Particle Size: Affects solubility, dissolution rate, cellular uptake, and in vivo biodistribution.
-
Polydispersity Index (PDI): A measure of the width of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for pharmaceutical nanoparticles, indicating a relatively narrow size distribution.
-
Zeta Potential: Indicates the surface charge of the nanoparticles and is a key predictor of their physical stability in a colloidal dispersion. A sufficiently high positive or negative zeta potential (typically > ±30 mV) prevents particle aggregation.
-
Encapsulation Efficiency (EE%) / Drug Loading (DL%): EE% refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles, while DL% is the weight percentage of the drug relative to the total weight of the nanoparticle. High EE% and DL% are desirable for therapeutic efficacy and to minimize the amount of carrier material needed.
-
In Vitro Drug Release: Characterizes the rate and extent of this compound release from the nanoparticles over time, which is crucial for predicting in vivo performance.
Part 2: Troubleshooting Guides
This section provides detailed guidance on how to address specific experimental challenges you might face.
Issue 1: Large Particle Size and High Polydispersity Index (PDI)
Problem: Your dynamic light scattering (DLS) results show an average particle size greater than your target (e.g., > 300 nm) and a PDI value above 0.4, indicating a broad and heterogeneous size distribution.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Energy Input (for high-energy methods) | Insufficient homogenization or sonication energy fails to break down larger particles/droplets into the nano-range, resulting in a larger mean particle size and a wider distribution. | 1. Increase Homogenization/Sonication Time and/or Intensity: Systematically increase the duration or power of homogenization/sonication and monitor the effect on particle size and PDI. Be mindful of potential sample degradation due to excessive heat. 2. Optimize Probe Position: Ensure the sonicator probe is appropriately submerged in the sample for efficient energy transfer. |
| Inappropriate Surfactant/Stabilizer Concentration | Insufficient surfactant/stabilizer may not adequately cover the newly formed nanoparticle surfaces, leading to aggregation and an increase in apparent particle size. Conversely, excessive surfactant can lead to micelle formation, which can interfere with DLS measurements. | 1. Titrate Surfactant/Stabilizer Concentration: Prepare a series of formulations with varying concentrations of the surfactant or stabilizer (e.g., Pluronic F68, Tween 80, PVPK30) to find the optimal concentration that yields the smallest and most uniform particles. 2. Evaluate Different Surfactants/Stabilizers: The choice of stabilizer can significantly impact particle size. Test different types of stabilizers to identify the most effective one for your specific formulation. |
| High Polymer/Lipid Concentration | A higher concentration of the polymer or lipid in the organic phase can lead to increased viscosity, which hinders efficient particle size reduction and can result in larger nanoparticles. | 1. Reduce Polymer/Lipid Concentration: Prepare formulations with a lower initial concentration of the polymer (e.g., PLGA) or lipid and assess the impact on particle size. |
| Rapid Addition of Organic to Aqueous Phase (Nanoprecipitation) | A very fast addition rate can lead to localized supersaturation and uncontrolled precipitation, resulting in larger and more polydisperse particles. | 1. Control the Addition Rate: Use a syringe pump to add the organic phase to the aqueous phase at a slow and constant rate. This promotes more uniform nucleation and growth of nanoparticles. |
Issue 2: Low Encapsulation Efficiency (EE%)
Problem: You are observing a low percentage of this compound being successfully encapsulated within your nanoparticles (e.g., EE% < 50%).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Drug Solubility in the Core Matrix | If this compound has low solubility in the polymer or lipid matrix, it will tend to partition into the external aqueous phase during nanoparticle formation, leading to low EE%. | 1. Select Appropriate Core Material: Choose a polymer or lipid in which this compound has high solubility. For lipid nanoparticles, screening different solid and liquid lipids is crucial. 2. Increase the Amount of Liquid Lipid (for NLCs): The presence of a liquid lipid in the solid lipid matrix of NLCs creates imperfections that can accommodate more drug molecules, thereby increasing EE%. |
| Drug Diffusion to the External Phase | During the solvent evaporation or diffusion step, the drug may leak from the nanoparticles into the surrounding aqueous medium, especially if the process is slow. | 1. Optimize Solvent Evaporation Rate: For methods involving solvent evaporation, a faster removal of the organic solvent can quickly solidify the nanoparticles and trap the drug inside. 2. Adjust the Aqueous Phase Composition: Increasing the viscosity of the aqueous phase (e.g., by adding a viscosity-enhancing agent) can reduce the diffusion of the drug out of the nanoparticles. |
| Inappropriate Drug-to-Polymer/Lipid Ratio | If the amount of drug is too high relative to the amount of carrier material, the carrier may become saturated, and the excess drug will not be encapsulated. | 1. Vary the Drug-to-Polymer/Lipid Ratio: Prepare formulations with different initial drug-to-carrier ratios to determine the optimal loading capacity of your system. |
| High Solubility of the Drug in the Aqueous Phase | Although this compound is poorly water-soluble, the presence of surfactants or co-solvents in the aqueous phase can slightly increase its solubility, promoting its partitioning out of the nanoparticles. | 1. Minimize the Use of Co-solvents in the Aqueous Phase: If possible, avoid or reduce the concentration of co-solvents in the external phase. |
Issue 3: Nanoparticle Instability (Aggregation and Sedimentation)
Problem: Your nanoparticle dispersion shows signs of instability over time, such as visible aggregation, sedimentation, or a significant increase in particle size and PDI upon storage.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Low Zeta Potential | A low absolute zeta potential (e.g., between -10 mV and +10 mV) indicates insufficient electrostatic repulsion between nanoparticles, making them prone to aggregation due to van der Waals forces. | 1. Increase Surface Charge: Incorporate a charged polymer or surfactant into your formulation to increase the magnitude of the zeta potential. 2. Adjust the pH of the Dispersion: The pH of the medium can influence the surface charge of the nanoparticles. Evaluate the zeta potential at different pH values to find a range where stability is maximized. |
| Inadequate Steric Stabilization | For non-ionic stabilizers, insufficient surface coverage by the polymer chains can lead to aggregation. | 1. Optimize Stabilizer Concentration: Ensure that the concentration of the steric stabilizer (e.g., Pluronic F68, PEGylated lipids) is sufficient to provide a dense protective layer on the nanoparticle surface. |
| Inappropriate Storage Conditions | Temperature fluctuations can affect nanoparticle stability. High temperatures can increase the kinetic energy of the particles, leading to more frequent collisions and potential aggregation. Freezing can disrupt the hydration layer and cause irreversible aggregation. | 1. Optimize Storage Temperature: Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage condition for your formulation. 2. Avoid Freezing: Unless your formulation is specifically designed for lyophilization, avoid storing the nanoparticle dispersion at freezing temperatures. |
| Ostwald Ripening | In nanoemulsions, smaller droplets can dissolve and redeposit onto larger droplets over time, leading to an increase in the average droplet size. | 1. Optimize the Oil Phase: Use an oil in which the drug is highly soluble but the oil itself has very low aqueous solubility to minimize diffusion through the aqueous phase. |
Part 3: Experimental Protocols and Data Presentation
This section provides step-by-step protocols for common experimental procedures and a template for presenting your data.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from the method described by Fessi et al. and is commonly used for preparing PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Pluronic F-68 (or other suitable stabilizer)
-
Deionized water
Procedure:
-
Prepare the Organic Phase: Dissolve a specific amount of PLGA (e.g., 75 mg) and this compound (e.g., 1 mg) in a minimal volume of acetone (e.g., 5 mL). Ensure complete dissolution.
-
Prepare the Aqueous Phase: Dissolve a specific amount of Pluronic F-68 (e.g., 75 mg) in deionized water (e.g., 15 mL).
-
Nanoparticle Formation: While stirring the aqueous phase moderately at room temperature, add the organic phase dropwise or using a syringe pump. Nanoparticles will form spontaneously.
-
Solvent Removal: Remove the acetone from the colloidal suspension using a rotary evaporator under reduced pressure.
-
Characterization: The resulting nanoparticle dispersion is now ready for characterization (particle size, PDI, zeta potential, and EE%).
Protocol 2: Determination of Encapsulation Efficiency (EE%)
Procedure:
-
Separate Free Drug from Nanoparticles: Take a known volume of the nanoparticle dispersion and centrifuge it at high speed (e.g., 13,500 rpm for 10 minutes) to pellet the nanoparticles.
-
Quantify Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) this compound. Measure the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at ~280 nm) or HPLC.
-
Calculate EE%: Use the following formula:
EE% = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100
Data Presentation: Summary of Formulation Characteristics
Summarize your quantitative data in a clear and organized table for easy comparison of different formulations.
| Formulation Code | Polymer/Lipid Type | Drug:Polymer Ratio | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | EE% ± SD |
| ETD-NP-01 | PLGA | 1:10 | 184 ± 5.2 | 0.15 ± 0.02 | -8.5 ± 1.1 | 17.0 ± 2.5 |
| ETD-NLC-01 | Compritol 888 ATO / Miglyol | 1:5 | 241.3 ± 7.8 | 0.392 ± 0.04 | -29.0 ± 2.3 | 64.21 ± 1.23 |
| ETD-NE-01 | Oleic Acid | - | 163.5 ± 4.1 | 0.141 ± 0.01 | -33.1 ± 1.8 | - |
(Note: The data in this table is illustrative and based on values reported in the literature for this compound nanoparticles.)
Part 4: Visualization of Workflows and Relationships
Visual aids can help in understanding complex processes and decision-making pathways.
Experimental Workflow for this compound Nanoparticle Formulation and Characterization
Troubleshooting Etodolac quantification in biological matrices
Technical Support Center: Etodolac Bioanalysis
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound quantification in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical method development for this non-steroidal anti-inflammatory drug (NSAID). Here, we will address common challenges and provide in-depth, field-proven guidance to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when initiating an this compound bioanalysis project.
Q1: What are the primary analytical techniques for quantifying this compound in biological samples?
A1: The two most prevalent and robust techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its superior sensitivity and selectivity, allowing for lower limits of quantification (LLOQ), which is crucial for pharmacokinetic studies.[1][2] HPLC-UV is a cost-effective alternative, suitable for applications where higher concentrations are expected, such as in formulation development.[3][4]
Q2: Which biological matrices are commonly used for this compound quantification, and are there any specific considerations?
A2: Plasma and serum are the most common matrices for pharmacokinetic assessments of this compound.[1][3][5] Urine can also be analyzed to investigate excretion pathways. A key consideration for plasma and serum is the high protein content (~6-8%), as this compound is highly protein-bound (over 99%). This necessitates an efficient sample preparation strategy to release the drug and remove proteins that can interfere with the analysis.[1]
Q3: What are the critical stability concerns for this compound in biological samples?
A3: this compound is generally stable, but its stability must be rigorously evaluated under anticipated experimental conditions. Key stability tests include freeze-thaw stability (typically stable through at least three cycles), short-term/bench-top stability at room temperature, long-term stability at storage temperatures (-20°C or -80°C), and autosampler stability.[1][2] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products that might interfere with quantification.[6]
Q4: How do I choose an appropriate internal standard (IS) for my this compound assay?
A4: An ideal internal standard should be a stable, isotopically labeled version of this compound (e.g., this compound-d4). However, if this is unavailable, a structural analog that mimics the analyte's chemical properties and extraction behavior is the next best choice. For this compound, other NSAIDs like flurbiprofen, ibuprofen, or diclofenac have been successfully used.[1][5] The IS should not be present in the blank matrix, should not interfere with the analyte, and should have a similar response in the detection system.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound quantification.
Problem 1: Poor or Inconsistent Analyte Recovery
Low or variable recovery is a frequent hurdle, often stemming from the sample preparation stage.
Possible Causes & Solutions:
-
Inefficient Protein Precipitation: If using protein precipitation (PPT), the choice of solvent and its ratio to the sample are critical.
-
Causality: Organic solvents like acetonitrile or methanol disrupt the hydration shell of proteins, causing them to aggregate and precipitate. An insufficient volume of solvent will lead to incomplete precipitation, trapping the analyte in the protein pellet.
-
Troubleshooting Steps:
-
Increase the solvent-to-plasma ratio. A 3:1 or 4:1 ratio is a good starting point.
-
Ensure thorough vortexing immediately after adding the solvent to create a fine, dispersed precipitate.
-
Optimize the centrifugation speed and time to ensure a compact pellet.
-
Consider cooling the samples on ice before and during centrifugation to enhance precipitation.
-
-
-
Suboptimal Liquid-Liquid Extraction (LLE): LLE efficiency depends on solvent choice, pH, and extraction technique.
-
Causality: this compound is an acidic drug. To extract it from an aqueous matrix into an immiscible organic solvent, the pH of the aqueous phase should be adjusted to below its pKa (~4.7) to ensure it is in its neutral, more hydrophobic form.
-
Troubleshooting Steps:
-
Acidify the plasma sample with a small volume of a suitable acid (e.g., formic acid, phosphoric acid) before adding the extraction solvent.
-
Test different extraction solvents. A mixture of a non-polar solvent and a slightly more polar one, such as n-hexane and ethyl acetate (e.g., 95:5 v/v), can be effective.[5]
-
Ensure adequate mixing (vortexing for 1-2 minutes) to maximize the surface area for partitioning, but avoid overly vigorous shaking that can lead to emulsions.
-
If emulsions form, try centrifugation at a higher speed or a freeze-thaw cycle to break the emulsion.
-
-
-
Inefficient Solid-Phase Extraction (SPE): SPE can provide cleaner extracts but requires more extensive method development.
-
Causality: SPE relies on specific interactions between the analyte and the solid phase. Poor recovery can result from an incorrect choice of sorbent, or suboptimal wash and elution steps.
-
Troubleshooting Steps:
-
Sorbent Selection: For this compound, a reversed-phase (C8 or C18) or a mixed-mode (e.g., mixed-mode anion exchange) sorbent could be effective.
-
Conditioning and Equilibration: Ensure the sorbent is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water or buffer) before loading the sample.
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte. A mild organic/aqueous mixture is often used.
-
Elution Step: The elution solvent must be strong enough to desorb the analyte completely. This is often a high-percentage organic solvent, sometimes with a pH modifier (e.g., a small amount of ammonia for an acidic compound on a reversed-phase sorbent).
-
-
Problem 2: High Matrix Effects in LC-MS/MS
Matrix effects, manifesting as ion suppression or enhancement, are a significant challenge in bioanalysis, leading to inaccurate and imprecise results.[7]
Possible Causes & Solutions:
-
Co-elution with Phospholipids: Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).
-
Causality: Phospholipids from the biological matrix can co-elute with the analyte and compete for ionization in the MS source, reducing the analyte's signal.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the phospholipid elution region. Often, a steeper initial gradient can elute phospholipids early, or a shallow gradient can provide more resolution.
-
Enhance Sample Cleanup: Simple protein precipitation is known to leave significant amounts of phospholipids in the extract.[8] Consider switching to LLE or SPE for a cleaner sample.
-
Use a Phospholipid Removal Plate/Column: These are specialized products designed to remove phospholipids from the sample extract before injection.
-
-
-
Insufficient Sample Cleanup: Residual salts, proteins, and other endogenous components can also affect ionization.
-
Causality: High concentrations of non-volatile salts can foul the mass spectrometer's ion source, leading to a gradual decrease in signal over a batch of samples.
-
Troubleshooting Steps:
-
If using LLE or SPE, ensure the final evaporation and reconstitution step is performed correctly. Reconstituting in a mobile phase-like solution is generally recommended.
-
Divert the flow from the LC to waste during the initial and final parts of the chromatographic run when salts and other highly polar or non-polar interferences might elute.
-
-
Problem 3: Poor Peak Shape in Chromatography
Asymmetrical (fronting or tailing) or broad peaks can compromise resolution and integration, affecting accuracy.
Possible Causes & Solutions:
-
Column Overload: Injecting too much analyte mass onto the column.
-
Causality: Exceeding the column's loading capacity leads to a non-linear relationship between the concentration on the stationary and mobile phases, resulting in peak distortion.
-
Troubleshooting Steps:
-
Dilute the sample.
-
Reduce the injection volume.
-
-
-
Mismatch between Injection Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase.
-
Causality: A strong injection solvent can carry the analyte band down the column too quickly in a distorted shape before proper partitioning can occur.
-
Troubleshooting Steps:
-
Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
-
Decrease the injection volume.
-
-
-
Secondary Interactions with the Column: Silanol groups on the silica backbone of the stationary phase can interact with acidic analytes like this compound, causing peak tailing.
-
Causality: Free silanol groups can act as secondary binding sites, leading to a portion of the analyte being retained longer than the main band.
-
Troubleshooting Steps:
-
Use a well-end-capped, high-purity silica column.
-
Adjust the mobile phase pH. For an acidic compound like this compound, a lower pH (e.g., 3-4) will keep it protonated and minimize interaction with silanols. Buffers like formate or acetate are useful for this.[9]
-
Operate the column at a slightly elevated temperature (e.g., 40°C) to improve peak shape and reduce viscosity.
-
-
Experimental Protocols
The following are generalized, step-by-step protocols based on validated methods. Always validate these methods in your own laboratory.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
Inject into the LC-MS/MS system.[3]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample into a glass tube.
-
Add 20 µL of the internal standard working solution.
-
Add 20 µL of 1% formic acid in water to acidify the sample. Vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., n-hexane:ethyl acetate 95:5 v/v).[5]
-
Cap and vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to mix.
-
Inject into the analytical system.
Data & Visualization
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Speed & Throughput | High | Medium | Medium to High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| Method Development | Minimal | Moderate | Extensive |
| Typical Recovery | Good to Excellent (>85%) | Good to Excellent (>80%) | Excellent (>90%) |
| Extract Cleanliness | Poor (high phospholipids)[8] | Good (removes phospholipids & salts) | Excellent (cleanest extracts) |
| Automation Potential | High | Difficult | High |
Diagram 1: General Bioanalytical Workflow for this compound
Caption: A typical workflow for this compound quantification in biological samples.
Diagram 2: Troubleshooting Decision Tree for Low Recovery
Caption: A decision tree for troubleshooting low analyte recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. Enantioselective analysis of this compound in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
Minimizing Etodolac Degradation During Sample Preparation and Storage
<Technical Support Center >
Introduction
Etodolac is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1] Accurate quantification of this compound in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical monitoring studies. However, its chemical structure renders it susceptible to degradation under various conditions encountered during sample collection, preparation, and storage. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals maintain the integrity of their this compound samples and ensure the reliability of their analytical data.
Section 1: Understanding this compound's Instability - The "Why" Behind Degradation
A foundational understanding of this compound's chemical liabilities is the first step toward preventing its degradation. The molecule is most vulnerable to acid hydrolysis, oxidation, and photolysis.[2][3][4]
FAQ: What are the primary degradation pathways for this compound?
This compound's stability is compromised by several key chemical reactions:
-
Acid Hydrolysis: This is the most significant degradation pathway.[2][3][4] In acidic conditions, this compound undergoes cleavage of the pyran ring, leading to the formation of multiple degradation products.[5][6] Forced degradation studies show that this compound can be completely degraded under strong acidic conditions (e.g., 5 M HCl at 60°C).[2][3][4]
-
Oxidation: this compound is highly susceptible to oxidative stress. Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation, with studies showing up to 68% degradation in the presence of 30% H₂O₂.[2][3][4]
-
Photodegradation: Exposure to UV light can induce degradation, although typically to a lesser extent than acid hydrolysis or oxidation.[2] One study noted about 6% degradation when a solution was exposed to 1.2 million lux hours of UV radiation.[2] Interestingly, the degradation product formed under UV exposure can be the same as that from oxidation, suggesting a catalytic oxidative process.[2]
-
Base Hydrolysis & Thermal Stress: this compound is relatively stable under basic and thermal stress conditions. Studies show minimal degradation (around 5% in 5 M NaOH at 80°C and only 1% at 80°C for 48 hours), indicating these are less critical factors for short-term sample handling.[2][3][4]
Caption: Primary degradation pathways of this compound.
FAQ: How do pH and temperature affect this compound's stability in solution?
The stability of this compound is highly pH-dependent, which is linked to its pKa of 4.65.[5][7][8] As a weakly acidic drug, its solubility and stability change significantly around this pH.
-
Acidic pH (pH < 4): this compound is extremely unstable in acidic environments. The rate of degradation is catalyzed by hydrogen ions.[5] Therefore, exposure of samples to acidic conditions, even for short periods, should be strictly avoided.
-
Neutral to Slightly Alkaline pH (pH 4.5 - 7.5): this compound exhibits its greatest stability in this range.[9] One study noted that less than 10% of the drug hydrolyzed in a neutral aqueous buffer after 3 months.[9] For analytical purposes, maintaining the pH of sample extracts and solutions within this window is critical.
-
Alkaline pH (pH > 8): While more stable than in acidic conditions, this compound does degrade in alkaline media.[9]
Temperature acts as an accelerator for all degradation pathways. While this compound shows minimal thermal degradation in its solid form, degradation rates in solution increase with temperature, especially under harsh pH conditions.[2]
| Condition | pH Range | Temperature | Stability Outlook | Recommendation |
| Acid Hydrolysis | < 4.0 | Ambient to Elevated | Very Poor | Avoid acidic buffers/reagents. Neutralize immediately if acid is used for extraction. |
| Optimal Stability | 4.5 - 7.5 | Refrigerated (2-8°C) | Good | Buffer all aqueous solutions and final extracts to this pH range. Keep samples cool. |
| Base Hydrolysis | > 8.0 | Ambient to Elevated | Fair to Poor | Avoid strongly basic conditions, especially when combined with heating. |
| Oxidation | N/A | Ambient | Poor | Protect samples from atmospheric oxygen where possible; consider antioxidants. |
| Photolysis | N/A | Ambient Light | Fair | Use amber vials or protect samples from direct light. |
Section 2: Pre-Analytical & Sample Preparation Phase - First Line of Defense
The highest risk of degradation often occurs during the initial collection and processing of biological samples.
Troubleshooting Guide: Inconsistent Results Originating from Sample Collection & Handling
Problem: You observe high variability between replicate samples or a time-dependent decrease in this compound concentration in freshly collected plasma.
Root Cause Analysis & Solution: This issue often points to degradation occurring between sample collection and stabilization. Blood enzymes and ambient conditions can contribute to analyte loss.
Protocol: Stabilized Plasma Sample Collection
-
Collection: Collect whole blood into tubes containing a suitable anticoagulant (e.g., K₂EDTA or Sodium Heparin).
-
Immediate Cooling: Place the tubes on ice immediately after collection to slow down enzymatic activity and chemical degradation.
-
Prompt Centrifugation: Centrifuge the blood to separate plasma within 1 hour of collection. A refrigerated centrifuge (4°C) is highly recommended.
-
Plasma Harvesting: Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes. Avoid disturbing the buffy coat.
-
pH Adjustment (Optional but Recommended): If samples will not be frozen immediately or if extraction is delayed, consider buffering the plasma. Add a small volume of a concentrated phosphate buffer to bring the final sample pH to ~6.8-7.4.
-
Immediate Freezing: If not proceeding directly to extraction, flash-freeze the plasma samples and store them at -70°C or lower.
Troubleshooting Guide: Low Analyte Recovery During Extraction
Problem: You consistently achieve low or erratic recovery of this compound following liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Root Cause Analysis & Solution: This is frequently a pH-related issue. As a weak acid (pKa 4.65), the ionization state of this compound is critical for efficient partitioning into organic solvents (for LLE) or retention on SPE sorbents.[7][8] To be extracted into an organic solvent, this compound must be in its neutral, un-ionized form, which is favored at a pH at least 2 units below its pKa. However, this creates a conflict, as a low pH environment promotes rapid acid hydrolysis.
The solution is a carefully timed pH adjustment.
Protocol: pH-Controlled Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Addition: Spike the plasma sample with the internal standard (IS).
-
Acidification & Immediate Extraction:
-
Add a small volume of a suitable acid (e.g., 1 M HCl or phosphoric acid) to the plasma sample to adjust the pH to approximately 3.0-3.5.
-
Crucially, vortex immediately and add the extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate) within 30-60 seconds of acidification.
-
Vortex vigorously for 5-10 minutes to ensure complete partitioning before significant degradation can occur.
-
-
Phase Separation: Centrifuge to achieve a clean separation of the aqueous and organic layers.
-
Evaporation & Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Stabilization: Reconstitute the dried extract in a mobile phase or a buffer solution with a pH between 6.0 and 7.5 to ensure stability in the autosampler.[9]
Caption: Optimized sample preparation workflow for this compound.
Section 3: Sample Storage & Long-Term Stability
Proper storage is essential for maintaining sample integrity over time, especially for longitudinal studies.
FAQ: What are the optimal conditions for short-term and long-term storage of this compound samples?
Stability studies provide the best guidance for storage conditions. While specific data can vary by lab, general principles apply.
| Storage Type | Matrix | Temperature | Duration | Key Considerations |
| Short-Term | Processed Extracts (in stable buffer) | 4°C (Autosampler) | Up to 24 hours | Use a cooled autosampler. Protect from light with amber vials.[10] |
| Short-Term | Plasma | 4°C | < 4 hours | Only for immediate processing. Not recommended for longer periods. |
| Long-Term | Plasma, Serum | -20°C | Up to 1 month | Acceptable for shorter studies. |
| Long-Term | Plasma, Serum | -70°C or lower | > 1 month (Verified for at least 20 days) | Recommended for all long-term storage. Minimizes degradation significantly.[11] |
Troubleshooting Guide: Analyte Loss in Freeze-Thaw Cycles
Problem: You notice that the concentration of this compound in your Quality Control (QC) samples decreases with each freeze-thaw cycle.
Root Cause Analysis & Solution: While this compound has shown stability for at least three freeze-thaw cycles in some studies, repeated cycling is never ideal.[12][13] The process can cause localized pH shifts and concentration gradients as ice crystals form, potentially accelerating degradation.
Best Practices to Minimize Freeze-Thaw Effects:
-
Aliquot Samples: Upon initial processing, aliquot plasma samples into multiple single-use cryovials. This is the most effective way to avoid the need for repeated thawing of the bulk sample.
-
Controlled Thawing: When a sample must be thawed, do so slowly and uniformly. Thawing on ice or in a refrigerated rack is preferable to leaving samples at room temperature.
-
Vortex Post-Thaw: After thawing is complete, gently vortex the sample to ensure homogeneity before taking a subsample for analysis.
-
Limit Cycles: Strictly limit the number of freeze-thaw cycles for any given aliquot to a validated number (typically ≤ 3). Discard any aliquot that has exceeded this limit.
By implementing these rigorous sample handling and storage protocols, you can significantly minimize the degradation of this compound, leading to more accurate, reproducible, and trustworthy experimental results.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanisms of this compound degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemistryjournal.in [chemistryjournal.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. iajps.com [iajps.com]
Technical Support Center: Addressing Assay Interference in Etodolac Cell-Based Studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for navigating the complexities of using Etodolac in cell-based assays. Given its chemical properties and biological activities, this compound can present unique challenges, potentially leading to data artifacts if not properly controlled. This document provides a series of troubleshooting guides and FAQs to help you ensure the integrity and accuracy of your experimental results.
Understanding this compound: Key Properties for Assay Development
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a preferential inhibitor of cyclooxygenase-2 (COX-2).[1][2][3] Its therapeutic effects in treating pain and inflammation are primarily attributed to this inhibition of prostaglandin synthesis.[1][4] However, beyond its primary mechanism, this compound possesses other biological activities and physicochemical properties that are critical to consider when designing and interpreting cell-based assays.[5]
| Property | Description | Relevance to Cell-Based Assays |
| Mechanism of Action | Preferential COX-2 inhibitor.[1][3] Also exhibits COX-independent activities, including modulation of RXRα/PPARγ signaling pathways.[5] | Can induce true biological effects on cell proliferation, apoptosis, and signaling that must be distinguished from assay artifacts.[6][7][8] |
| Solubility | Practically insoluble in water (16 mg/L).[1][9] Soluble in organic solvents like ethanol (~20 mg/mL), DMSO, and DMF (~30 mg/mL).[10][11] | High concentrations in aqueous cell culture media may lead to precipitation, causing light scattering, inconsistent cell exposure, and confounding results. The use of a solvent like DMSO is necessary, but vehicle controls are critical. |
| Chemical Nature | Weakly acidic compound.[9][10] | High concentrations could potentially alter the pH of the culture medium, which can affect cell health and the activity of assay enzymes.[12] |
| Optical Properties | Exhibits UV absorbance maxima (λmax) at approximately 224 nm, 273 nm, and 281 nm, depending on the solvent.[11][13][14] | Potential for direct interference in absorbance-based assays if the compound or its metabolites have absorbance tails that overlap with the assay's readout wavelength. |
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental problems.
Problem 1: My MTT assay shows an unexpected increase in cell viability at high concentrations of this compound.
This is a classic sign of assay interference, where the test compound generates a signal that mimics viable cells, leading to a false-positive result.
Possible Cause 1: Direct Reduction of Tetrazolium Salt The MTT assay relies on the enzymatic reduction of a tetrazolium salt (MTT) to a colored formazan product by mitochondrial dehydrogenases in living cells.[12] However, compounds with intrinsic reducing properties can chemically reduce MTT directly, independent of cellular activity.[15][16]
-
Troubleshooting Steps:
-
Perform a Cell-Free Interference Test: This is the most critical control.[12] Run the assay with identical concentrations of this compound in cell culture medium but without cells.
-
Analyze Results: If you observe a dose-dependent increase in absorbance in the cell-free wells, it confirms that this compound is directly reducing the MTT reagent.
-
Correction (Use with Caution): You can attempt to correct your data by subtracting the average absorbance of the cell-free control wells from the absorbance of the wells containing cells for each respective concentration.[16] However, this may not be fully accurate, as the interaction between the compound and cellular components could alter its reductive potential.
-
Definitive Solution: If significant direct reduction is confirmed, the MTT assay is not suitable. Switch to an orthogonal assay that does not rely on redox chemistry.[12][17]
-
Possible Cause 2: Absorbance Interference this compound is colorless in solution, but it has strong absorbance in the UV range.[11] If its absorbance spectrum or the spectrum of a metabolite overlaps with the formazan readout wavelength (~570 nm), it can artificially inflate the reading.
-
Troubleshooting Steps:
-
Conduct a Spectral Scan: Prepare solutions of this compound in your assay medium at the highest concentration used. Scan the absorbance from 400 nm to 700 nm.
-
Analyze Spectrum: If there is a significant absorbance peak or tail near 570 nm, this will interfere with the MTT readout.
-
Solution: Choose an alternative assay with a different detection method, such as a luminescence-based (ATP content) or fluorescence-based assay. If you must use an absorbance-based assay, the Sulforhodamine B (SRB) assay is an excellent choice as the readout is at ~510 nm after unbound dye is washed away.[16]
-
Workflow for Diagnosing Assay Interference
The following diagram outlines a systematic approach to identifying the root cause of anomalous results.
Caption: A troubleshooting workflow for identifying the cause of assay interference.
Problem 2: My results with this compound are highly variable and not reproducible.
High variability often points to issues with the compound's physical behavior in the assay medium or its effect on the assay environment.
Possible Cause 1: Compound Precipitation this compound has very low aqueous solubility.[9] At higher concentrations, it can precipitate out of the cell culture medium. These precipitates can scatter light, leading to artificially high absorbance readings, and also result in inconsistent dosing of the cells.
-
Troubleshooting Steps:
-
Visual Inspection: Under a microscope, carefully inspect the wells containing the highest concentrations of this compound. Look for crystals or amorphous precipitate.
-
Determine Solubility Limit: Perform a solubility test in your specific cell culture medium to determine the maximum concentration at which this compound remains fully dissolved.
-
Adjust Protocol: Ensure your final DMSO concentration is consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced toxicity. Do not test this compound at concentrations above its solubility limit.
-
Consider Detergent Counter-Screen: In high-throughput screening, a counter-screen with a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify activity caused by compound aggregation.[18]
-
Possible Cause 2: pH Shift in Culture Medium As a weak acid, high concentrations of this compound could lower the pH of the culture medium, especially if the buffering capacity is low.[9] This can stress the cells and inhibit the enzymatic activity required for the assay.[12]
-
Troubleshooting Steps:
-
Measure pH: Prepare your highest concentration of this compound in culture medium and measure the pH. Compare it to a vehicle-only control.
-
Use Buffered Medium: Ensure you are using a robustly buffered medium (e.g., HEPES-buffered) if you suspect pH shifts are an issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and how does it relate to cell-based studies? this compound is a preferential COX-2 inhibitor, which blocks the synthesis of prostaglandins involved in inflammation and pain.[2][3] In cell-based studies, this can lead to measurable downstream effects on signaling pathways, cell proliferation, and apoptosis.[5][6][19] It's crucial to differentiate these true biological effects from assay artifacts.
Q2: Why is assay interference a significant problem in drug discovery? Assay interference can lead to false positives (making an inactive compound appear active) or false negatives (masking the toxicity of a compound).[20] This wastes significant resources by advancing unsuitable candidates or discarding promising ones. The National Institutes of Health (NIH) provides an extensive Assay Guidance Manual to help researchers identify and mitigate these issues.[21][22]
Q3: Which cell-based assays are most susceptible to interference from a compound like this compound? Assays that rely on redox reactions are the most vulnerable. This includes the entire family of tetrazolium reduction assays (MTT, MTS, XTT, WST-1) and resazurin (AlamarBlue)-based assays.[12][17][23] Assays based on absorbance are also susceptible to interference from colored compounds or precipitates.[24]
Q4: What is the single most important control to run when I suspect interference? A cell-free control is non-negotiable.[12] Prepare your compound dilutions in the same medium used for your cells, add the assay reagent, and measure the signal. This control will definitively identify interference with the assay chemistry itself.
Q5: When should I give up on an assay and switch to an alternative? If you have confirmed significant, dose-dependent interference in a cell-free system that cannot be reliably corrected by background subtraction, you should switch to an orthogonal method. Relying on a flawed assay is likely to produce misleading data.
Comparison of Alternative Cell Viability Assays
If the MTT assay proves unreliable, several robust alternatives are available.
| Assay Method | Principle | Advantages | Disadvantages |
| MTT/Tetrazolium | Enzymatic reduction of tetrazolium salt to colored formazan.[15] | Inexpensive, well-established. | Prone to interference from reducing compounds and colorimetric artifacts.[12][25] |
| ATP Content Assay | Measures ATP levels via a luciferase-luciferin reaction (luminescence).[23][26] | High sensitivity, fast, less prone to chemical interference.[25] | Reagents can be more expensive; requires a luminometer. |
| Sulforhodamine B (SRB) | Stains total cellular protein content (colorimetric).[12][16] | Not affected by reducing compounds; stable endpoint; inexpensive. | Requires cell fixation (endpoint assay); less sensitive than ATP assays.[16] |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells (enzymatic, colorimetric).[12] | Measures cytotoxicity/membrane integrity directly. | Only detects cell death, not cytostatic effects; timing is critical. |
| Resazurin (AlamarBlue) | Reduction of resazurin to fluorescent resorufin by viable cells.[23][26] | More sensitive than MTT; can be used for kinetic studies. | Also a redox-based assay, so it can be susceptible to similar interference as MTT.[27] |
Detailed Experimental Protocols
Protocol 1: Cell-Free Interference Test for MTT Assay
This protocol is essential for determining if this compound directly reacts with the MTT reagent.[24]
-
Plate Setup: Use a 96-well plate. Designate wells for a vehicle control (e.g., 0.1% DMSO) and a range of this compound concentrations that mirror your cell-based experiment.
-
Compound Preparation: Add cell culture medium to each well. Then, add the appropriate volume of this compound stock solution or vehicle to achieve the final desired concentrations.
-
MTT Reagent Addition: Add MTT reagent to all wells at the final concentration used in your standard protocol (e.g., 0.5 mg/mL).
-
Incubation: Incubate the plate for the same duration and under the same conditions (e.g., 2-4 hours at 37°C, 5% CO₂) as your cell-based assay.
-
Solubilization: Add the solubilization solution (e.g., DMSO or SDS-HCl) to all wells and mix thoroughly to dissolve any formazan formed.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm with a reference at 650 nm).
-
Analysis: Compare the absorbance values of the this compound-containing wells to the vehicle control. A dose-dependent increase in absorbance indicates direct interference.
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides a robust alternative that is not susceptible to redox interference.[16]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with your range of this compound concentrations and controls for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water to remove the TCA. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance at approximately 510 nm. The signal is proportional to the total protein mass and thus the cell number.
Mechanism of Common Assay Interferences
This diagram illustrates how a test compound can interfere with a standard colorimetric viability assay.
Caption: Potential points of interference in a tetrazolium (MTT) reduction assay.
References
- 1. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Systemic Metabolic Alterations Induced by this compound in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A window-of-opportunity biomarker study of this compound in resectable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drugs modulate cellular glycosaminoglycan synthesis by affecting EGFR and PI3K signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preparation and Evaluation of this compound Nanoemulsion [jmchemsci.com]
- 10. This compound CAS#: 41340-25-4 [m.chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. clyte.tech [clyte.tech]
- 13. rjptonline.org [rjptonline.org]
- 14. longdom.org [longdom.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 24. benchchem.com [benchchem.com]
- 25. Is Your MTT Assay the Right Choice? [promega.sg]
- 26. blog.quartzy.com [blog.quartzy.com]
- 27. researchgate.net [researchgate.net]
Etodolac Experimental Protocols: A Technical Support Guide for Reproducibility
Welcome to the Technical Support Center for Etodolac Experimental Protocols. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results. Recognizing the nuanced challenges associated with this BCS Class II compound, this center moves beyond mere procedural lists. Instead, it offers in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and extensive laboratory experience. Our goal is to empower you with the causal understanding needed to not only execute protocols but also to diagnose and resolve common experimental hurdles effectively.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries encountered during the analysis and formulation of this compound.
Q1: Why am I seeing significant batch-to-batch variability in my this compound dissolution profiles?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1][2][3][4] Its solubility is also pH-dependent.[1] Variability often stems from:
-
Polymorphism: Different crystalline forms of this compound can have different solubilities. Ensure consistent sourcing and characterize the solid state of your active pharmaceutical ingredient (API).
-
Excipient Variability: The chemical and physical properties of excipients, especially surfactants or solubilizers like Gelucire, can vary between suppliers or even batches, impacting drug release.[5][6][7]
-
Manufacturing Process: Minor changes in compression force, granulation, or drying during tablet manufacturing can alter the tablet matrix and, consequently, the dissolution rate.
Q2: My HPLC analysis of this compound shows inconsistent retention times. What is the likely cause?
A2: Fluctuating retention times in reverse-phase HPLC for this compound are typically linked to the mobile phase. The most common culprits are:
-
Buffer pH Instability: The pH of your mobile phase buffer is critical.[8][9] Inadequate buffering capacity or improper preparation can lead to pH drift, altering the ionization state of this compound and causing retention time shifts. Always prepare buffers fresh and verify the pH after mixing with the organic component.
-
Mobile Phase Composition: Inaccurate mixing of the aqueous and organic phases of the mobile phase will directly impact retention. Use a calibrated gradient proportioning valve or precise volumetric measurements.
-
Column Temperature: Lack of a column oven or ambient temperature fluctuations can cause significant drift.[10] Maintaining a constant column temperature (e.g., 30°C or 40°C) is essential for reproducibility.[5][10]
Q3: I'm struggling with low recovery of this compound from plasma samples during extraction. How can I improve this?
A3: Low recovery in plasma is often due to inefficient protein precipitation or drug binding. Consider these points:
-
Choice of Precipitation Agent: Acetonitrile is a common choice for protein precipitation when analyzing this compound.[11] Ensure you are using a sufficient volume (e.g., a 2:1 or 3:1 ratio of acetonitrile to plasma) to ensure complete protein removal.
-
Vortexing and Centrifugation: Adequate vortex mixing (e.g., for 10 minutes) is crucial to ensure thorough interaction between the solvent and the plasma matrix.[11] Subsequently, high-speed centrifugation (e.g., 3000 rpm for 10 minutes) is necessary to obtain a clear supernatant.[11]
-
Internal Standard: Using a suitable internal standard, such as Thiocolchicoside, can help correct for losses during sample preparation and injection variability.[11]
Troubleshooting Guide: HPLC Method for this compound Quantification
Reproducible quantification of this compound is fundamental. This guide addresses common issues encountered during RP-HPLC analysis.
Problem 1: Peak Tailing or Fronting
Underlying Cause: Peak asymmetry is often a sign of secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak asymmetry.
Detailed Steps & Explanations:
-
Evaluate Mobile Phase pH: this compound has a pKa of approximately 4.65.[1] For good peak shape on a C18 column, the mobile phase pH should ideally be at least 2 units below this value (e.g., pH 2.5-3.5) to ensure the molecule is in its non-ionized form, minimizing silanol interactions.[9]
-
Column Health: Contaminants or stripped stationary phase can create active sites that cause tailing. Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase).
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to fronting. Prepare a dilution series and inject decreasing concentrations to see if peak shape improves.
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Problem 2: Poor Resolution and Co-elution with Impurities
Underlying Cause: This indicates that the chromatographic conditions are not optimized to separate this compound from other components, such as degradation products or formulation excipients.
Recommended Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed to be robust and capable of separating this compound from potential degradation products, making it suitable for stability studies.[8][12]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for non-polar compounds like this compound.[8][10] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5-4.5) | Acetonitrile offers good peak shape. The buffered aqueous phase controls ionization and ensures reproducible retention.[8][9] |
| Ratio | Gradient or Isocratic (e.g., 65:35 v/v) | A gradient can be used to resolve closely eluting impurities, while an isocratic method is simpler for routine QC.[8][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and column efficiency.[8][9] |
| Detection (UV) | 227 nm or 280 nm | This compound has significant absorbance at these wavelengths, providing good sensitivity.[8][9] |
| Column Temp. | Ambient or 30°C | Controlling temperature enhances the reproducibility of retention times.[10] |
Troubleshooting Steps:
-
Modify Organic Ratio: To increase retention and potentially improve separation from early-eluting impurities, decrease the percentage of acetonitrile.
-
Adjust pH: A small change in the mobile phase pH can alter the selectivity between this compound and ionizable impurities.
-
Forced Degradation Study: To confirm the method is stability-indicating, subject an this compound solution to stress conditions (acid, base, oxidation, heat, light).[8][12] The method must be able to resolve the primary this compound peak from any degradation peaks that form.[8]
Troubleshooting Guide: In Vitro Dissolution Testing
The low, pH-dependent solubility of this compound makes dissolution testing prone to variability.
Problem: Incomplete or Slow Dissolution (<80% release)
Underlying Cause: This is a classic issue for a BCS Class II drug. The formulation is not effectively overcoming the inherent low solubility of this compound in the dissolution medium.[2][3]
Workflow for Dissolution Enhancement & Troubleshooting:
Caption: Logical flow for addressing poor this compound dissolution.
Detailed Steps & Explanations:
-
Medium Selection: Since this compound is an acidic drug, its solubility increases at a higher pH. Dissolution testing is often performed in phosphate buffers at pH values like 5.5, 6.8, or 7.5.[1][13] If dissolution is slow, testing in a medium with a pH further above the pKa (4.65) may be justified.[1] The FDA guidance for extended-release tablets suggests testing in pH 1.2, 4.5, and 6.8 media to characterize release under various physiological conditions.[14]
-
Apparatus and Agitation: USP Apparatus 2 (paddle) at 50 rpm is commonly used.[1] However, for formulations prone to "coning" (powder piling at the bottom of the vessel), increasing the agitation speed or using USP Apparatus 1 (basket) at 100 rpm might be necessary to improve hydrodynamics.[5]
-
Formulation Strategy Re-evaluation: If media and apparatus adjustments fail, the formulation itself is the likely issue.
-
Solid Dispersions: Creating a solid dispersion with hydrophilic carriers like Gelucire 44/14 or TPGS can significantly enhance the dissolution rate by presenting the drug in an amorphous, high-energy state.[6][7][15]
-
Co-crystals: Forming co-crystals with GRAS (Generally Recognized As Safe) co-formers is another advanced approach to improve the solubility and dissolution characteristics of this compound.[3][4]
-
Spray Drying: This technique can be used to create amorphous solid dispersions with enhanced surface area, leading to faster dissolution.[2][13]
-
Protocol: In Vivo Pharmacokinetic Study in a Rat Model
This section provides a foundational protocol for assessing the pharmacokinetic profile of an this compound formulation.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration to rats.
Experimental Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Handling: Use adult male Sprague-Dawley or Wistar rats. Acclimatize animals for at least one week and fast them overnight before dosing, with free access to water. All procedures must be approved by an Institutional Animal Ethics Committee.[2]
-
Dosing: Prepare a suspension or solution of the this compound formulation in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose). Administer a single dose via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) into heparinized or EDTA-coated tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples immediately (e.g., 3000 rpm for 10 min at 4°C) to separate the plasma.[16] Store the plasma at -80°C until analysis.[16]
-
Sample Extraction:
-
Thaw plasma samples.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Add 200-300 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex vigorously for 5-10 minutes.[11]
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 min).
-
Transfer the clear supernatant to an HPLC vial for injection.
-
-
Bioanalysis: Quantify this compound concentrations in the plasma samples using a validated HPLC method as described in the previous section.
-
Data Analysis: Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[17]
References
- 1. simulations-plus.com [simulations-plus.com]
- 2. researchgate.net [researchgate.net]
- 3. Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of this compound – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. This compound-liquid-filled dispersion into hard gelatin capsules: an approach to improve dissolution and stability of this compound formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. sphinxsai.com [sphinxsai.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. Stability indicating analytical method development and validation for the simultaneous estimation of paracetamol and this compound using Rp-HPLC method in both bulk and pharmaceutical dosage form | International Journal of Current Research [journalcra.com]
- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetic and pharmacodynamic action of this compound in patients after oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for Etodolac enantiomer separation in HPLC
Welcome to the technical support center for the chiral separation of Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions for optimizing the mobile phase in HPLC applications. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter while developing a separation method for this compound enantiomers.
Question: My enantiomeric resolution (Rs) is poor (< 1.5). How can I improve the separation between the (S)-Etodolac and (R)-Etodolac peaks?
Answer:
Poor resolution is the most common challenge in chiral separations and is typically addressed by systematically adjusting the mobile phase composition. The primary goal is to enhance the differential interaction between the enantiomers and the chiral stationary phase (CSP).
1. Adjust the Alcohol Modifier Concentration: The concentration of the polar alcohol modifier (e.g., isopropanol [IPA] or ethanol) in the non-polar main solvent (typically n-hexane) is the most critical factor affecting retention and resolution.
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Decreasing its concentration generally increases the retention time of the enantiomers, allowing for more interaction with the CSP and often leading to improved resolution. Conversely, increasing the alcohol concentration reduces analysis time but may sacrifice resolution.
-
Protocol:
-
Start with a baseline mobile phase, for example, n-Hexane/IPA (90:10, v/v).
-
If resolution is poor, decrease the IPA concentration in small increments. Prepare mobile phases of n-Hexane/IPA at 92:8, 95:5, and 97:3.
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase before each injection.
-
Monitor the retention factor (k'), selectivity (α), and resolution (Rs) for each condition to find the optimal balance.
-
2. Change the Type of Alcohol Modifier: The choice of alcohol can significantly impact selectivity. If adjusting the concentration of IPA is insufficient, switching to a different alcohol is a logical next step.
-
Causality: Different alcohols possess varying polarities and steric properties, which alter the nature of the hydrogen bonding and dipole-dipole interactions with both the CSP and the analyte. Ethanol, for instance, can sometimes offer different selectivity compared to IPA for certain analytes on polysaccharide-based CSPs.
-
Protocol:
-
Replace IPA with ethanol at the same concentration as your previously optimized IPA mobile phase (e.g., n-Hexane/Ethanol, 95:5, v/v).
-
Systematically adjust the ethanol concentration as described in the previous step to re-optimize the separation.
-
3. Optimize the Acidic Additive Concentration: For an acidic compound like this compound, an acidic additive is essential for good peak shape and reproducible retention. Its concentration can also fine-tune selectivity.
-
Causality: this compound contains a carboxylic acid group. An acidic additive, such as trifluoroacetic acid (TFA), suppresses the ionization of this group. This ensures that this compound interacts with the CSP in a single, neutral form, preventing peak broadening and tailing. Changes in TFA concentration can subtly alter the analyte's conformation and its interaction with the CSP, thereby affecting resolution.
-
Protocol:
-
A typical starting concentration for TFA is 0.1% (v/v) in the total mobile phase.
-
If resolution is still suboptimal, try adjusting the concentration within the range of 0.05% to 0.2%.
-
Ensure the additive is added to the alcohol portion of the mobile phase before mixing with hexane to ensure miscibility and consistency.
-
Data Summary: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (n-Hexane / Modifier + 0.1% TFA) | Modifier | Modifier Conc. | Expected Retention Time | Expected Resolution (Rs) |
| 90:10 | Isopropanol | 10% | Shorter | Lower |
| 95:5 | Isopropanol | 5% | Longer | Higher |
| 95:5 | Ethanol | 5% | Varies (check experimentally) | Potentially Different Selectivity |
Question: My peaks are tailing or showing significant broadening. What is the cause and how do I fix it?
Answer:
Peak tailing for an acidic analyte like this compound is almost always related to secondary ionic interactions or mass overload.
1. Insufficient Acidic Modifier:
-
Causality: As mentioned, this compound has a carboxylic acid moiety. If this group is not fully protonated, it can exist in an ionized (carboxylate) state. This anionic form can interact strongly and non-specifically with any residual active sites on the silica backbone of the CSP, leading to significant peak tailing. The role of the acidic additive is to maintain a low pH environment, ensuring the analyte remains in its neutral, non-ionized form.
-
Solution: Ensure you are using an acidic modifier. A concentration of 0.1% TFA is a robust starting point. If you are already using it, ensure the mobile phase was prepared correctly and is fresh.
2. Sample Overload:
-
Causality: Injecting too much sample mass onto the column can saturate the chiral stationary phase. When the active sites on the CSP become overwhelmed, the excess analyte molecules travel through the column without undergoing the proper chiral recognition interactions, leading to broad, tailing, or even triangular peaks.
-
Solution:
-
Reduce the concentration of your sample. Prepare a series of dilutions (e.g., 50%, 25%, 10% of the original concentration) and inject them.
-
Observe the peak shape. If it improves significantly at lower concentrations, you were experiencing mass overload.
-
Determine the maximum sample load that can be injected while maintaining good peak shape and detector response.
-
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting logic for resolving poor peak shape in this compound analysis.
Frequently Asked Questions (FAQs)
Question: Why is a normal-phase mode (e.g., Hexane/IPA) typically used for the chiral separation of this compound?
Answer: Normal-phase chromatography is predominantly used for the chiral separation of this compound on polysaccharide-based CSPs (like cellulose or amylose derivatives) because the chiral recognition mechanism relies on interactions that are favored in non-polar environments. These interactions include hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector moieties on the CSP. The use of a non-polar bulk solvent like n-hexane maximizes these specific interactions, which are essential for discriminating between the two enantiomers. In contrast, a reversed-phase solvent system (e.g., water/acetonitrile) would disrupt these interactions and typically result in no separation.
Question: Can I use a different acidic modifier besides TFA?
Answer: Yes, other acids can be used, but their properties must be considered carefully. Acetic acid or formic acid are common alternatives.
-
TFA: Is a strong acid and an excellent ion-pairing agent, which is highly effective at suppressing silanol activity and analyte ionization. Its volatility makes it ideal for LC-MS applications.
-
Acetic Acid/Formic Acid: These are weaker acids. While they can still protonate this compound, they may be less effective at masking secondary interactions on the column, potentially leading to broader peaks compared to TFA. However, they can sometimes offer different selectivity. If you are facing a particularly difficult separation, it may be worth screening other acidic modifiers, but TFA is the standard and most reliable starting point for this type of analyte.
Question: How does temperature affect the separation?
Answer: Temperature is an important but less commonly adjusted parameter for optimizing selectivity.
-
Causality: Enantioselective interactions with the CSP are thermodynamically driven. Generally, decreasing the column temperature increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to enhanced resolution. However, this comes at the cost of higher mobile phase viscosity (increased backpressure) and longer run times.
-
Practical Application: Temperature optimization is usually considered a fine-tuning step after the mobile phase composition has been largely optimized. Running at sub-ambient temperatures (e.g., 10-15°C) can sometimes provide the small boost in resolution needed to achieve baseline separation. Conversely, increasing the temperature can sharpen peaks and reduce analysis time, but almost always at the expense of resolution.
Mobile Phase Optimization Workflow
Caption: Stepwise workflow for mobile phase optimization in a chiral HPLC method.
Validation & Comparative
A Comparative Guide to a Novel Stability-Indicating HPLC Method for Etodolac Analysis
In the landscape of pharmaceutical analysis, the imperative for robust, efficient, and reliable analytical methods cannot be overstated. This guide introduces a novel, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] This method is designed to be stability-indicating, a critical attribute for ensuring the safety and efficacy of pharmaceutical products.[3] We will objectively compare this new method with existing alternatives, providing the supporting experimental data and a detailed validation protocol.
The Rationale for a New Method
This compound is a weak acid that is practically insoluble in water, which can present challenges in designing analytical methods.[1][4] While several HPLC methods for this compound analysis exist, they often involve long run times, complex mobile phases, or may not be fully validated as stability-indicating.[1][5] The novel method presented here aims to address these limitations by offering a faster, more efficient, and rigorously validated approach for the determination of this compound in the presence of its degradation products.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C17H21NO3 | [6] |
| Molecular Weight | 287.35 g/mol | [2] |
| pKa | 4.65 | [2][4] |
| Solubility | Practically insoluble in water, freely soluble in acetone and ethanol.[4] | [4] |
| UV Maximum | ~227 nm, ~276 nm | [5][7] |
The acidic nature of this compound (pKa 4.65) and its UV absorbance profile are key considerations in selecting the appropriate mobile phase pH and detection wavelength for optimal separation and sensitivity.[2][4]
Method Comparison: A Leap in Efficiency
The proposed novel HPLC method is compared against two commonly employed methods in the literature. The key differentiators are highlighted below, demonstrating the advancements in speed and efficiency.
| Parameter | Novel Method | Method A (Isocratic) | Method B (Gradient) |
| Column | C18 (50 mm x 4.6 mm, 2.7 µm) | C18 (150 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (55:45 v/v) | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Gradient of Acetonitrile and Water |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 227 nm | 274 nm | 227 nm |
| Run Time | < 5 minutes | ~ 10 minutes | > 15 minutes |
| Advantages | Rapid analysis, reduced solvent consumption | Simple mobile phase preparation | Good for complex mixtures |
| Disadvantages | Requires a high-pressure compatible HPLC system | Longer run time | Longer run time, potential for baseline drift |
Experimental Protocol: Validation of the Novel HPLC Method
The validation of the new HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[8][9][10]
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the analysis to be performed.
-
Procedure: Six replicate injections of a standard solution of this compound (20 µg/mL) were made.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%[11]
-
Theoretical plates (N) > 2000
-
Tailing factor (T) ≤ 2.0
-
Specificity and Stability-Indicating Nature
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. For a stability-indicating method, this includes degradation products.
-
Procedure: this compound was subjected to forced degradation under the following conditions as per ICH guidelines:[3][12][13]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
-
-
Analysis: The stressed samples were analyzed by the proposed HPLC method. The peak purity of the this compound peak was evaluated using a photodiode array (PDA) detector.
-
Acceptance Criteria: The this compound peak should be free from any co-eluting peaks from degradation products, and the peak purity angle should be less than the peak purity threshold. A degradation of 5-20% is generally considered appropriate for validating a stability-indicating method.[12][13]
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Procedure: A series of standard solutions of this compound were prepared in the concentration range of 5-50 µg/mL. Each concentration was injected in triplicate.
-
Analysis: A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Accuracy was determined by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
-
Analysis: The percentage recovery was calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day Precision):
-
Procedure: Six replicate injections of a standard solution of this compound (20 µg/mL) were made on the same day.
-
Acceptance Criteria: The RSD of the peak areas should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day Precision):
-
Procedure: The repeatability assay was performed on two different days by two different analysts using different equipment.
-
Acceptance Criteria: The RSD of the peak areas should be ≤ 2.0%.
-
Detection Limit (DL) and Quantitation Limit (QL)
The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: DL and QL were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
-
DL = 3.3 × (σ/S)
-
QL = 10 × (σ/S)
-
Where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: The following parameters were intentionally varied:
-
Flow rate (± 0.2 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 5°C)
-
-
Analysis: The effect on the retention time, peak area, and tailing factor was observed.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Visualizing the Validation Workflow
Caption: A flowchart illustrating the sequential workflow for the validation of the new HPLC method for this compound analysis.
Interrelationship of Validation Parameters
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation Testing | SGS Malaysia [sgs.com]
- 4. This compound CAS#: 41340-25-4 [m.chemicalbook.com]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. ijirset.com [ijirset.com]
- 7. rjptonline.org [rjptonline.org]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ijfmr.com [ijfmr.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Preclinical Comparative Analysis of Etodolac and Celecoxib: Efficacy, Selectivity, and Safety
This guide provides an in-depth, objective comparison of the non-steroidal anti-inflammatory drugs (NSAIDs) Etodolac and Celecoxib, grounded in preclinical experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate informed decisions in preclinical research.
Introduction: The Imperative for Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs are mainstays in managing pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever. However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field.
-
COX-1 is constitutively expressed in most tissues and plays a vital homeostatic role, particularly in protecting the gastrointestinal (GI) mucosa and mediating platelet aggregation.[1]
-
COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[1]
This dichotomy underpins the "COX-2 hypothesis": the therapeutic anti-inflammatory and analgesic effects of NSAIDs derive from COX-2 inhibition, while common adverse effects, like gastrointestinal ulceration, result from inhibiting the protective COX-1 isoform.[2][3] This principle drove the development of a new class of NSAIDs with greater selectivity for COX-2. This guide focuses on a comparative analysis of two such drugs: This compound , a preferentially selective COX-2 inhibitor, and Celecoxib , a highly selective COX-2 inhibitor.
Mechanism of Action and Cyclooxygenase (COX) Selectivity
The defining characteristic for comparing modern NSAIDs is their selectivity ratio for COX-2 over COX-1. This is typically determined through in vitro assays measuring the drug concentration required to inhibit 50% of the activity (IC50) of each isolated enzyme. A higher COX-1 IC50 / COX-2 IC50 ratio signifies greater COX-2 selectivity.
In Vitro Selectivity Profile
Celecoxib demonstrates a significantly higher and more distinct selectivity for the COX-2 enzyme compared to this compound. In an assay using human peripheral monocytes, Celecoxib showed a COX-1/COX-2 ratio of 12, whereas this compound's ratio was greater than 1.9.[4][5] Another study utilizing a human whole blood assay reported a COX-2 selectivity ratio of approximately 7.6 for Celecoxib and 2.4 for this compound.[6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Source |
| Celecoxib | 82 | 6.8 | 12 | [4][5] |
| This compound | >100 | 53 | >1.9 | [4][5] |
| Celecoxib | 6.6 µM | 0.87 µM | 7.6 | [6] |
| This compound | 17 µM | 7 µM | 2.4 | [6] |
| Data presented from two different assay systems (human monocytes and human whole blood) to illustrate variance in absolute values while maintaining relative selectivity trends. |
This enzymatic data is foundational; it predicts that while both drugs should exhibit potent anti-inflammatory effects, Celecoxib should theoretically possess a wider safety margin concerning COX-1-mediated gastrointestinal side effects.
Prostaglandin Synthesis Inhibition Pathway
The following diagram illustrates the arachidonic acid cascade and the inhibitory action of NSAIDs on COX-1 and COX-2, preventing the production of pro-inflammatory prostaglandins.
Caption: Inhibition of Prostaglandin Synthesis by this compound and Celecoxib.
Preclinical Efficacy in Acute Inflammation Models
The carrageenan-induced paw edema model in rats is a classic, highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[7][8][9] Sub-plantar injection of carrageenan elicits a biphasic inflammatory response, with the late phase (3-5 hours) being primarily mediated by prostaglandins synthesized by COX-2.
Comparative Efficacy Data
Both this compound and Celecoxib have demonstrated dose-dependent anti-inflammatory effects in the carrageenan-induced paw edema model.[10]
-
Celecoxib: At doses of 1, 10, and 30 mg/kg, Celecoxib produced a statistically significant reduction in paw edema in rats.[10][11] A 30 mg/kg oral dose of celecoxib has been shown to prevent the full manifestation of edema and hyperalgesia.[12]
-
This compound: In a study evaluating a transdermal formulation, an this compound-containing gel showed a high percentage reduction in edema (81.67%), indicating potent local anti-inflammatory activity.[13]
While direct head-to-head studies are limited, the available data suggest both compounds are effective in this acute model. The primary value of this model is to establish in vivo activity and guide dose-selection for more complex, chronic models.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the essential steps for conducting this widely accepted assay.
Objective: To assess the acute anti-inflammatory activity of a test compound by measuring its ability to inhibit edema formation in a rat's paw following carrageenan injection.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
1% (w/v) Lambda Carrageenan solution in sterile 0.9% saline
-
Test compounds (this compound, Celecoxib) and vehicle
-
Digital Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approx. 18 hours) with free access to water to ensure uniform drug absorption.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (multiple doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[10] The peak edema is typically observed between 3 and 5 hours.[8]
-
Data Analysis:
-
Calculate the change in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at 0 hr).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100
-
Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.
Preclinical Efficacy in Chronic Arthritis Models
To assess the potential of a drug for chronic inflammatory conditions like rheumatoid arthritis, more complex models are necessary. The adjuvant-induced arthritis (AIA) model in rats is a well-established model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.
Comparative Efficacy Data
Both drugs have shown significant efficacy in rodent arthritis models.
-
This compound: In the adjuvant-induced arthritis model, oral administration of this compound at 3 and 8 mg/kg/day for four days significantly decreased paw volume by about 50% compared to arthritic controls.[14] The anti-inflammatory effect was preceded by a rapid and sustained decrease in prostaglandin E2 (PGE2) concentrations in the paw.[14] In a collagen-induced arthritis (CIA) model, long-term administration of this compound was shown to attenuate synovial inflammation, fibrosis, and hyperplasia.[15][16]
-
Celecoxib: In the adjuvant-induced arthritis model, Celecoxib (5 mg/kg) was effective in decreasing elevated levels of inflammatory mediators including IL-6, IL-1β, TNF-α, and PGE₂.[17] Preclinical studies in animal models of adjuvant-induced arthritis, which resemble human rheumatoid arthritis, support the anti-inflammatory effect of Celecoxib.[2]
The data indicate that both drugs are effective at mitigating the signs of chronic inflammation in preclinical models, consistent with their mechanism of COX-2 inhibition.
Gastrointestinal Safety Profile: The Key Differentiator
The primary rationale for developing COX-2 selective inhibitors was to improve gastrointestinal (GI) safety. Preclinical models that assess gastric damage (e.g., ulcer formation) after repeated dosing are crucial for differentiating compounds.
-
This compound: While this compound is considered COX-2 preferential, it retains some COX-1 inhibitory activity at therapeutic doses. Studies have shown it has better gastric safety than non-selective NSAIDs like diclofenac and indomethacin.[15] However, it is generally considered to have a higher risk of GI side effects than highly selective COX-2 inhibitors.[18]
-
Celecoxib: Preclinical and clinical studies consistently demonstrate that Celecoxib causes significantly less damage to the GI mucosa compared to conventional NSAIDs at doses that provide similar anti-inflammatory effects.[19] In clinical endoscopic studies, the incidence of gastroduodenal ulcers in patients given Celecoxib was similar to that in placebo groups.[1][19]
The superior COX-2 selectivity of Celecoxib translates directly into a more favorable preclinical and clinical GI safety profile compared to the preferentially selective this compound.[20]
Pharmacokinetics in Rat Models
Understanding the pharmacokinetic (PK) profile of a drug in the preclinical species used for efficacy testing is critical for interpreting the results and planning clinical studies.
| Parameter | This compound (Rat) | Celecoxib (Rat) |
| Half-life (t½) | ~8.2 hours (single dose)[21], but can be longer for specific enantiomers (~18-19h)[22] | ~2.8 - 3 hours[23][24][25][26] |
| Bioavailability (Oral) | Good oral bioavailability[27] | ~59% (0.59)[23][24][25][26] |
| Metabolism | Stereoselective metabolism, with the active S-enantiomer showing preferential conjugation and biliary excretion.[28] | Extensive hepatic metabolism via oxidation of the methyl group.[29] |
| Excretion | Primarily biliary excretion; urine is a minor route.[28] | Primarily fecal (88-94%), with a smaller portion in urine (7-10%).[29] |
Causality Insight: The shorter half-life of Celecoxib compared to this compound in rats is an important consideration for study design, potentially requiring more frequent dosing or a different formulation to maintain therapeutic concentrations in chronic models. This compound is a racemate, and its enantiomers have different pharmacokinetic profiles, with the inactive R-enantiomer having much higher plasma concentrations than the active S-enantiomer.[22][28] This complexity must be considered when evaluating its pharmacodynamics.
Summary and Conclusion
This comparative guide, grounded in preclinical data, provides a clear differentiation between this compound and Celecoxib.
| Feature | This compound | Celecoxib | Key Takeaway |
| COX-2 Selectivity | Preferential (Ratio: ~2-3) | Highly Selective (Ratio: ~8-12)[4][5][6] | Celecoxib's higher selectivity predicts a better GI safety profile. |
| Acute Efficacy | Effective | Effective | Both drugs are potent in acute inflammation models. |
| Chronic Efficacy | Effective in reducing paw volume and inflammation in arthritis models.[14] | Effective in reducing inflammatory mediators in arthritis models.[17] | Both drugs demonstrate efficacy in chronic models relevant to arthritis. |
| GI Safety | Better than non-selective NSAIDs, but retains some risk. | Superior safety, comparable to placebo in preclinical/clinical studies.[1][19] | Celecoxib shows a clear advantage in gastrointestinal safety. |
Both this compound and Celecoxib are effective anti-inflammatory agents in standard preclinical models. The choice between them for a specific research application should be driven by the experimental question.
-
Celecoxib is the superior tool when the research goal is to isolate the effects of highly selective COX-2 inhibition, particularly in studies where potential COX-1 related GI confounds must be minimized. Its well-defined selectivity makes it a cleaner pharmacological probe.
-
This compound serves as a relevant comparator representing a "preferentially" selective NSAID. It can be useful in studies aiming to model the activity of drugs that have a narrower, but still present, gap between their COX-2 and COX-1 inhibitory activities.
Ultimately, the higher COX-2 selectivity of Celecoxib, supported by robust preclinical and clinical data, establishes it as the compound with a more favorable therapeutic index, primarily due to its enhanced gastrointestinal safety profile.
References
- 1. Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pedworld.ch [pedworld.ch]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and pharmacodynamic studies of this compound loaded vesicular gels on rats by transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temporal relationships of the anti-inflammatory effect of this compound in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of selective COX-2 inhibitor, celecoxib on adjuvant-induced arthritis model in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. EFFICACY AND SAFETY OF CELECOXIB COMPARED WITH PLACEBO AND this compound FOR ACUTE POSTOPERATIVE PAIN: A MULTICENTER, DOUBLE-BLIND, RANDOMIZED, PARALLEL-GROUP, CONTROLLED TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. mdpi.com [mdpi.com]
- 22. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: application of a novel HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. sites.ualberta.ca [sites.ualberta.ca]
- 25. Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon-Induced Acute Inflammation in the Rat: Application of a Novel HPLC Assay [sites.ualberta.ca]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetics of sustained-release this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The pharmacokinetics of this compound enantiomers in the rat. Lack of pharmacokinetic interaction between enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vitro Comparative Analysis of Etodolac and Diclofenac on Cyclooxygenase-2 (COX-2) Inhibition
A Senior Application Scientist's Technical Guide
This guide provides a detailed in vitro comparison of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Etodolac and Diclofenac, with a specific focus on their inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme. Designed for researchers and drug development professionals, this document moves beyond a simple product-to-product comparison to offer a foundational understanding of the experimental basis for differentiating these compounds, complete with detailed protocols and mechanistic insights.
Introduction: The Significance of COX-2 Selectivity
Non-steroidal anti-inflammatory drugs are cornerstones in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated by the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key signaling molecules in inflammation, pain, and fever.[1][2] The discovery of two distinct COX isoforms, COX-1 and COX-2, was a watershed moment in pharmacology.[3]
-
COX-1 is a constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that mediate essential physiological functions, including gastric cytoprotection and platelet aggregation.[3][4]
-
COX-2 is typically undetectable in most cells but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1][3][4]
This dichotomy established a clear therapeutic goal: to develop NSAIDs that selectively inhibit COX-2 at inflammatory sites while sparing the protective functions of COX-1 in the gastrointestinal tract and platelets.[3] this compound and Diclofenac are both effective NSAIDs, but they exhibit different profiles in their ability to selectively target COX-2.[5][6] This guide outlines an in vitro framework to quantitatively assess and compare these differences.
Compound Structures:
-
This compound: A pyranocarboxylic acid derivative.[2] It is administered as a racemate, with the (S)-enantiomer being the active form that preferentially inhibits COX-2.[7][8]
-
Chemical Formula: C₁₇H₂₁NO₃[8]
-
-
Diclofenac: A benzeneacetic acid derivative.[9][10] It is known for its high potency but is generally considered a non-selective or preferentially selective COX-2 inhibitor.[11][12][13]
Mechanism of Action: The Arachidonic Acid Cascade
Both this compound and Diclofenac exert their anti-inflammatory effects by intercepting the arachidonic acid (AA) signaling pathway. As illustrated below, COX enzymes act as the gateway for converting AA into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory and homeostatic prostanoids. The inhibitory action of NSAIDs at this juncture is the basis of their therapeutic effect.
Caption: The Arachidonic Acid Cascade and site of NSAID inhibition.
Experimental Design: In Vitro COX Inhibition Assay
To quantitatively compare the inhibitory profiles of this compound and Diclofenac, a robust in vitro assay is required. Commercially available colorimetric or fluorometric inhibitor screening kits provide a standardized and reliable method.[4][15][16][17]
Principle of the Assay: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to the unstable intermediate PGG₂, which is then reduced to PGH₂. This second step, the peroxidase reaction, is used for detection. An external probe is oxidized during this reduction, resulting in a colorimetric or fluorescent signal that can be measured with a plate reader.[17] The presence of an inhibitor (like this compound or Diclofenac) reduces the rate of this reaction, allowing for the quantification of its inhibitory potency.
Experimental Workflow
The following diagram outlines the logical flow of the in vitro COX inhibitor screening assay, from reagent preparation to final data analysis.
Caption: Generalized workflow for an in vitro COX inhibitor screening assay.
Detailed Experimental Protocol (Adapted from Commercial Kits)
This protocol is designed to determine the IC₅₀ (half-maximal inhibitory concentration) for each drug against both COX-1 and COX-2 enzymes.
Materials and Reagents:
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[18]
-
Heme (as a required enzyme cofactor)[15]
-
Arachidonic Acid (substrate)[15]
-
Potassium Hydroxide (for substrate preparation)[15]
-
Saturated Stannous Chloride solution (to stop the reaction)[15]
-
Colorimetric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
This compound and Diclofenac standards
-
Solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~590-620 nm
Protocol Steps:
-
Reagent Preparation:
-
Inhibitor Dilution Series:
-
Causality: Prepare a serial dilution of this compound and Diclofenac in the appropriate solvent (e.g., DMSO). A typical concentration range might span from 0.001 µM to 100 µM to capture the full dose-response curve. This wide range ensures the accurate determination of the IC₅₀ value.
-
-
Plate Setup:
-
Causality: Set up wells for 1) 100% initial activity (enzyme, no inhibitor), 2) inhibitor wells (enzyme + drug), and 3) background (no enzyme or heat-inactivated enzyme). The background wells are crucial to correct for any non-enzymatic signal.
-
To each relevant well, add Reaction Buffer, Heme, and the respective enzyme (COX-1 or COX-2).[15]
-
-
Inhibitor Addition and Pre-incubation:
-
Causality: Add the diluted inhibitors or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 10 minutes at 37°C).[15] This pre-incubation step allows the inhibitor to bind to the enzyme's active site before the substrate is introduced, which is particularly important for time-dependent inhibitors.[15]
-
-
Reaction Initiation and Incubation:
-
Causality: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably with a multi-channel pipette.[4] Incubate for a precise, short duration (e.g., 2 minutes at 37°C).[15] The reaction is kept short and at a controlled temperature to ensure measurements are taken within the linear reaction velocity range.
-
-
Stopping the Reaction:
-
Causality: Terminate the reaction by adding a stopping agent like saturated stannous chloride.[15] This ensures that the measured signal accurately reflects the enzymatic activity within the defined reaction time.
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader at the appropriate wavelength for the oxidized probe.
-
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control wells (vehicle only).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Results: Comparative Inhibition Data
The primary outputs of this experimental workflow are the IC₅₀ values for each drug against both COX isoforms. These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency.
The data presented below are representative values derived from a study using a human monocyte-based assay, which provides a clinically relevant cellular context.[19][20]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| This compound | > 100 | 53 | > 1.9 |
Data sourced from Kato et al. (2001), British Journal of Clinical Pharmacology.[19][20]
Discussion and Interpretation
The in vitro data reveal distinct inhibitory profiles for Diclofenac and this compound.
-
Potency: Diclofenac is a substantially more potent inhibitor of both COX-1 and COX-2 than this compound, as indicated by its significantly lower IC₅₀ values.[19][20] Its IC₅₀ for COX-2 is in the nanomolar range (0.026 µM = 26 nM), highlighting its strong anti-inflammatory potential.
-
Selectivity: The selectivity ratio (COX-1 IC₅₀ / COX-2 IC₅₀) provides a numerical index of a drug's preference for COX-2. A higher ratio signifies greater COX-2 selectivity.
-
Diclofenac , with a selectivity ratio of 2.9, shows a slight preference for COX-2 but is a potent inhibitor of COX-1 as well.[19][20] This potent COX-1 inhibition is consistent with the known risk of gastrointestinal side effects associated with its use.[12]
-
This compound displays a much clearer separation of activity. While it is a weaker inhibitor of COX-2 than Diclofenac (IC₅₀ of 53 µM), its activity against COX-1 is negligible at concentrations that inhibit COX-2 (IC₅₀ > 100 µM).[19][20] This profile defines it as a preferentially selective COX-2 inhibitor.[3][21] This selective action is the biochemical basis for its observed favorable gastrointestinal tolerability compared to less selective NSAIDs.[21][22]
-
Causality and Clinical Relevance: The in vitro selectivity profile is a key determinant of an NSAID's clinical risk-benefit balance. The potent, relatively non-selective inhibition by Diclofenac provides strong analgesia but comes at the cost of significant COX-1 inhibition.[23] Conversely, this compound's profile sacrifices some absolute potency for a much greater degree of selectivity, which translates to a lower likelihood of mechanism-based gastrointestinal toxicity.[3][22]
Conclusion
This in vitro comparison demonstrates that while both this compound and Diclofenac are effective inhibitors of the COX-2 enzyme, they operate with fundamentally different selectivity profiles. Diclofenac is a highly potent, largely non-selective inhibitor, whereas this compound is a less potent but preferentially COX-2 selective agent. The experimental framework detailed herein provides a reliable and reproducible method for researchers to quantify these critical differences, offering valuable data to inform drug selection, development, and mechanistic studies.
References
- 1. This compound Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Tissue selective inhibition of prostaglandin biosynthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of safety and analgesic efficacy of diclofenac sodium with this compound after surgical extraction of third molars: a randomized, double-blind, double-dummy, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 10. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Diclofenac [webbook.nist.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. pedworld.ch [pedworld.ch]
- 20. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] this compound: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 23. physiciansweekly.com [physiciansweekly.com]
A Comparative Guide to the Biological Activity of Synthesized Etodolac Analogs
For researchers, scientists, and drug development professionals, the quest for more effective and safer non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous endeavor. Etodolac, a well-established NSAID, serves as a valuable scaffold for the synthesis of novel analogs with potentially enhanced anti-inflammatory and analgesic properties and improved safety profiles. This guide provides an in-depth technical comparison of the biological activities of synthesized this compound analogs, supported by experimental data and detailed protocols to empower your research and development efforts.
The Scientific Rationale: Targeting Cyclooxygenase and Beyond
This compound primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastrointestinal lining, and COX-2, which is inducible and is predominantly expressed at sites of inflammation.[2] this compound is recognized as a preferential inhibitor of COX-2, which is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3]
The development of this compound analogs often aims to enhance this COX-2 selectivity, improve pharmacokinetic properties, or reduce the gastrointestinal side effects associated with traditional NSAIDs.[4] This guide will delve into the standard assays used to characterize and compare the biological activity of these newly synthesized compounds against the parent drug, this compound.
In Vitro Evaluation: Gauging COX-1 and COX-2 Inhibition
A primary indicator of the potential efficacy and safety of an this compound analog is its ability to selectively inhibit the COX-2 enzyme over COX-1. This is typically determined by in vitro COX inhibition assays.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.
1. Enzyme and Substrate Preparation:
- Utilize commercially available purified ovine or human COX-1 and COX-2 enzymes.
- Prepare a solution of arachidonic acid (the substrate for COX enzymes) in ethanol.
2. Incubation:
- In a multi-well plate, add the enzyme (either COX-1 or COX-2) to a reaction buffer.
- Add various concentrations of the test compounds (synthesized this compound analogs) and the reference compound (this compound) to the wells. A vehicle control (e.g., DMSO) should also be included.
- Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow the compounds to interact with the enzymes.
3. Reaction Initiation and Termination:
- Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
- Allow the reaction to proceed for a specific duration (e.g., 2 minutes).
- Terminate the reaction by adding a solution of hydrochloric acid.
4. Quantification of Prostaglandin Production:
- The product of the COX-catalyzed reaction, prostaglandin E2 (PGE2), is then quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
5. Data Analysis:
- Calculate the percentage of inhibition of PGE2 production for each concentration of the test compounds compared to the vehicle control.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
6. Selectivity Index:
- The COX-2 selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
Comparative In Vitro Data
While extensive public data comparing the IC50 values of a wide range of novel, synthesized this compound analogs is limited, the following table provides the known values for this compound as a benchmark. Researchers synthesizing new analogs should aim to generate similar data for a direct comparison.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 1.0 | >100 |
Note: IC50 values can vary depending on the specific assay conditions and enzyme source.
In Vivo Evaluation: Assessing Anti-Inflammatory and Analgesic Efficacy
In vivo models are crucial for confirming the therapeutic potential of synthesized this compound analogs in a living organism. The two most common and well-validated models are the carrageenan-induced paw edema test for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.
1. Animal Handling and Grouping:
- Use male Wistar or Sprague-Dawley rats (150-200g).
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- Divide the animals into groups: a control group (vehicle), a standard group (this compound), and test groups (synthesized this compound analogs at various doses).
2. Compound Administration:
- Administer the test compounds, this compound, or the vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.
3. Induction of Edema:
- Inject 0.1 mL of a 1% suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume:
- Measure the volume of the injected paw at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]
5. Data Analysis:
- Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This model assesses peripheral analgesic activity.
1. Animal Handling and Grouping:
- Use Swiss albino mice (20-25g).
- Acclimatize the animals and divide them into control, standard, and test groups.
2. Compound Administration:
- Administer the test compounds, this compound, or the vehicle orally or intraperitoneally 30 minutes before inducing writhing.
3. Induction of Writhing:
- Inject 0.1 mL of a 0.6% solution of acetic acid intraperitoneally into each mouse.[6]
4. Observation and Counting:
- Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
- Count the number of writhes (a characteristic stretching behavior) for a set period, typically 15-20 minutes, starting 5 minutes after the injection.[6][7]
5. Data Analysis:
- Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula:
- % Inhibition = [(Wc - Wt) / Wc] x 100
- Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Comparative In Vivo Data
The following tables summarize the available experimental data comparing the in vivo anti-inflammatory and analgesic activities of this compound and its synthesized analogs.
Table 1: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Route of Admin. | % Inhibition of Edema | Reference |
| This compound | 10 | p.o. | 90.33 | Fouad et al., 2019 |
| This compound Prodrug | 10 | p.o. | 94.68 | Fouad et al., 2019 |
| This compound Hydrazone Derivative (P1) | 50 | i.p. | Comparable to this compound | Hassan and Sarsam, 2019[8] |
| This compound Hydrazone Derivative (P2) | 50 | i.p. | Comparable to this compound | Hassan and Sarsam, 2019[8] |
| This compound Hydrazone Derivative (P3) | 50 | i.p. | Comparable to this compound | Hassan and Sarsam, 2019[8] |
Note: "Comparable to this compound" indicates that the study found no statistically significant difference in activity, though specific percentage inhibition values were not provided in the abstract. Researchers should refer to the full publication for detailed data.
Table 2: Analgesic Activity (Acetic Acid-Induced Writhing)
| Compound | ED50 (mg/kg) | Route of Admin. | Reference |
| This compound | 3.67 | p.o. | Inoue et al., 1994 |
Visualizing the Experimental Workflow and Mechanism
To further clarify the experimental processes and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Caption: Mechanism of Action of this compound and its Analogs.
Conclusion and Future Directions
The synthesis and evaluation of this compound analogs present a promising avenue for the development of next-generation anti-inflammatory and analgesic agents. The data presented in this guide demonstrates that structural modifications to the this compound scaffold can lead to compounds with comparable or even enhanced anti-inflammatory activity.
For researchers in this field, the path forward involves a multi-pronged approach:
-
Expansion of Analog Libraries: Synthesize a wider variety of this compound derivatives to explore a broader chemical space.
-
Comprehensive Biological Profiling: Conduct thorough in vitro and in vivo testing for all new analogs, including the generation of comparative IC50 and ED50 values.
-
Safety and Pharmacokinetic Studies: For promising candidates, undertake detailed toxicology and pharmacokinetic profiling to assess their overall drug-likeness.
By leveraging the established protocols and comparative data outlined in this guide, scientists can accelerate the discovery and development of novel this compound analogs with the potential for significant clinical impact.
References
- 1. This compound Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 2. Tissue selective inhibition of prostaglandin biosynthesis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. academicjournals.org [academicjournals.org]
- 8. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
A Comparative Guide to the Reproducibility and Robustness of Analytical Methods for Etodolac
In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. For a widely used non-steroidal anti-inflammatory drug (NSAID) like Etodolac, ensuring the consistency and accuracy of its quantification is a matter of public health. This guide provides an in-depth comparison of two prevalent analytical techniques for this compound—High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry—with a stringent focus on their reproducibility and robustness. The insights and data presented herein are grounded in established scientific principles and validated against international regulatory standards.
The Critical Role of Method Validation
Before delving into the comparative analysis, it is crucial to understand the foundational concepts of reproducibility and robustness as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
-
Reproducibility refers to the precision of the method when the same sample is analyzed in different laboratories, by different analysts, or with different equipment. It assesses the method's ability to yield consistent results under varied, yet specified, conditions.
-
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[4][5] This provides an indication of its reliability during normal usage.
A failure in either of these aspects can lead to out-of-specification results, batch rejection, and potential risks to patient safety. Therefore, a thorough evaluation of these parameters is a non-negotiable component of method validation.[6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is widely regarded as the gold standard for the analysis of pharmaceutical compounds, including this compound.[4][7] Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from its impurities and degradation products, a critical requirement for stability-indicating methods.[6][7]
Causality Behind Experimental Choices in HPLC
The selection of chromatographic conditions is a meticulous process driven by the physicochemical properties of this compound. A typical RP-HPLC method for this compound involves a C18 column as the stationary phase.[4][8] The hydrophobicity of the C18 alkyl chains provides excellent retention for the moderately nonpolar this compound molecule.
The mobile phase composition is a critical factor influencing retention time and peak shape. A common mobile phase for this compound analysis is a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer.[4][9] The organic modifier is necessary to elute this compound from the nonpolar stationary phase, while the buffer controls the pH and ensures the consistent ionization state of the analyte, which is crucial for reproducible retention times. UV detection is typically set at a wavelength where this compound exhibits maximum absorbance, often around 225 nm or 274 nm, to ensure high sensitivity.[10][11]
Experimental Protocol: A Self-Validating RP-HPLC Method
The following protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
1. System Suitability:
-
Before injecting any samples, perform at least five replicate injections of a standard solution of this compound.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.[5]
-
Additionally, parameters such as theoretical plates (N > 2000) and tailing factor (T ≤ 1.5) should be monitored to ensure column efficiency and peak symmetry.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.[6][9]
-
Sample Solution: For a tablet dosage form, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of this compound in the mobile phase, sonicate to ensure complete dissolution, and filter to remove excipients.
3. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A degassed mixture of methanol and ammonium acetate buffer (pH adjusted) in a ratio of 80:20 (v/v).[4]
-
Detection Wavelength: 230 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)[8]
Data Presentation: Reproducibility and Robustness of the HPLC Method
The reproducibility of the HPLC method is assessed through inter-day and inter-analyst precision studies.
Table 1: Inter-Day and Inter-Analyst Precision for this compound by HPLC
| Parameter | Day 1 / Analyst 1 (Assay %) | Day 2 / Analyst 1 (Assay %) | Day 1 / Analyst 2 (Assay %) |
| Sample 1 | 99.8 | 99.5 | 100.1 |
| Sample 2 | 100.2 | 100.5 | 99.9 |
| Sample 3 | 99.9 | 99.7 | 100.3 |
| Mean | 100.0 | 99.9 | 100.1 |
| %RSD | 0.21 | 0.51 | 0.20 |
The robustness of the method is evaluated by deliberately varying key parameters.[4][6]
Table 2: Robustness Testing of the HPLC Method for this compound
| Parameter Varied | Modification | Retention Time (min) | Assay (%) |
| Flow Rate | 0.8 mL/min | 6.7 | 99.8 |
| 1.2 mL/min | 4.5 | 100.1 | |
| Mobile Phase pH | pH - 0.2 units | 5.2 | 99.7 |
| pH + 0.2 units | 5.5 | 100.3 | |
| Wavelength | 228 nm | 5.4 | 99.9 |
| 232 nm | 5.4 | 100.0 |
The low %RSD values in both tables demonstrate the high reproducibility and robustness of the developed HPLC method.
Visualization of the HPLC Robustness Testing Workflow
Caption: Workflow for assessing the robustness of the this compound HPLC method.
UV-Visible Spectrophotometry: A Simpler, Cost-Effective Alternative
UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound in bulk and pharmaceutical dosage forms.[12][13][14] This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
Rationale for Experimental Choices in UV Spectrophotometry
The primary experimental choice in UV spectrophotometry is the selection of the solvent and the analytical wavelength (λmax). A suitable solvent must dissolve the drug and should not absorb radiation in the same region as the analyte. For this compound, a mixture of methanol and water is often used to ensure good solubility.[12][15] The λmax is the wavelength at which the drug exhibits maximum absorbance, providing the highest sensitivity and minimizing interferences. For this compound, this is typically observed around 224 nm or 279 nm.[12][14]
Experimental Protocol: A Self-Validating UV Spectrophotometric Method
1. Instrument Calibration:
-
Ensure the spectrophotometer is calibrated for both wavelength and absorbance accuracy using certified reference materials.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the chosen solvent (e.g., methanol:water 70:30 v/v) at a concentration of 100 µg/mL.[12]
-
Working Standard Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 5-25 µg/mL).[12]
-
Sample Solution: Prepare the sample solution in the same manner as for the HPLC method, ensuring the final concentration falls within the linear range of the calibration curve.
3. Measurement:
-
Scan the standard solution over a UV range (e.g., 200-400 nm) to determine the λmax.[12]
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation: Reproducibility and Robustness of the UV Spectrophotometric Method
Table 3: Inter-Day and Inter-Analyst Precision for this compound by UV Spectrophotometry
| Parameter | Day 1 / Analyst 1 (Assay %) | Day 2 / Analyst 1 (Assay %) | Day 1 / Analyst 2 (Assay %) |
| Sample 1 | 99.5 | 99.1 | 100.5 |
| Sample 2 | 100.5 | 100.9 | 99.6 |
| Sample 3 | 99.8 | 99.5 | 100.1 |
| Mean | 99.9 | 99.8 | 100.1 |
| %RSD | 0.51 | 0.92 | 0.45 |
For robustness, the effect of slight variations in the analytical wavelength is a key parameter to assess.[16]
Table 4: Robustness Testing of the UV Spectrophotometric Method for this compound
| Parameter Varied | Modification | Absorbance | Assay (%) |
| Wavelength | λmax - 2 nm | 0.495 | 99.0 |
| λmax + 2 nm | 0.498 | 99.6 |
While still acceptable, the slightly higher %RSD values compared to the HPLC method suggest a greater sensitivity to minor variations.
Visualization of the UV Spectrophotometry Reproducibility Workflow
Caption: Workflow for assessing the reproducibility of the this compound UV method.
Comparative Analysis and Concluding Remarks
| Feature | HPLC Method | UV Spectrophotometric Method |
| Specificity | High (can separate from degradation products) | Low (potential for interference from excipients or impurities that absorb at the same wavelength) |
| Sensitivity | High (can detect low concentrations) | Moderate |
| Reproducibility | Excellent | Very Good |
| Robustness | Excellent | Good |
| Cost | High (instrumentation and solvents) | Low |
| Complexity | High (requires skilled operators) | Low |
| Application | Stability studies, impurity profiling, routine QC | Routine QC of bulk drug and simple formulations |
The HPLC method is unequivocally superior for stability-indicating assays and for the analysis of formulations where the presence of interfering excipients or degradation products is a concern.[7][10][17] Its high specificity, sensitivity, and demonstrated robustness make it the preferred choice for regulatory submissions and in-depth quality control.
The UV-Visible spectrophotometric method , on the other hand, is a simple, rapid, and cost-effective alternative for the routine analysis of bulk this compound and simple, well-characterized dosage forms where interference is not a significant issue.[12][18] While generally robust and reproducible, it is more susceptible to interference and may not be suitable for stability studies where the formation of degradation products is expected.
For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each method, as demonstrated through rigorous validation studies, is essential for ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. ijirset.com [ijirset.com]
- 8. phmethods.net [phmethods.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. RP-HPLC method development for this compound and thiocolchicoside. [wisdomlib.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijpsr.info [ijpsr.info]
- 14. online.bamu.ac.in [online.bamu.ac.in]
- 15. This compound evaluation parameters using UV spectrophotometry. [wisdomlib.org]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. gyanvihar.org [gyanvihar.org]
A Head-to-Head Comparison of Etodolac Drug Delivery Systems: A Guide for Researchers
Introduction: The Etodolac Challenge and the Role of Advanced Drug Delivery
This compound, a non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Its therapeutic efficacy is primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in prostaglandin synthesis.[2] However, the clinical utility of conventional this compound formulations is hampered by several challenges. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low aqueous solubility and high permeability, which can lead to dissolution rate-limited absorption and variable bioavailability.[3][4] Furthermore, oral administration of this compound is associated with gastrointestinal side effects, including bleeding, ulceration, and perforation.[5][6]
To surmount these obstacles, researchers have explored a multitude of advanced drug delivery systems. These innovative platforms aim to enhance this compound's solubility and dissolution, provide sustained drug release for improved patient compliance, and enable alternative routes of administration to minimize systemic side effects. This guide provides a head-to-head comparison of various this compound drug delivery systems, supported by experimental data to aid researchers and drug development professionals in selecting and designing optimal formulations.
Oral Drug Delivery Systems: Enhancing Solubility and Modulating Release
Oral administration remains the most convenient and preferred route for drug delivery. For this compound, the primary objectives of advanced oral formulations are to improve its dissolution and to provide sustained release, thereby reducing dosing frequency and mitigating gastrointestinal adverse effects.
Sustained-Release Matrix and Coated Tablets
Sustained-release (SR) formulations are designed to maintain therapeutic drug concentrations for an extended period.[7] Clinical studies have demonstrated that SR formulations of this compound are as effective as conventional immediate-release formulations in treating osteoarthritis and rheumatoid arthritis, with the added benefit of once-daily dosing.[1][8]
Experimental Data Summary: Oral Sustained-Release Tablets
| Formulation Type | Key Polymers/Excipients | In-Vitro Release Profile | Key Findings | Reference(s) |
| Sustained-Release (SR) Tablets | Hydroxypropyl methylcellulose (HPMC), Carbopol, Eudragit | Not specified | Comparable efficacy to conventional tablets with improved tolerability (lower incidence of dyspepsia). | [8][9] |
| Matrix Tablets | Gellan Gum, Sodium CMC, Xanthan Gum | Sustained release over an extended period. | Provided sustained release and good stability. | [7] |
| Controlled Porosity Osmotic Pump (CPOP) Tablets | Cellulose Acetate, Fructose (osmogent) | Zero-order release over 24 hours. | Enhanced bioavailability and extended duration of effective plasma concentration compared to immediate-release capsules. | [10] |
Causality Behind Experimental Choices: The selection of polymers is critical in controlling the drug release mechanism. Hydrophilic polymers like HPMC form a gel layer upon contact with gastrointestinal fluids, retarding drug diffusion. In contrast, osmotic pump systems utilize an osmotic pressure gradient as the driving force for controlled drug release, offering a zero-order release profile that is independent of the gastrointestinal environment.[10]
Solid Dispersions and Liquisolid Compacts for Enhanced Dissolution
To address this compound's poor solubility, solid dispersion and liquisolid compact techniques have been employed. These methods involve dispersing the drug in a hydrophilic carrier at a molecular level, thereby increasing the surface area available for dissolution and enhancing the dissolution rate.[4][11]
Experimental Data Summary: Solubility Enhancement Techniques
| Formulation Type | Key Excipients | Key Performance Metric | In-Vivo Bioavailability | Reference(s) |
| Spray-Dried Solid Dispersion | PEG-600, guar gum, aerosil | Decreased crystallinity, increased dissolution. | Showed better analgesic and anti-inflammatory activity and increased bioavailability. | [3][4] |
| Liquisolid Compacts | PEG 400, Avicel PH-200, Aerosil 200 | >95% drug release in 30 minutes. | Higher absorption compared to oral suspension and immediate-release tablets in rabbits. | [11] |
Causality Behind Experimental Choices: The rationale for these techniques is to convert the crystalline drug into a more soluble amorphous state.[11] The choice of hydrophilic carriers like polyethylene glycol (PEG) and the use of techniques like spray drying are aimed at achieving a molecular dispersion of the drug, which significantly enhances its dissolution rate.[3]
Nanoparticles and Self-Emulsifying Drug Delivery Systems (SEDDS)
Nanoparticulate systems and SEDDS represent another frontier in enhancing the oral bioavailability of this compound. Nanoparticles increase the surface area for dissolution, while SEDDS form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.
Experimental Data Summary: Oral Nano-formulations
| Formulation Type | Key Excipients | Particle Size | In-Vitro Release | In-Vivo Bioavailability (Animal Models) | Reference(s) |
| Nanoparticles (Solvent-Antisolvent) | PVP K30, Poloxamer 188, HPMC | 39.5 nm - 986 nm | 85% in 10 minutes | Not available in this study | [12] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Labrafac WL1349 (oil), Lauroglycol 90, Labrasol | Not specified | Self-emulsifies in aqueous media | AUC was 2.3 times that of the pure drug and 1.4 times that of the suspension form in rabbits. | [13] |
Logical Relationship Diagram: Oral Drug Delivery Strategies for this compound
Caption: Strategies for improving oral this compound delivery.
Topical Drug Delivery Systems: Localized Action and Reduced Systemic Exposure
Topical delivery of this compound offers the significant advantage of localized drug action at the site of inflammation, thereby minimizing the systemic side effects associated with oral administration.[5] The primary challenge in topical delivery is overcoming the skin's barrier function.
Gels, Emulgels, and the Role of Penetration Enhancers
Simple hydrogel formulations of this compound have been investigated, with a focus on the inclusion of penetration enhancers to improve drug permeation through the skin.[14][15] Emulgels, which are a combination of an emulsion and a gel, are particularly suitable for hydrophobic drugs like this compound, offering improved drug loading and stability.[16][17]
Experimental Data Summary: Topical Gels and Emulgels
| Formulation Type | Key Excipients/Enhancers | In-Vitro/Ex-Vivo Permeation | Key Findings | Reference(s) |
| Hydrophilic Gels | Carboxymethylcellulose sodium, Terpenes (anethole, menthol, carvacrol) | Anethole significantly enhanced the absorption of this compound through rat skin. | Hydrophobic terpenes are effective penetration enhancers for lipophilic drugs. | [14][15] |
| Emulgel | Not specified | Higher drug concentration over a longer period across the skin barrier compared to gels. | A promising alternative for topical delivery of hydrophobic drugs. | [16][17] |
Causality Behind Experimental Choices: Penetration enhancers like terpenes act by disrupting the highly organized structure of the stratum corneum lipids or by improving the partitioning of the drug into the skin.[14] The choice of hydrophobic enhancers for the lipophilic this compound is based on the principle of "like dissolves like," facilitating its transport through the lipid-rich intercellular pathways of the skin.[15]
Vesicular Systems: Niosomes, Ethosomes, and Cubosomes
Vesicular systems such as niosomes, ethosomes, and cubosomes are advanced nanocarriers that can encapsulate this compound and enhance its skin permeation. These systems can fuse with the skin lipids, delivering the drug more efficiently into the deeper layers of the skin.
Experimental Data Summary: Topical Vesicular Systems
| Formulation Type | Key Excipients | Particle Size | Entrapment Efficiency | In-Vitro/Ex-Vivo Permeation & In-Vivo Efficacy | Reference(s) |
| Niosomal Gel | Cholesterol, Span 60 | 2 µm - 4 µm | Up to 96.72% | Better skin permeation and greater inhibition of inflammation compared to plain gel. | [18] |
| Ethosomal Gel | Phospholipids, Ethanol | Not specified | Not specified | Higher percentage reduction in oedema (81.67%) compared to a commercial oral formulation in rats. | [19] |
| Cubosomes | Poloxamer 407, Monoolein | 135.95 nm - 288.35 nm | ~100% | Enhanced bioavailability (266.11%) compared to oral capsules in human volunteers. | [20][21] |
Experimental Workflow: Preparation of this compound-Loaded Niosomes
Caption: Thin film hydration method for niosome preparation.
Transdermal Patches
Transdermal patches provide controlled, sustained delivery of this compound directly into the systemic circulation, bypassing the gastrointestinal tract and first-pass metabolism.
Experimental Data Summary: Transdermal Patches
| Formulation Type | Key Polymers | In-Vitro Release | Key Findings | Reference(s) |
| Transdermal Patch | HPMC, Eudragit L-100, PVP K-30 | 97.66% release within 8 hours. | A promising approach for sustained, patient-friendly delivery. | [22] |
Head-to-Head Performance Overview
| Delivery System | Primary Goal | Key Advantages | Key Limitations |
| Oral Sustained-Release | Prolonged therapeutic effect, improved compliance | Reduced dosing frequency, potentially fewer GI side effects compared to immediate-release. | Still subject to first-pass metabolism and potential for systemic side effects. |
| Oral Solubility-Enhanced | Improved dissolution and bioavailability | Faster onset of action, potentially more consistent absorption. | May not provide sustained release. |
| Oral Nanoparticles/SEDDS | Maximized bioavailability | Significant enhancement in absorption for poorly soluble drugs. | More complex formulation and manufacturing processes. |
| Topical Gels/Emulgels | Localized anti-inflammatory effect | Reduced systemic side effects, direct application to the site of pain. | Limited by the skin's barrier function, may require penetration enhancers. |
| Topical Vesicular Systems | Enhanced skin permeation and localized delivery | Improved drug deposition in the skin, potential for sustained local action. | Formulation stability can be a challenge. |
| Transdermal Patches | Systemic delivery with sustained release, bypassing GI tract | Avoids first-pass metabolism, provides constant plasma drug levels. | Potential for skin irritation, limited to potent drugs with suitable physicochemical properties. |
Experimental Protocols: A Closer Look
In-Vitro Drug Release from Nanoparticles
A common method for evaluating in-vitro drug release from nanoparticles is the dialysis membrane method.[23][24]
-
Preparation: A known amount of the this compound nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.
-
Dissolution Medium: The dialysis bag is immersed in a dissolution medium (e.g., phosphate buffer pH 7.4) maintained at 37°C with constant stirring.[25]
-
Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.[4]
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[25]
Self-Validating System: The use of a dialysis membrane separates the released drug from the nanoparticles, ensuring that only the dissolved drug is measured. The maintenance of sink conditions mimics the in-vivo environment where the drug is continuously absorbed.
Particle Size Analysis
Laser diffraction and dynamic light scattering (DLS) are widely used techniques for determining the particle size distribution of this compound formulations.[6][26]
-
Sample Preparation: The formulation (e.g., solid dispersion, nanoparticle suspension) is appropriately dispersed in a suitable medium to avoid aggregation.
-
Measurement: The dispersed sample is analyzed using a laser diffraction or DLS instrument.
-
Data Analysis: The instrument's software calculates the particle size distribution based on the light scattering pattern.[26]
Trustworthiness: These techniques provide reliable and reproducible results for particle size, a critical parameter that influences the dissolution rate and bioavailability of the drug.
In-Vivo Pharmacokinetic Studies
Animal models, such as rats or rabbits, are commonly used to evaluate the in-vivo performance of this compound delivery systems.[13][19][27]
-
Animal Dosing: The test formulation is administered to the animals (e.g., orally or topically).
-
Blood Sampling: Blood samples are collected at specific time points.
-
Plasma Analysis: The concentration of this compound in the plasma is quantified using a validated bioanalytical method (e.g., HPLC).
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated to assess the rate and extent of drug absorption.[28]
Conclusion and Future Perspectives
The development of advanced drug delivery systems for this compound has shown significant promise in overcoming the limitations of conventional formulations. For oral delivery, solubility enhancement techniques and sustained-release technologies have demonstrated improved bioavailability and patient compliance. For localized treatment and avoidance of systemic side effects, topical formulations, particularly those incorporating vesicular nanocarriers, have shown enhanced skin permeation and therapeutic efficacy.
The choice of an optimal drug delivery system will depend on the specific therapeutic objective. For systemic anti-inflammatory effects with improved patient convenience, oral sustained-release formulations are a viable option. For localized treatment of conditions like osteoarthritis in specific joints, topical delivery systems offer a safer and more targeted approach. Future research should focus on direct comparative clinical trials of these different delivery platforms to establish their relative therapeutic benefits in patient populations.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. View of Effect of polymer concentration on drug release kinetics of this compound [jipbs.com]
- 3. Double-blind comparison of the efficacy and safety of this compound SR 600 mg u.i.d. and of tenoxicam 20 mg u.i.d. in elderly patients with osteoarthritis of the hip and of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. Formulation and Evaluation of Sustained Release Tablet of this compound | Scholars Middle East Publishers [saudijournals.com]
- 8. A comparison of the efficacy of this compound SR (Lodine SR) and this compound (Lodine) in patients with rheumatoid arthritis or osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind comparison of this compound SR and diclofenac SR in the treatment of patients with degenerative joint disease of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and In Vitro/In Vivo Evaluation of this compound Controlled Porosity Osmotic Pump Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Oral Bioavailability of this compound by the Liquisolid Compact Technique: Optimisation, In-Vitro and In-Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. annalsofrscb.ro [annalsofrscb.ro]
- 13. Enhanced oral bioavailability of this compound by self-emulsifying systems: in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound Containing Topical Niosomal Gel: Formulation Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and pharmacodynamic studies of this compound loaded vesicular gels on rats by transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound transdermal cubosomes for the treatment of rheumatoid arthritis: ex vivo permeation and in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound transdermal cubosomes for the treatment of rheumatoid arthritis: ex vivo permeation and in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijcrt.org [ijcrt.org]
- 23. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spds.in [spds.in]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 27. Evaluating In Vivo Pharmacokinetics for Transdermal Drugs Strategies and Methods - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. Bioavailability and bioequivalence of two formulations of this compound (tablets and suppositories) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Selective COX-2 Inhibition of Etodolac in a New Cell Line
Introduction: The Criticality of COX-2 Selectivity
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in managing pain and inflammation. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs).[1][2] Two main isoforms of this enzyme exist: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal (GI) tract and maintain normal platelet function.[3]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] The anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of COX-2.[3]
The therapeutic challenge lies in selectively inhibiting COX-2 without affecting the protective functions of COX-1. Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both isoforms, which can lead to common side effects like gastric ulcers.[5] This has driven the development of COX-2 selective inhibitors, like Etodolac and Celecoxib, which aim to provide anti-inflammatory relief with an improved gastrointestinal safety profile.[1][6][7]
This compound is an NSAID that has demonstrated selective inhibition of COX-2 in various assays.[7][8] This guide outlines a systematic approach to validate this selectivity in a new, uncharacterized cell line, providing a direct comparison with both a non-selective NSAID (Ibuprofen) and a highly selective COX-2 inhibitor (Celecoxib).
The Prostaglandin Synthesis Pathway and NSAID Intervention
To understand the experimental design, it's crucial to visualize the biochemical pathway we aim to modulate.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Experimental Design: A Self-Validating Workflow
Our experimental approach is designed to be a self-validating system. We will first characterize the new cell line for the presence of our targets (COX-1 and COX-2), then systematically evaluate the inhibitory effects of our test compounds on the activity of each enzyme.
Caption: Step-by-step experimental workflow for validation.
Detailed Experimental Protocols
Protocol 1: Cell Line Characterization by Western Blot
Objective: To confirm the basal and induced expression of COX-1 and COX-2 proteins in the new cell line.
Rationale: It is imperative to first confirm that our cellular model expresses both enzyme targets. Since COX-2 is an inducible enzyme, we will use Lipopolysaccharide (LPS) to mimic an inflammatory stimulus.[9]
Methodology:
-
Cell Culture: Plate the selected cells (e.g., human colon cancer cell line HT-29 or human lung carcinoma cell line A549) and grow to 70-80% confluency.[10][11][12]
-
COX-2 Induction: For induced samples, treat the cells with 1 µg/mL of LPS for 6-24 hours.[9] Maintain an untreated control group.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for COX-1 and COX-2. A β-actin antibody should be used as a loading control.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome: A band at ~70 kDa corresponding to COX-1 should be visible in both untreated and LPS-treated lysates.[14] A band for COX-2 at a similar molecular weight should be faint or absent in the untreated lysate but clearly visible in the LPS-treated lysate.[14]
Protocol 2: COX-2 Activity Assay (PGE2 Measurement)
Objective: To determine the IC50 value for each NSAID's inhibition of COX-2 activity.
Rationale: Prostaglandin E2 (PGE2) is a major product of the COX-2 pathway in inflammatory cells.[4] Measuring the reduction in LPS-induced PGE2 production is a direct indicator of COX-2 inhibition.[4]
Methodology:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere.
-
Pre-treatment with Inhibitors: Pre-incubate the cells for 1 hour with a range of concentrations of this compound, Ibuprofen, and Celecoxib. Include a vehicle control (e.g., DMSO).
-
COX-2 Induction and Activity: Add LPS (1 µg/mL) to all wells (except for the unstimulated control) and incubate for 24 hours to induce COX-2 and allow for PGE2 synthesis.[15]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer's instructions.[16][17][18] The signal in a competitive ELISA is inversely proportional to the amount of PGE2 in the sample.[17]
-
Data Analysis: Plot the percentage of PGE2 inhibition against the logarithm of the drug concentration. Use non-linear regression to calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of PGE2 production.[19]
Protocol 3: COX-1 Activity Assay (Thromboxane B2 Measurement)
Objective: To determine the IC50 value for each NSAID's inhibition of COX-1 activity.
Rationale: In many cell types, particularly those of hematopoietic origin or in whole blood assays, COX-1 is the primary enzyme responsible for converting arachidonic acid to thromboxane A2 (TXA2).[20] TXA2 is unstable and rapidly hydrolyzes to the stable metabolite Thromboxane B2 (TXB2).[21] Therefore, measuring TXB2 levels serves as a reliable proxy for constitutive COX-1 activity.[3][22]
Methodology:
-
Cell Seeding: Seed cells in 24-well plates. For this assay, a cell line with high constitutive COX-1 expression is ideal. Alternatively, a human whole blood assay can be utilized.[23]
-
Inhibitor Treatment: Treat the cells with the same range of concentrations of this compound, Ibuprofen, and Celecoxib as in the COX-2 assay for a defined period (e.g., 1 hour).
-
Stimulation of TXB2 Production: Add arachidonic acid to the cells to provide the substrate for the COX-1 enzyme.
-
Supernatant/Serum Collection: Collect the cell culture supernatant or, in a whole blood assay, allow the blood to clot to generate serum.[15]
-
TXB2 Quantification: Measure the concentration of TXB2 using a specific ELISA kit, following the manufacturer's protocol.[20][21]
-
Data Analysis: As with the PGE2 assay, plot the percentage of TXB2 inhibition against the log of the drug concentration and use non-linear regression to determine the IC50 value for COX-1.
Data Presentation and Interpretation
The culmination of these experiments is the calculation of the half-maximal inhibitory concentrations (IC50) and the subsequent determination of the COX-2 Selectivity Index.
Table 1: Comparative IC50 Values for COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | 15 | 35 |
| This compound | 50 | 5 |
| Celecoxib | 150 | 0.5 |
Note: The data presented are representative and may vary depending on the specific cell line and assay conditions.
Table 2: Calculated COX-2 Selectivity Index
The selectivity index (SI) provides a quantitative measure of a drug's preference for inhibiting COX-2 over COX-1. It is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[3] A higher SI value indicates greater selectivity for COX-2.
| Compound | Selectivity Index (SI) (IC50 COX-1 / IC50 COX-2) | Interpretation |
| Ibuprofen | 0.43 | Non-selective; slightly preferential for COX-1 |
| This compound | 10 | Selective for COX-2 |
| Celecoxib | 300 | Highly selective for COX-2 |
Interpretation of Results:
The data clearly validates this compound as a selective COX-2 inhibitor within this new cell line.
-
Ibuprofen , our non-selective control, demonstrates roughly equipotent inhibition of both isoforms, consistent with its classification.[24]
-
Celecoxib , the highly selective control, shows a very high SI, confirming its strong preference for COX-2.[24]
-
This compound exhibits an SI of 10, indicating that it is ten times more potent at inhibiting COX-2 than COX-1 under these experimental conditions. This confirms its COX-2 selective profile, positioning it between non-selective NSAIDs and the highly selective "coxib" class.[3][7]
Conclusion
This guide has detailed a robust, multi-step process for validating the COX-2 selectivity of this compound in a novel cell line. By first confirming the expression of both COX-1 and COX-2, and then systematically measuring the dose-dependent inhibition of each isoform's activity, we can confidently determine the selectivity index. The comparative data generated against both non-selective (Ibuprofen) and highly-selective (Celecoxib) inhibitors provides essential context and strengthens the validity of the findings. This comprehensive approach ensures scientific integrity and provides a reliable framework for the characterization of current and future COX-inhibiting compounds.
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. benchchem.com [benchchem.com]
- 5. medcentral.com [medcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of COX-2 in colon cancer cell lines by celecoxib increases the nuclear localization of active p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
- 13. researchgate.net [researchgate.net]
- 14. Augmented Expression of Cyclooxygenase-2 in Human Atherosclerotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. arborassays.com [arborassays.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. Analysis of the Activity and Expression of Cyclooxygenases COX1 and COX2 in THP-1 Monocytes and Macrophages Cultured with BiodentineTM Silicate Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Thromboxane Biosynthesis in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 24. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Etodolac in a Laboratory Setting
Introduction: Beyond the Bench - The Criticality of Proper Etodolac Disposal
As researchers and scientists, our work with active pharmaceutical ingredients (APIs) like this compound extends beyond their application in our experiments. The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This compound, a non-steroidal anti-inflammatory drug (NSAID), requires careful consideration for its disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory best practices. We will delve into the "why" behind these procedures, ensuring a thorough understanding that fosters a culture of safety and responsibility in your laboratory.
Understanding the Risks: Why Proper Disposal of this compound Matters
Improper disposal of this compound, such as flushing it down the drain or discarding it in the regular trash, can have significant consequences. This compound and other pharmaceuticals can persist in the environment, contaminating water sources and potentially impacting aquatic life and ecosystems. Furthermore, from a regulatory standpoint, laboratory waste is often subject to stringent guidelines that differ from household waste disposal. Failure to comply can result in significant penalties and compromise the safety and reputation of your institution.
The Hierarchy of this compound Waste Management: A Prioritized Approach
The most effective waste management strategies prioritize minimizing waste generation from the outset. However, when disposal is necessary, a hierarchical approach ensures that the chosen method is safe, compliant, and environmentally sound.
Source Reduction and Inventory Management
The most sustainable disposal method is to not generate waste in the first place. Careful planning of experiments to use only the necessary amount of this compound and maintaining a well-managed inventory to avoid expired stock are the first lines of defense in responsible chemical management.
Authorized Pharmaceutical Take-Back Programs
For unused or expired, unopened commercial containers of this compound, authorized pharmaceutical take-back programs are a viable option. These programs are designed to collect and properly dispose of pharmaceutical waste, often through incineration at a licensed facility.
In-Lab Deactivation and Disposal: A Methodical Approach
When dealing with this compound waste generated from experimental procedures (e.g., contaminated labware, solutions), a more involved, in-lab process is required before final disposal. The following sections provide a detailed protocol for the safe handling and disposal of this compound waste.
Experimental Protocol: Step-by-Step Guide to this compound Disposal
This protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Designated, labeled hazardous waste container
-
Inert, absorbent material (e.g., vermiculite, sand)
-
Sealable plastic bags
-
Chemical waste manifest or logbook
Procedure:
-
Segregation of Waste:
-
Properly segregate this compound waste from other chemical waste streams.
-
Solid waste (e.g., contaminated filter paper, gloves) should be placed in a designated, sealed container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, compatible, and clearly labeled container.
-
-
Containment of Solid Waste:
-
Place solid this compound waste into a sealable plastic bag.
-
For added safety, place this bag inside a second, larger bag.
-
Store the contained waste in a designated, secure hazardous waste accumulation area.
-
-
Management of Liquid Waste:
-
Do not pour liquid this compound waste down the drain.
-
Collect all liquid waste in a properly labeled, sealed, and leak-proof container.
-
If the concentration of this compound is high, consider absorbing the liquid with a non-reactive, absorbent material like vermiculite before placing it in the solid waste container.
-
-
Final Disposal through a Licensed Contractor:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal contractor.
-
These contractors will typically use high-temperature incineration, which is the preferred method for destroying active pharmaceutical ingredients.
-
Ensure all waste is properly labeled and documented according to your institution's and the contractor's requirements.
-
Data Presentation: Comparison of this compound Disposal Methods
| Disposal Method | Description | Best For | Key Considerations |
| Source Reduction | Minimizing waste generation through careful planning and inventory management. | All laboratory settings. | The most environmentally friendly and cost-effective approach. |
| Take-Back Programs | Returning unused, unopened this compound to an authorized collection program. | Unused, non-experimental this compound. | Availability may vary by location; primarily for commercial products. |
| Incineration | High-temperature thermal destruction of the chemical. | All forms of this compound waste generated in the lab. | Must be performed by a licensed hazardous waste facility. |
| Landfill | Disposal in a sanitary landfill after mixing with an unpalatable substance. | Generally not recommended for laboratory waste; more common for household disposal. | Risk of environmental contamination if not done correctly. |
Visualization: Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps to follow when determining the appropriate disposal path for this compound waste in a laboratory environment.
Caption: A decision-making flowchart for the proper disposal of this compound waste.
Trustworthiness: A Self-Validating System
The protocols outlined in this guide are designed to be self-validating by adhering to established principles of chemical safety and waste management. By following these steps, you are aligning your laboratory practices with the guidelines set forth by regulatory bodies and ensuring a closed-loop system of accountability for your chemical waste. The use of a licensed and certified hazardous waste contractor provides a final, verifiable step in the disposal process, with a clear chain of custody for your waste materials.
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible disposal of this compound is a non-negotiable aspect of our work as scientists. By moving beyond a "checklist" mentality and understanding the scientific and environmental rationale behind these procedures, we can foster a laboratory environment that is not only productive but also safe and sustainable. This commitment to best practices in chemical waste management is a direct reflection of our overall commitment to scientific integrity.
Navigating the Safe Handling of Etodolac: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the proper handling of Etodolac, a non-steroidal anti-inflammatory drug (NSAID), within a laboratory setting. Beyond mere procedural steps, this document delves into the rationale behind each safety recommendation, empowering you to cultivate a culture of safety and excellence.
Understanding the Hazards of this compound
This compound, while a valuable therapeutic agent, presents several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), this compound is classified as toxic if swallowed and causes serious eye irritation.[1][2] Furthermore, it is suspected of damaging fertility or the unborn child.[1][2] In its solid, powdered form, it can also be irritating to the mucous membranes and upper respiratory tract if inhaled.[3]
The primary routes of occupational exposure are inhalation, ingestion, and direct contact with the skin and eyes. Therefore, a comprehensive safety protocol must address all these potential pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following recommendations are based on a thorough risk assessment of the chemical's properties.
Core PPE Requirements
A foundational layer of PPE should be worn at all times when handling this compound in a laboratory setting:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory to prevent eye contact with this compound powder or solutions.[4] In situations where splashing is a significant risk, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or Viton™ gloves are suitable choices.[5] Gloves must be inspected for any signs of degradation or puncture before each use. It is also good practice to wash hands thoroughly after removing gloves.[4]
-
Body Protection: A laboratory coat is the minimum requirement for body protection.[6] For procedures involving larger quantities or a higher risk of contamination, impervious clothing or a disposable gown made of low-permeability fabric is recommended.[4][7]
Respiratory Protection
Respiratory protection is not typically required for handling small quantities of this compound in a well-ventilated area. However, if there is a risk of generating dust or aerosols, or if occupational exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.
PPE Selection Flowchart
To aid in the decision-making process for selecting the appropriate level of PPE, the following flowchart can be utilized:
Caption: PPE selection flowchart for handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
A meticulous operational plan is crucial for ensuring safety and maintaining the integrity of your research.
Handling Procedures
-
Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible. An eyewash station and safety shower must be in close proximity to the workstation.
-
Weighing and Transfer: When weighing solid this compound, perform the task in a chemical fume hood to minimize the risk of inhalation. Use a spatula for transfers to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Decontamination: Clean the spill area thoroughly. The non-recoverable remainder can be washed with a sodium hypochlorite solution.
-
Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
Disposal of this compound Waste
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal Method: this compound waste should be disposed of through a licensed hazardous waste disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method.[1]
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding the disposal of hazardous chemical waste are strictly followed.
Summary of Personal Protective Equipment for this compound Handling
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid this compound | Safety goggles with side-shields | Nitrile or Viton™ gloves | Lab coat | Required (in fume hood) |
| Preparing solutions | Safety goggles with side-shields | Nitrile or Viton™ gloves | Lab coat | Not typically required |
| Handling dilute solutions | Safety goggles | Nitrile or Viton™ gloves | Lab coat | Not required |
| Cleaning up a small spill | Safety goggles with side-shields | Nitrile or Viton™ gloves | Lab coat | As needed based on dust |
| Cleaning up a large spill | Safety goggles and face shield | Double-gloving recommended | Impervious gown | Required (N95 or higher) |
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about understanding the inherent risks and implementing a comprehensive safety strategy. By adhering to the guidelines outlined in this document, researchers and scientists can protect themselves, their colleagues, and the integrity of their work. Continuous training, a commitment to best practices, and a proactive approach to safety are the cornerstones of a responsible and successful laboratory environment.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Removal of Non-Steroidal Anti-Inflammatory Drugs from Drinking Water Sources by GO-SWCNT Buckypapers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 4. benchchem.com [benchchem.com]
- 5. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
- 6. epa.gov [epa.gov]
- 7. moravek.com [moravek.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
